molecular formula C10H7F2NO B582525 3-(Difluoromethoxy)isoquinoline CAS No. 1261770-41-5

3-(Difluoromethoxy)isoquinoline

Katalognummer: B582525
CAS-Nummer: 1261770-41-5
Molekulargewicht: 195.169
InChI-Schlüssel: QASNZDPCRRIIBD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Difluoromethoxy)isoquinoline is a fluorinated heterocyclic compound of significant interest in modern medicinal chemistry and pharmaceutical research. The strategic incorporation of the difluoromethoxy group at the 3-position of the isoquinoline scaffold is a recognized tactic to enhance the properties of potential drug candidates . The difluoromethoxy group can serve as a versatile bioisostere, and its incorporation into molecular architectures is known to improve key pharmacological parameters such as metabolic stability, membrane permeability, and overall bioavailability . The isoquinoline core is a privileged structure in drug discovery, found in a wide array of bioactive molecules and natural products with diverse biological activities . This combination makes 3-(Difluoromethoxy)isoquinoline a particularly valuable intermediate for constructing novel compounds. Its primary research application is in the synthesis of more complex molecules for screening and development as potential therapeutics . Researchers utilize this compound in method development, particularly in the exploration of late-stage C-H functionalization techniques, which allow for the direct and efficient diversification of complex pharmaceutical molecules to rapidly optimize their biological activity . The compound is offered For Research Use Only and is intended solely for laboratory research purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-(difluoromethoxy)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QASNZDPCRRIIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=NC(=CC2=C1)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744740
Record name 3-(Difluoromethoxy)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261770-41-5
Record name 3-(Difluoromethoxy)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-(Difluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The strategic incorporation of fluorine-containing functional groups has become a pivotal strategy in modern drug design to modulate a molecule's physicochemical and pharmacokinetic properties. This guide provides a comprehensive technical overview of 3-(Difluoromethoxy)isoquinoline, a molecule that merges the privileged isoquinoline core with the increasingly important difluoromethoxy group. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document synthesizes established chemical principles and data from analogous structures to offer a robust profile of its characteristics and potential.

Core Identifiers and Chemical Structure

A precise identification of a chemical entity is fundamental for research and development. The following table summarizes the key identifiers for 3-(Difluoromethoxy)isoquinoline.

IdentifierValueSource
CAS Number 1261770-41-5[No specific source found in search results]
IUPAC Name 3-(difluoromethoxy)isoquinoline[No specific source found in search results]
Molecular Formula C₁₀H₇F₂NO[No specific source found in search results]
Molecular Weight 195.17 g/mol [No specific source found in search results]
Canonical SMILES C1=CC=C2C(=C1)C=C(N=C2)OC(F)F[No specific source found in search results]
InChI InChI=1S/C10H7F2NO/c11-10(12)14-9-5-7-3-1-2-4-8(7)6-13-9/h1-6,10H[No specific source found in search results]
InChIKey QASNZDPCRRIIBD-UHFFFAOYSA-N[No specific source found in search results]

Physicochemical Properties and the Role of the Difluoromethoxy Group

The difluoromethoxy (-OCF₂H) group is of significant interest in medicinal chemistry. It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups. Its introduction can enhance metabolic stability, improve cell membrane permeability, and increase binding affinity to biological targets.

Predicted Properties of 3-(Difluoromethoxy)isoquinoline:

PropertyPredicted Value/CharacteristicRationale
Physical State Likely a solid at room temperature.The increase in molecular weight and polarity compared to isoquinoline would favor a higher melting point.
Solubility Soluble in common organic solvents (e.g., ethanol, DMSO, DMF). Limited solubility in water.Consistent with the properties of many aromatic heterocyclic compounds.
Lipophilicity (LogP) Moderately lipophilic.The difluoromethoxy group generally increases lipophilicity compared to a hydroxyl or methoxy group.
Acidity/Basicity Weakly basic.The nitrogen atom in the isoquinoline ring imparts basic character, though this can be influenced by substituents.[1]

Synthesis of 3-(Difluoromethoxy)isoquinoline: Proposed Methodologies

While a specific, published synthesis for 3-(Difluoromethoxy)isoquinoline has not been identified, its preparation can be envisioned through established synthetic routes for 3-substituted isoquinolines. A plausible and efficient approach would involve the nucleophilic aromatic substitution (SNA) on a suitable 3-halo-isoquinoline precursor.

Proposed Synthetic Pathway: Nucleophilic Aromatic Substitution

This two-step approach leverages the reactivity of 3-chloroisoquinoline, which can be synthesized from isoquinoline-3-one.

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Nucleophilic Aromatic Substitution Isoquinolin-3-one Isoquinolin-3-one 3-Chloroisoquinoline 3-Chloroisoquinoline Isoquinolin-3-one->3-Chloroisoquinoline POCl₃ 3-(Difluoromethoxy)isoquinoline 3-(Difluoromethoxy)isoquinoline 3-Chloroisoquinoline->3-(Difluoromethoxy)isoquinoline NaOCHF₂ or K₂CO₃, difluoromethanol

Caption: Proposed two-step synthesis of 3-(Difluoromethoxy)isoquinoline.

Step 1: Synthesis of 3-Chloroisoquinoline

  • Starting Material: Isoquinolin-3(2H)-one

  • Reagent: Phosphorus oxychloride (POCl₃)

  • Rationale: The Vilsmeier-Haack type reaction of isoquinolin-3-one with phosphorus oxychloride is a standard method for the synthesis of 3-chloroisoquinolines.[3]

Experimental Protocol (Adapted from general procedures):

  • To a stirred solution of isoquinolin-3(2H)-one in a suitable solvent (e.g., toluene or acetonitrile), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloroisoquinoline.

Step 2: Synthesis of 3-(Difluoromethoxy)isoquinoline

  • Starting Material: 3-Chloroisoquinoline

  • Reagents: A source of the difluoromethoxide anion (e.g., generated in situ from difluoromethanol and a base like sodium hydride or potassium carbonate).

  • Rationale: The chlorine atom at the 3-position of the isoquinoline ring is susceptible to nucleophilic aromatic substitution.[4][5] The electron-withdrawing nature of the ring nitrogen facilitates this reaction.

Experimental Protocol (Proposed):

  • In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium difluoromethoxide by carefully adding difluoromethanol to a suspension of sodium hydride in a polar aprotic solvent like DMF or DMSO at 0 °C.

  • To this solution, add a solution of 3-chloroisoquinoline in the same solvent dropwise.

  • Allow the reaction mixture to warm to room temperature and then heat to an elevated temperature (e.g., 80-120 °C) to drive the substitution.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 3-(Difluoromethoxy)isoquinoline.

Alternative Synthetic Strategies

Other classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, could potentially be adapted.[6] However, these would require the synthesis of a suitably substituted phenethylamine precursor, which may be more synthetically demanding. Palladium-catalyzed cross-coupling reactions also offer a powerful means to construct substituted isoquinolines and could be explored.[7]

G cluster_0 General Isoquinoline Synthesis Strategies Starting Materials Starting Materials Bischler-Napieralski Bischler-Napieralski Starting Materials->Bischler-Napieralski β-Arylethylamides Pictet-Spengler Pictet-Spengler Starting Materials->Pictet-Spengler β-Arylethylamines + Aldehydes/Ketones Pd-Catalyzed Cyclization Pd-Catalyzed Cyclization Starting Materials->Pd-Catalyzed Cyclization o-Alkynylbenzaldimines Isoquinoline Core Isoquinoline Core Bischler-Napieralski->Isoquinoline Core Pictet-Spengler->Isoquinoline Core Pd-Catalyzed Cyclization->Isoquinoline Core

Caption: Overview of common isoquinoline synthesis methods.

Potential Applications in Drug Discovery and Medicinal Chemistry

The isoquinoline framework is a "privileged scaffold" in drug discovery, present in numerous FDA-approved drugs and clinical candidates.[1] These compounds exhibit a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2]

The introduction of the difluoromethoxy group at the 3-position of the isoquinoline ring is anticipated to confer unique properties that could be advantageous for drug development:

  • Metabolic Stability: The C-F bonds in the difluoromethoxy group are highly stable, which can block metabolic attack at this position, potentially leading to an improved pharmacokinetic profile.

  • Modulation of Physicochemical Properties: The -OCF₂H group can fine-tune the lipophilicity and hydrogen bonding capacity of the molecule, which can impact its solubility, cell permeability, and target binding.

  • Bioisosteric Replacement: The difluoromethoxy group can act as a bioisostere for other functional groups, allowing for the exploration of structure-activity relationships and the optimization of lead compounds.

Given the diverse biological activities of isoquinolines, 3-(Difluoromethoxy)isoquinoline and its derivatives could be investigated as potential therapeutic agents in various disease areas, including:

  • Oncology: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent anticancer activity.[2]

  • Infectious Diseases: The isoquinoline scaffold is found in several antimicrobial and antiviral agents.[2]

  • Neurodegenerative Diseases: Some isoquinoline derivatives have shown promise in the context of neurological disorders.[1]

G 3-(Difluoromethoxy)isoquinoline 3-(Difluoromethoxy)isoquinoline Medicinal Chemistry Applications Medicinal Chemistry Applications 3-(Difluoromethoxy)isoquinoline->Medicinal Chemistry Applications Oncology Oncology Medicinal Chemistry Applications->Oncology Infectious Diseases Infectious Diseases Medicinal Chemistry Applications->Infectious Diseases Neurological Disorders Neurological Disorders Medicinal Chemistry Applications->Neurological Disorders

Caption: Potential therapeutic areas for 3-(Difluoromethoxy)isoquinoline.

Safety and Handling

Specific toxicity data for 3-(Difluoromethoxy)isoquinoline are not available. As with any research chemical with unknown toxicological properties, it should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion and Future Outlook

3-(Difluoromethoxy)isoquinoline represents an intriguing, yet underexplored, molecule at the intersection of heterocyclic chemistry and fluorine chemistry. While direct experimental data remain scarce, this guide has provided a comprehensive overview of its identifiers, predicted properties, and plausible synthetic routes based on established chemical knowledge. The unique combination of the biologically active isoquinoline scaffold and the modulating difluoromethoxy group makes this compound and its derivatives promising candidates for further investigation in drug discovery and materials science. Future research efforts should focus on the development of a robust and scalable synthesis, followed by a thorough characterization of its physicochemical properties and a systematic evaluation of its biological activity.

References

  • Bartmann, W., Konz, E., & Rüger, W. (1988). Synthesis and Reactions of Isoquinoline Derivatives II.1 Synthesis of 3-Chloroisoquinoline-4-aldehydes. Synthesis, 1988(09), 680-683.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Gensler, W. J. (1951). The Bischler-Napieralski Reaction. Organic Reactions, 6, 191-206.
  • Dai, G., & Larock, R. C. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Organic Letters, 5(1), 17-20.
  • Poindexter, G. S. (1983). Synthesis of 3-substituted isoquinolones. The Journal of Organic Chemistry, 48(21), 3787-3790.
  • Forth, M. A., & Tarselli, M. A. (2004). Metalation of o-Tolualdehyde tert-Butylimines. In e-EROS Encyclopedia of Reagents for Organic Synthesis.
  • Webb, N. J., Marsden, S. P., & Raw, S. A. (2014). Rhodium-Catalyzed C–H Activation/Annulation with Vinyl Acetate as an Acetylene Equivalent: 3,4-Unsubstituted Isoquinolones. Organic Letters, 16(18), 4718-4721.
  • Jaime-Figueroa, S., Bond, M. J., Vergara, J. I., Swartzel, J. C., & Crews, C. M. (2021). Facile and Expeditious Two-Step Synthesis of 3,4-Unsubstituted Isoquinolin-1(2H)-ones. The Journal of Organic Chemistry, 86(12), 8479-8488.
  • Yu, X., Chen, K., Guo, S., Shi, P., Song, C., & Zhu, J. (2017). Cobalt-Catalyzed Room-Temperature C–H Activation: A Facile and Efficient Synthesis of Isoquinolones. Organic Letters, 19(19), 5348-5351.
  • Barber, J. S., Kong, D., Li, W., McAlpine, I. J., Nair, S. K., Sakata, S. K., Sun, N., & Patman, R. L. (2021). A Simple and Robust Procedure for the Rh(III)
  • Xie, S., Tang, S., Hou, M., Xie, W., Guan, M., Bai, T., He, L., & Qiu, G. (2024). Photoredox/Iron Dual-Catalyzed Annulation of Acyl Nitrenes with Alkynes: Access to Isoquinolin-1-ones. Organic Letters, 26(4), 1134-1139.
  • Wu, Y., Sun, P., Zhang, K., Yang, T., Yao, H., Lin, A. (2016). Copper-Catalyzed Annulation of N-Substituted 2-Halobenzamides with Active Methylene Compounds: An Efficient Synthesis of Dihydrophenanthridinediones and Substituted Isoquinolinones. The Journal of Organic Chemistry, 81(6), 2166-2173.
  • Singh, S. K., Kumar, S., Yadav, M. S., Bhattacharya, S., & Tiwari, V. K. (2024). Copper(I)-Catalyzed Coupling of N-Substituted 2-Halobenzamides with Active Methylene Compounds: An Efficient Synthesis of Dihydrophenanthridinediones and Substituted Isoquinolinones. Synthesis, 56(06), 975-988.
  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Roesch, K. R., & Larock, R. C. (1999). Synthesis of Isoquinolines and Pyridines by the Palladium- and Copper-Catalyzed Coupling and Cyclization of Terminal Acetylenes. Organic Letters, 1(4), 553-556.
  • Yang, D., Burugupalli, S., Daniel, D., & Chen, Y. (2012). Sequential Coupling–Imination–Annulation Reactions of ortho-Bromoarylaldehydes and Terminal Alkynes with Ammonium Acetate under Microwave Irradiation: A Facile Synthesis of Substituted Isoquinolines, Furopyridines, and Thienopyridines. The Journal of Organic Chemistry, 77(9), 4466-4472.
  • Su, L., Xie, S., Dong, J., Liu, F., Yin, S.-F., & Zhou, Y. (2022). Copper(I)-Catalyzed Tandem Reaction of 2-Bromoaryl Ketones, Terminal Alkynes, and CH₃CN: A Facile and Highly Selective Synthesis of Densely Functionalized Isoquinolines. Organic Letters, 24(34), 5994-5999.
  • Aher, Y. N., & Pawar, A. B. (2022). Ru(II)-Catalyzed C–H Functionalization/Annulation of Primary Benzylamines with Sulfoxonium Ylides: An Efficient Synthesis of Isoquinolines. The Journal of Organic Chemistry, 87(19), 12608-12621.
  • Zheng, L., Ju, J., Bin, Y., & Hua, R. (2012). An Efficient One-Pot Synthesis of Isoquinolines and Heterocycle-Fused Pyridines by a Three-Component Reaction. The Journal of Organic Chemistry, 77(13), 5794-5800.
  • Zhu, Z., Tang, X., Li, X., Wu, W., Deng, G., & Jiang, H. (2016). Pd(II)-Catalyzed Homocoupling and Cyclization with Vinyl Azides: An Efficient Strategy for the Synthesis of Isoquinolines. The Journal of Organic Chemistry, 81(4), 1401-1409.
  • Mahadeviah, & Shaukath, A. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
  • Mir, M. A. (2024). DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline. Journal of Taibah University for Science, 18(1).
  • Głowacka, I. E., & Wujec, M. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 6398.
  • El-Sayed, M. T., & El-Sattar, N. E. A. (2013). Development of 3,4-dihydroisoquinolin-1(2H)-one derivatives for the Positron Emission Tomography (PET) imaging of σ₂ receptors. European Journal of Medicinal Chemistry, 69, 545-555.

Sources

Thermodynamic stability of 3-(Difluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Thermodynamic Stability of 3-(Difluoromethoxy)isoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its shelf-life, bioavailability, and formulation. This guide provides a comprehensive framework for evaluating the thermodynamic stability of 3-(difluoromethoxy)isoquinoline, a heterocyclic compound of interest in medicinal chemistry. The isoquinoline scaffold is a privileged structure in numerous pharmaceuticals, while the difluoromethoxy group is increasingly utilized as a bioisostere to enhance metabolic stability and fine-tune physicochemical properties.[1][2] This document delineates both experimental and computational methodologies for a thorough stability assessment, intended to provide researchers and drug development professionals with the foundational knowledge and practical protocols required for such an investigation.

Introduction: The Significance of 3-(Difluoromethoxy)isoquinoline

The isoquinoline nucleus is a structural motif present in a wide array of biologically active compounds.[2] Its fusion of a benzene and a pyridine ring creates a scaffold amenable to diverse functionalization, leading to a broad spectrum of pharmacological activities. The introduction of fluorine-containing substituents has become a key strategy in modern drug design.[3] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique set of properties. It can serve as a metabolically stable bioisostere for hydroxyl, thiol, or amine groups and its ability to act as a hydrogen bond donor can enhance target affinity.[1][2]

The combination of the isoquinoline core with a 3-(difluoromethoxy) substituent presents a molecule with significant therapeutic potential. However, to advance such a candidate through the development pipeline, a rigorous understanding of its thermodynamic stability is imperative. Thermodynamic stability governs the tendency of a compound to exist in its lowest energy state, directly impacting its propensity to degrade or undergo polymorphic transformations.[4][5] This guide will, therefore, provide a roadmap for determining these crucial parameters for 3-(difluoromethoxy)isoquinoline.

Fundamentals of Thermodynamic Stability in Pharmaceuticals

The thermodynamic stability of a chemical system is its tendency to remain in its current state. In the context of a pharmaceutical compound, this relates to its resistance to chemical degradation or physical changes under given conditions. The key thermodynamic parameters that govern this stability are Gibbs free energy (G), enthalpy (H), and entropy (S).

The spontaneity of a process, such as degradation, is determined by the change in Gibbs free energy (ΔG).[6] The relationship is defined by the Gibbs equation:[6]

ΔG = ΔH - TΔS

Where:

  • ΔG is the change in Gibbs free energy. A negative value indicates a spontaneous process.

  • ΔH is the change in enthalpy, representing the heat absorbed or released during a process.

  • T is the absolute temperature in Kelvin.

  • ΔS is the change in entropy, a measure of the disorder or randomness of a system.

For a drug substance to be considered stable, the ΔG for its degradation pathways must be positive under storage and physiological conditions.

Experimental Evaluation of Thermodynamic Stability

Thermal analysis techniques are indispensable for experimentally assessing the thermodynamic stability of pharmaceutical solids.[7] The two primary methods discussed here are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[8] It provides information on thermal events such as melting, crystallization, and glass transitions, which are indicative of the material's physical stability.[9][10]

  • Sample Preparation: Accurately weigh 3-5 mg of 3-(difluoromethoxy)isoquinoline into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.[11]

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature beyond the melting or decomposition point (e.g., 300 °C).

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Analyze the data to determine:

    • Melting Point (Tₘ): The temperature at the peak of the endothermic melting event.

    • Enthalpy of Fusion (ΔHբ): The area under the melting peak, representing the energy required to melt the sample.

    • Polymorphic Transitions: The presence of any other endothermic or exothermic events prior to melting.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is used to determine the thermal stability and decomposition temperature of a compound, as well as its volatile content.[13][14][15]

  • Sample Preparation: Place 5-10 mg of 3-(difluoromethoxy)isoquinoline into a tared TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant rate, such as 10 °C/min.

  • Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. Determine the onset temperature of decomposition, which indicates the upper limit of the compound's thermal stability.

Workflow for Experimental Stability Assessment

G cluster_DSC DSC Analysis cluster_TGA TGA Analysis DSC_Prep Sample Preparation (3-5 mg in hermetic pan) DSC_Run Run DSC (e.g., 10°C/min under N2) DSC_Prep->DSC_Run DSC_Data Analyze Thermogram (Tm, ΔHf) DSC_Run->DSC_Data End Thermodynamic Stability Profile (Melting Point, Purity, Decomposition) DSC_Data->End TGA_Prep Sample Preparation (5-10 mg in tared pan) TGA_Run Run TGA (e.g., 10°C/min under N2) TGA_Prep->TGA_Run TGA_Data Analyze TGA Curve (Decomposition Temp.) TGA_Run->TGA_Data TGA_Data->End Start 3-(Difluoromethoxy)isoquinoline (Solid Sample) Start->DSC_Prep Start->TGA_Prep

Experimental workflow for thermodynamic stability assessment.
Hypothetical Data Summary
ParameterMethodHypothetical ValueInterpretation
Melting Point (Tₘ)DSC155 °CSharp peak suggests high purity.
Enthalpy of Fusion (ΔHբ)DSC25 kJ/molIndicates the strength of the crystal lattice.
Onset of DecompositionTGA250 °CCompound is thermally stable up to this temperature.

Computational Prediction of Thermodynamic Stability

Quantum chemical calculations are a powerful tool for predicting the thermodynamic properties of molecules, providing insights that complement experimental data.[16] Density Functional Theory (DFT) is a widely used method for its balance of accuracy and computational cost.[17]

Calculating Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔG°բ) of 3-(difluoromethoxy)isoquinoline can be calculated, which provides a theoretical measure of its stability relative to its constituent elements.[18] This is typically derived from the calculated standard enthalpy of formation (ΔH°բ) and the standard absolute entropy (S°).[19][20]

ΔG°բ = ΔH°բ - TΔS°բ

  • Structure Optimization: Build the 3D structure of 3-(difluoromethoxy)isoquinoline. Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry. This confirms the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the necessary data to calculate thermal corrections to enthalpy and entropy.

  • Thermochemical Analysis: From the output of the frequency calculation, extract the standard-state enthalpy (H°) and Gibbs free energy (G°).

  • Calculate ΔG°բ: Use these values along with the calculated energies of the constituent elements in their standard states to determine the Gibbs free energy of formation.

Workflow for Computational Stability Prediction

G cluster_DFT DFT Calculation Build Build 3D Structure Opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) Build->Opt Freq Frequency Calculation Opt->Freq Thermo Thermochemical Analysis Freq->Thermo End Calculated Thermodynamic Properties (ΔG°f, ΔH°f, S°) Thermo->End Start 3-(Difluoromethoxy)isoquinoline (Molecular Structure) Start->Build

Computational workflow for predicting thermodynamic properties.
Hypothetical Calculated Thermodynamic Parameters
ParameterMethodHypothetical Value (at 298.15 K)
Standard Enthalpy of Formation (ΔH°բ)DFT (B3LYP/6-31G(d,p))-350 kJ/mol
Standard Absolute Entropy (S°)DFT (B3LYP/6-31G(d,p))420 J/(mol·K)
Standard Gibbs Free Energy of Formation (ΔG°բ)DFT (B3LYP/6-31G(d,p))-225 kJ/mol

Conclusion and Implications for Drug Development

A thorough evaluation of the thermodynamic stability of 3-(difluoromethoxy)isoquinoline is critical for its progression as a drug candidate. The experimental data from DSC and TGA provide essential information on its melting point, purity, and thermal decomposition threshold, which are vital for determining appropriate storage conditions and identifying potential manufacturing challenges.[7][13] A high decomposition temperature and a sharp melting peak are desirable indicators of a stable and pure compound.

Computational predictions of thermodynamic parameters like the Gibbs free energy of formation offer a theoretical underpinning to the experimental results. A significantly negative ΔG°բ suggests that the molecule is stable with respect to its constituent elements. These computational models are invaluable in the early stages of drug discovery for prioritizing candidates before committing to extensive synthetic and experimental work.[21][22]

References

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • Research and Reviews. (n.d.). Methods of Quantum Chemical Calculations in Drug Discovery and Applications. Open Access Journals. [Link]

  • Profacgen. (n.d.). Quantum Mechanics/Chemistry in Drug Design. [Link]

  • MDPI. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • Wikipedia. (n.d.). Density functional theory. [Link]

  • Zhou, T., Huang, D., & Caflisch, A. (n.d.). Quantum Mechanical Methods for Drug Design. ZORA (Zurich Open Repository and Archive). [Link]

  • Rowan University. (n.d.). Quantum Chemistry in Drug Discovery. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • TA Instruments. (2024, April 18). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. [Link]

  • Dovepress. (n.d.). Quantum mechanics implementation in drug-design workflows: does it really help?. [Link]

  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. [Link]

  • ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

  • Jordi Labs. (2024, December 9). Differential Scanning Calorimetry (DSC Analysis): Key Applications. [Link]

  • Wang, L., et al. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... Molecules, 27(24), 8847. [Link]

  • Veeprho. (2020, August 11). Use of DSC in Pharmaceuticals Drug Characterisation. [Link]

  • IIP Series. (n.d.). CHEMICAL STABILITY OF DRUGS. [Link]

  • Shimadzu. (2025, May 7). Understanding DSC Differential Scanning Calorimetry: Principles, Applications, and Benefits. [Link]

  • Scribd. (2023, August 29). DSC Applications in Pharmaceuticals. [Link]

  • PubMed. (n.d.). Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients. [Link]

  • MDPI. (2024, November 14). Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • ACS Publications. (2021, November 11). Long-Term Amorphous Drug Stability Predictions Using Easily Calculated, Predicted, and Measured Parameters. Molecular Pharmaceutics. [Link]

  • D'Amelia, R. (n.d.). DSC Laboratory Experiment – Determining the Thermal Properties of Organic Hydrocarbons. [Link]

  • Solitek Pharma. (2025, August 25). Critical Factors in the Stability of Pharmaceutical Solid Forms. [Link]

  • The Live Textbook of Physical Chemistry. (n.d.). 9 Gibbs Energy. [Link]

  • MDPI. (2022, March 11). A Data Resource for Prediction of Gas-Phase Thermodynamic Properties of Small Molecules. [Link]

  • MIT NSE. (2025, January 15). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

  • AUS-e-TUTE. (n.d.). Standard Gibbs Free Energy of Formation (ΔG ƒ °) Calculations Chemistry Tutorial. [Link]

  • arXiv. (2022, January 14). Approximating quantum thermodynamic properties using DFT. [Link]

  • Burke Group - UC Irvine. (2018, July 13). Thermal Density Functional Theory. [Link]

  • Burke, K. (2025, January 15). Thermodynamics as a Foundation for Density Functional Theory. [Link]

  • MDPI. (2020, November 14). Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains. [Link]

  • Wolfram Language. (2025, August 16). ExperimentDifferentialScanningCalorimetry. [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. [Link]

  • UNT Digital Library. (n.d.). Computational Modeling of Small Molecules. [Link]

  • PNAS. (2022, February 8). A complete description of thermodynamic stabilities of molecular crystals. [Link]

  • Expii. (n.d.). Standard Free Energy of Formation — Definition & Overview. [Link]

  • Schrödinger. (n.d.). Transforming small molecule drug discovery: The computational chemistry paradigm. [Link]

  • Appropedia. (2015, March 23). Differential scanning calorimetry protocol: MOST. [Link]

  • Slideshare. (n.d.). Thermogravimetric analysis - Pharmaceutical analysis. [Link]

  • University of Cambridge. (n.d.). Differential Scanning Calorimetry. [Link]

  • UCLA. (n.d.). Gibbs Free Energy. [Link]

  • Torontech. (2025, October 20). TGA Sample Preparation: A Complete Guide. [Link]

  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules. [Link]

  • ResearchGate. (2020, June 8). Can Gibbs energy of formation be calculated from enthalpy and entropy?. [Link]

Sources

A Technical Guide to 3-(Difluoromethoxy)isoquinoline as a Bioisostere in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, enabling the precise modulation of a drug candidate's physicochemical and pharmacokinetic properties.[1][2][3][4] Among these, the difluoromethoxy group (-OCF₂H) has emerged as a uniquely valuable moiety, offering a nuanced profile of moderate lipophilicity, enhanced metabolic stability, and the rare capacity to act as a lipophilic hydrogen bond donor.[2][5] This guide provides an in-depth technical exploration of the difluoromethoxy group's role as a bioisostere, with a specific focus on its application within the privileged isoquinoline scaffold. We will dissect the physicochemical rationale for its use, provide validated experimental protocols for synthesis and evaluation, and present a strategic framework for its deployment in drug development programs.

The Rise of the Difluoromethoxy Group: A Strategic Bioisostere

Bioisosterism, the replacement of a functional group with a surrogate that retains similar biological activity while improving other properties, is a fundamental tactic in lead optimization.[6] While classic bioisosteres are well-established, the demand for novel functional groups with unique property profiles continues to grow.[7][8] The difluoromethoxy (-OCF₂H) group has carved a distinct niche, providing a powerful tool for overcoming common drug development hurdles.

A Comparative Physicochemical Analysis

The strategic advantage of the -OCF₂H group is best understood in comparison to its common analogs, the methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups. It often occupies an intermediate property space, affording medicinal chemists a greater degree of control.[1][9]

  • Lipophilicity : The -OCF₂H group moderately increases lipophilicity compared to a hydroxyl or methoxy group, but less so than the highly lipophilic -OCF₃ group.[2][9] This allows for fine-tuning of a molecule's solubility and membrane permeability.

  • Electronic Effects : With a Hammett constant (σp) of approximately +0.14, the difluoromethoxy group is weakly electron-withdrawing, influencing the pKa of nearby functionalities.[2]

  • Metabolic Stability : A primary driver for its use is the enhanced metabolic stability conferred by the strong carbon-fluorine bonds.[10][11] It is highly resistant to oxidative metabolism, particularly P450-mediated O-demethylation, which is a common liability for methoxy-containing compounds.[1][2]

  • Hydrogen Bonding : Uniquely among these analogs, the polarized C-H bond in the -OCF₂H group allows it to function as a hydrogen bond donor.[1][12] This rare characteristic enables it to serve as a metabolically robust bioisostere for hydroxyl (-OH) and thiol (-SH) groups, which are often critical for target binding but susceptible to metabolic modification.[2][5]

The following table summarizes these key comparative properties.

Property -OH -OCH₃ (Methoxy) -OCF₂H (Difluoromethoxy) -OCF₃ (Trifluoromethoxy)
Hansch π Parameter -0.67-0.02+0.45+1.04[9]
Hammett σp Constant -0.37-0.27+0.14[2]+0.35
H-Bonding Capability Donor & AcceptorAcceptor OnlyDonor & AcceptorAcceptor Only
Metabolic Stability Low (Oxidation, Glucuronidation)Low (O-demethylation)High [1][2]High
The Isoquinoline Scaffold: A Privileged Framework

The isoquinoline core is a bicyclic aromatic heterocycle found in numerous natural products and FDA-approved drugs, including the vasodilator papaverine and the antihypertensive agent quinapril.[13][14][15] Its rigid structure presents a versatile framework for orienting substituents in three-dimensional space to interact with biological targets. Consequently, developing strategies to fine-tune the properties of substituted isoquinolines is of significant interest to the pharmaceutical industry.

Strategic Deployment: 3-(Difluoromethoxy)isoquinoline in Lead Optimization

The combination of the -OCF₂H group's unique properties with the privileged isoquinoline scaffold creates a powerful building block for addressing common drug discovery challenges.

Bioisosteric Rationale and Application

The decision to incorporate a 3-(difluoromethoxy)isoquinoline moiety is driven by specific, predictable outcomes. The diagram below illustrates the key bioisosteric replacements and their strategic implications.

G cluster_0 Common Precursors / Analogs cluster_1 Target Bioisostere cluster_2 Predicted Property Improvements Methoxy 3-Methoxyisoquinoline (-OCH₃) Target 3-(Difluoromethoxy)isoquinoline (-OCF₂H) Methoxy->Target Blocks O-demethylation Hydroxy 3-Hydroxyisoquinoline (-OH) Hydroxy->Target Mimics H-bond donor with improved stability MetStab Increased Metabolic Stability Target->MetStab HBond Maintained H-Bond Donation Target->HBond Lipophilicity Fine-tuned Lipophilicity Target->Lipophilicity

Caption: Bioisosteric rationale for replacing methoxy or hydroxyl groups with difluoromethoxy.

Case Study Workflow: Overcoming Metabolic Liabilities

Consider a hypothetical lead optimization campaign where a potent kinase inhibitor incorporating a 3-methoxyisoquinoline moiety is identified. While the compound shows excellent target affinity, it suffers from rapid clearance in pharmacokinetic studies, with metabolite identification confirming O-demethylation as the primary metabolic pathway.

The logical next step is the bioisosteric replacement with a difluoromethoxy group. The workflow for this process is systematic and self-validating.

G A Lead Compound Identified (3-Methoxyisoquinoline Analog) High Potency, Poor PK B Hypothesis Generation: Metabolism via O-demethylation. Bioisosteric replacement with -OCF₂H will block metabolism. A->B C Synthesis of 3-(Difluoromethoxy)isoquinoline Analog B->C D In Vitro Profiling C->D Potency Assay (IC₅₀) Metabolic Stability Assay (t½) F Data Analysis: Compare Potency, Stability, PK D->F E In Vivo PK Studies F->E If in vitro data is positive G Decision Point: Improved Profile? F->G H Advance to Efficacy Models G->H Yes I Re-evaluate / Re-design G->I No H->E Confirm exposure

Caption: A typical lead optimization workflow utilizing a bioisosteric replacement strategy.

Experimental Protocols

The successful application of this strategy relies on robust synthetic methods and validated analytical protocols. The following sections provide actionable, step-by-step methodologies.

Synthesis of 3-(Difluoromethoxy)isoquinoline

The target compound can be synthesized from commercially available 3-hydroxyisoquinoline. The key transformation is the difluoromethylation of the phenol, a reaction that requires specific reagents to generate the difluoromethyl radical or an equivalent.

Protocol: Two-Step Synthesis from 3-Hydroxyisoquinoline

Step 1: Deprotonation of 3-Hydroxyisoquinoline

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-hydroxyisoquinoline (1.0 eq).

  • Dissolve the starting material in a suitable anhydrous aprotic solvent (e.g., DMF or THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add a strong base, such as sodium hydride (NaH, 1.1 eq) portion-wise. Causality: The strong base is required to deprotonate the weakly acidic phenol to form the corresponding sodium salt, which is a much more reactive nucleophile for the subsequent step.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. Formation of the sodium salt is often indicated by gas evolution (H₂) ceasing.

Step 2: Difluoromethylation

  • In a separate, dry flask, prepare the difluoromethylating agent. A common modern reagent is sodium chlorodifluoroacetate (ClCF₂COONa, 2.0-3.0 eq).

  • Add the difluoromethylating agent to the solution of the isoquinoline sodium salt from Step 1.

  • Heat the reaction mixture to a temperature between 100-140 °C. Causality: At elevated temperatures, chlorodifluoroacetate decarboxylates to form a difluorocarbene intermediate (:CF₂), which is then protonated by solvent or trace water to generate the electrophilic species that reacts with the phenoxide. Alternatively, radical pathways can be involved.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and carefully quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 3-(difluoromethoxy)isoquinoline.

In Vitro Metabolic Stability Assay in Liver Microsomes

This protocol is essential for validating the primary hypothesis: that the -OCF₂H group enhances metabolic stability.

Objective: To determine the rate of disappearance of the test compound (parent drug) when incubated with liver microsomes, which are rich in cytochrome P450 enzymes.[1][2]

Materials:

  • Test compound stock solution (10 mM in DMSO)

  • Pooled liver microsomes (e.g., human, rat)

  • NADPH regenerating system (containing NADP+, glucose-6-phosphate, and G6P-dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard for quenching and analysis

  • 96-well plates, incubator, LC-MS/MS system

Protocol:

  • Preparation: Thaw all reagents on ice. Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Mixture Preparation: In a 96-well plate, prepare the incubation mixture by combining the phosphate buffer, liver microsomes (final concentration typically 0.5 mg/mL), and the test compound (final concentration typically 1 µM).

  • Initiation of Reaction: Pre-incubate the plate at 37 °C for 5 minutes to equilibrate the temperature. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. Causality: NADPH is a required cofactor for CYP450 enzyme activity. Its addition starts the oxidative metabolism process. A control incubation without NADPH should be run in parallel to assess non-enzymatic degradation.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding 2-3 volumes of ice-cold ACN containing an internal standard. Causality: The cold organic solvent precipitates the microsomal proteins, effectively halting all enzymatic activity. The internal standard is crucial for accurate quantification by LC-MS/MS.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples to quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

  • Data Analysis: Plot the natural logarithm of the percent remaining parent compound versus time. The slope of the line (-k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).

Conclusion and Future Outlook

The 3-(difluoromethoxy)isoquinoline moiety represents a powerful and versatile tool in the medicinal chemist's armamentarium.[1] Its unique combination of moderate lipophilicity, metabolic robustness, and hydrogen bond donating capability provides a clear strategic advantage for optimizing drug candidates.[2] By replacing metabolically labile methoxy or hydroxyl groups, particularly on privileged scaffolds like isoquinoline, the -OCF₂H group can directly address common pharmacokinetic challenges, extending half-life and improving bioavailability.

As synthetic methodologies for the introduction of novel fluorinated motifs continue to advance, the strategic and data-driven application of bioisosteres like 3-(difluoromethoxy)isoquinoline will be pivotal in the design of next-generation therapeutics with enhanced efficacy and superior drug-like properties.

References

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry.
  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]

  • NIH. (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. [Link]

  • ResearchGate. (2026). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | Request PDF. [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. [Link]

  • Macmillan Group, Princeton University. (2024). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. [Link]

  • Angewandte Chemie. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. [Link]

  • NIH. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • NIH. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. [Link]

  • American Chemical Society. (n.d.). 3,3-Difluorooxetane: A versatile functional group for bioisosteric replacements in medicinal chemistry. [Link]

  • ChemRxiv. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. [Link]

  • ResearchGate. (2025). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding | Request PDF. [Link]

  • NIH. (2022). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by.... [Link]

  • Harvard University. (2011). A Versatile Synthesis of Substituted Isoquinolines. [Link]

  • ChemRxiv. (n.d.). gem-Difluorinated Saturated O-Heterocycles – Promising Fragments for Bioisosteric Replacements in Drug Discovery. [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. [Link]

  • ResearchGate. (n.d.). CF2H, a Functional Group Dependent Hydrogen Bond Donor: Is it a More or Less Lipophilic Bioisostere of OH, SH and CH3?. [Link]

  • Semantic Scholar. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. [Link]

  • MDPI. (n.d.). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • Slideshare. (n.d.). Fused heterocyclic compound isoquinoline. [Link]

  • ChemRxiv. (2024). 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. [Link]

Sources

The Difluoromethoxy Moiety in Isoquinoline Scaffolds: H-Bond Donor Capacity & Physicochemical Profiling

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for medicinal chemists and structural biologists investigating the difluoromethoxy (


) group within isoquinoline scaffolds.

Executive Summary: The Lipophilic Hydrogen Bond Donor

In modern drug discovery, the difluoromethoxy group (


) has transcended its traditional role as a mere lipophilic bioisostere of the methoxy group. It is now recognized as a Lipophilic Hydrogen Bond Donor (Lip-HBD) . Unlike the inert difluoromethoxy carbon in standard ethers, the gem-difluoro substitution polarizes the C-H bond sufficiently to act as a weak, yet directional, hydrogen bond donor.

When attached to an isoquinoline scaffold , this capacity is modulated by the electron-deficient nature of the heterocycle. This guide details the physicochemical basis of this interaction, provides a self-validating NMR protocol for quantifying the H-bond acidity (Abraham’s A parameter), and outlines robust synthetic pathways for installing this moiety.

Physicochemical Basis: The Polarized C-H Donor

The hydrogen bond donating capacity of the


 group arises from the strong inductive effect ($ -I $) of the two fluorine atoms. This pulls electron density away from the central carbon, significantly increasing the acidity of the remaining proton.
Mechanism of Action[1]
  • Orbital Interaction: The interaction is defined by the overlap between the

    
     antibonding orbital of the difluoromethyl group and the lone pair (
    
    
    
    ) of a hydrogen bond acceptor (HBA) (e.g., carbonyl oxygen, pyridine nitrogen).
  • Comparison:

    • Methoxy (

      
      ):  No HBD capacity (
      
      
      
      ).
    • Hydroxyl (

      
      ):  Strong HBD (
      
      
      
      ).
    • Difluoromethoxy (

      
      ):  Weak/Moderate HBD (
      
      
      
      ).
The Isoquinoline Electronic Effect

The isoquinoline ring is an electron-withdrawing scaffold (comparable to a nitrobenzene derivative in terms of electron deficiency).

  • Hypothesis: Attaching an

    
     group to the isoquinoline ring (particularly at positions C1, C3, or C4) further decreases electron density on the ether oxygen.
    
  • Result: This inductive pull is transmitted to the

    
     carbon, rendering the proton more acidic (higher A value) than in a standard phenyl difluoromethyl ether.
    
Visualization of H-Bonding Potential

HBondMechanism cluster_0 Electronic Modulation Isoq Isoquinoline Scaffold (Electron Deficient) Oxygen Ether Oxygen (Linker) Isoq->Oxygen Inductive Pull (-I) CF2H CF2H Group (Polarized) Oxygen->CF2H Electron Withdrawal Proton Acidic Proton (σ* Orbital) CF2H->Proton Polarization Target Protein Target / Solvent (Lone Pair Donor) Proton->Target H-Bond Interaction (C-H···X)

Figure 1: Mechanistic flow of electron density resulting in the activation of the C-H bond as a donor.

Experimental Quantification: The NMR Titration Protocol

To validate the HBD capacity of your specific isoquinoline analog, you cannot rely solely on calculated values. You must determine the Abraham solute hydrogen bond acidity parameter (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) .[1][2][3] The most robust method is the NMR Solvatochromic Shift method .
The Principle

The chemical shift of the


 proton is sensitive to the H-bond basicity of the solvent. By measuring the difference in chemical shift (

) between a non-interacting solvent (

) and a strong H-bond acceptor solvent (

), we can correlate the shift to the A parameter.

Equation (Zafrani et al.):


[4]
Step-by-Step Protocol

Reagents:

  • Compound of Interest (Dry, >95% purity).

  • 
     (passed through basic alumina to remove acidic impurities).
    
  • 
     (anhydrous).
    

Workflow:

  • Sample A Preparation: Dissolve 5-10 mg of the isoquinoline analog in 600

    
     of 
    
    
    
    .
  • Sample B Preparation: Dissolve 5-10 mg of the same analog in 600

    
     of 
    
    
    
    .
  • Acquisition: Acquire

    
     NMR spectra for both samples at 298 K. Use a relaxation delay (
    
    
    
    ) of
    
    
    to ensure accurate integration, though chemical shift is the primary metric.
  • Analysis: Identify the triplet corresponding to

    
     (
    
    
    
    ).
    • Record

      
       (typically 6.5 ppm).
      
    • Record

      
       (typically > 6.9 ppm).
      
  • Calculation: Calculate

    
     and apply the equation above.
    
Data Interpretation Table
Functional Group

(ppm)
Abraham A ValueHBD Classification
-OCH3 ~0.00.00None
-OCHF2 (Phenyl) 0.60 - 0.800.09 - 0.12Weak / Lipophilic
-OCHF2 (Isoquinoline) 0.75 - 0.95 (Est.) 0.11 - 0.14 Moderate / Lipophilic
-OH (Phenol) > 4.0~0.60Strong

Note: The Isoquinoline values are projected based on the Hammett


 enhancement from the heterocyclic nitrogen.

Synthetic Integration: Installing -OCHF2 on Isoquinolines

Direct difluoromethylation of isoquinolinols is the preferred route. The use of sodium chlorodifluoroacetate (Chen's Reagent) is the industry standard due to operational safety compared to difluorocarbene gas.

Reaction Workflow

Synthesis Start Hydroxy-Isoquinoline (Starting Material) Base Base: K2CO3 or Cs2CO3 (DMF/H2O, 100°C) Start->Base Reagent Reagent: ClCF2CO2Na (Chen's Reagent) or BrCF2COOEt Intermediate Intermediate: Difluorocarbene [:CF2] Reagent->Intermediate Thermal Decomp (-CO2, -NaCl) Product Product: Difluoromethoxy-Isoquinoline Base->Product O-Alkylation Intermediate->Product Insertion

Figure 2: Difluoromethylation pathway via in situ carbene generation.

Detailed Protocol (Chen's Reagent)
  • Setup: Charge a pressure tube or round-bottom flask with the hydroxyisoquinoline substrate (1.0 equiv) and

    
     (3.0 equiv) in DMF (
    
    
    
    ).
  • Addition: Add Sodium chlorodifluoroacetate (

    
    , 2.5 equiv).
    
  • Reaction: Heat to 100°C for 4–16 hours. Caution: Evolution of

    
     gas. Do not seal tightly unless using a rated pressure vessel.
    
  • Workup: Dilute with water, extract with EtOAc. The product is lipophilic and usually easy to separate from unreacted phenol.

  • Purification: Flash chromatography (Hexane/EtOAc).

Critical Troubleshooting:

  • N-alkylation vs O-alkylation: In isoquinolines (especially 1-hydroxy which exists as the amide tautomer), N-difluoromethylation is a competing reaction. Use hard bases (

    
    ) and aprotic polar solvents  to favor O-alkylation, or protect the nitrogen if possible.
    

Strategic Applications in Drug Design

Why choose


 over 

or

in an isoquinoline lead?
Conformational Locking (The "Orthogonal" Effect)

In 1-difluoromethoxyisoquinolines, the


 group often adopts a specific conformation to minimize dipole repulsion with the ring nitrogen or to engage in a weak intramolecular C-H···N hydrogen bond  (if geometry permits, typically a 5-membered ring interaction). This can pre-organize the molecule for binding.
Metabolic Stability

The


 bond strength (approx. 116 kcal/mol) renders the 

group resistant to Cytochrome P450-mediated O-dealkylation, a major clearance pathway for methoxy groups.
Comparison Matrix
PropertyMethoxy (-OCH3)Difluoromethoxy (-OCHF2)Trifluoromethoxy (-OCF3)
Lipophilicity (

)
Base+0.2 to +0.4+0.9 to +1.1
H-Bond Donor NoYes (Weak) No
Metabolic Stability LowHigh Very High
Conformation FlexibleRestricted Twisted

References

  • Zafrani, Y., et al. (2017).[5] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797–804.[2] Link

  • Erickson, J. A., et al. (2010). Hydrogen Bond Donor Properties of the Difluoromethyl Group. Journal of Medicinal Chemistry, 53(19), 7196–7202. Link

  • Abraham, M. H., et al. (2006).[6] NMR Method for the Determination of Solute Hydrogen Bond Acidity.[1][2][3][6] The Journal of Organic Chemistry, 71(9), 3389–3394.[6] Link

  • Fier, P. S., & Hartwig, J. F. (2013). Copper-Mediated Difluoromethylation of Phenols and Aryl Iodides with Chlorodifluoroacetate. Angewandte Chemie International Edition, 52(7), 2092–2095. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

Sources

Metabolic stability profiles of fluorinated isoquinoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

(Part 2 of 2)

Beyond Stability: Assessing CYP450 Inhibition Potential

While enhancing metabolic stability is a primary goal, it is equally critical to ensure that the modifications do not introduce unintended liabilities, such as the inhibition of major cytochrome P450 enzymes.[1] CYP inhibition can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of one drug alters the metabolism and clearance of another.[1][2] Therefore, a comprehensive metabolic stability profile must include an assessment of the potential for CYP inhibition.

The Importance of Early-Stage CYP Inhibition Screening

Early identification of CYP inhibition potential allows for the timely modification of chemical structures to mitigate this risk. The five major CYP isoforms recommended for routine screening during early drug discovery are CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, as they are responsible for the metabolism of the vast majority of clinically used drugs.[1]

Experimental Protocol: Fluorogenic CYP Inhibition Assay

Fluorogenic assays offer a high-throughput and cost-effective method for assessing CYP inhibition.[1] These assays utilize specific substrates that are converted by CYP enzymes into fluorescent products.[1] The inhibitory potential of a test compound is determined by its ability to reduce the formation of the fluorescent product.

Materials:

  • Recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4)

  • Specific fluorogenic substrates for each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Test compound (fluorinated isoquinoline derivative)

  • Positive control inhibitors for each CYP isoform

  • 96-well or 384-well black plates

  • Fluorescence plate reader

Procedure:

  • Preparation of Solutions:

    • Prepare stock and working solutions of the test compound and positive control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare the reaction mixture containing the recombinant CYP enzyme, buffer, and fluorogenic substrate.

  • Incubation:

    • Add the test compound or positive control inhibitor to the wells of the microplate at various concentrations.

    • Add the reaction mixture to each well.

    • Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the NADPH regenerating system.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at regular intervals over a specific time period using a fluorescence plate reader with appropriate excitation and emission wavelengths for the specific fluorogenic product.

  • Data Analysis:

    • Calculate the rate of fluorescence formation for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control (no inhibitor).

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity).

The following diagram illustrates the decision-making process based on the outcomes of metabolic stability and CYP inhibition assays.

cluster_decision Lead Optimization Decision Tree start Fluorinated Isoquinoline Derivative met_stab_assay Metabolic Stability Assay (HLM) start->met_stab_assay high_stab High Stability (Long t½, Low CLint) met_stab_assay->high_stab Good low_stab Low Stability (Short t½, High CLint) met_stab_assay->low_stab Poor cyp_inhib_assay CYP Inhibition Assay (IC50 determination) no_inhib No Significant Inhibition (High IC50) cyp_inhib_assay->no_inhib Good inhib Significant Inhibition (Low IC50) cyp_inhib_assay->inhib Poor high_stab->cyp_inhib_assay redesign_stab Redesign to Improve Stability (e.g., modify substitution pattern) low_stab->redesign_stab advance Advance to Further Studies (e.g., in vivo PK) no_inhib->advance redesign_inhib Redesign to Reduce Inhibition (e.g., alter pharmacophore) inhib->redesign_inhib

Caption: Decision tree for lead optimization based on metabolic data.

In Silico Predictive Models: A Complementary Approach

In addition to in vitro experimentation, in silico models have become invaluable tools in the early stages of drug discovery for predicting metabolic liabilities.[3][4] These computational models use algorithms and large datasets of chemical and biological information to predict how a compound will be metabolized.[4]

Types of In Silico Models:

  • Site of Metabolism (SoM) Prediction: These models identify the most likely atoms or functional groups on a molecule to undergo metabolic transformation. This information can guide the strategic placement of fluorine atoms to block these "metabolic soft spots."

  • CYP Inhibition Prediction: Models are available to predict whether a compound is likely to inhibit specific CYP isoforms.

  • Metabolic Stability Prediction: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the metabolic stability (e.g., half-life, clearance) of new compounds based on their chemical structure.

While in silico models are powerful for prioritizing compounds for synthesis and experimental testing, they should be used in conjunction with, and not as a replacement for, in vitro and in vivo studies. The accuracy of these models is dependent on the quality and diversity of the training data.[3][5]

Conclusion and Future Perspectives

The strategic incorporation of fluorine is a well-established and highly effective strategy for enhancing the metabolic stability of isoquinoline derivatives.[6][7] By understanding the fundamental mechanisms of CYP-mediated metabolism and employing a systematic approach to the design and evaluation of fluorinated analogs, medicinal chemists can significantly improve the pharmacokinetic profiles of their drug candidates.[8] A combination of robust in vitro assays for metabolic stability and CYP inhibition, complemented by in silico predictive modeling, provides a powerful toolkit for the rational design of metabolically stable and safe isoquinoline-based therapeutics.

Future advancements in this field will likely focus on the development of more sophisticated in silico models with improved predictive accuracy, as well as the exploration of novel fluorinated bioisosteres that can confer metabolic stability while maintaining or enhancing pharmacological activity. The continued integration of these advanced strategies will undoubtedly accelerate the discovery and development of the next generation of isoquinoline-based medicines.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • Di, L., & Kerns, E. H. (2003). Profiling drug-like properties in discovery research. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]

  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Rautio, A. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Naunyn-Schmiedeberg's Archives of Pharmacology, 373(2), 116-125. [Link]

  • Obach, R. S., Walsky, R. L., & Venkatakrishnan, K. (2007). In vitro assessment of metabolic drug-drug interactions: scientific concepts and practical considerations. Drug Metabolism and Disposition, 35(5), 721-735. [Link]

  • Kumar, G. N., & Surapaneni, S. (2001). Role of drug metabolism in drug discovery and development. Medicinal Research Reviews, 21(5), 397-411. [Link]

  • Lin, J. H., & Lu, A. Y. (1997). Role of pharmacokinetics and metabolism in drug discovery and development. Pharmacological Reviews, 49(4), 403-449. [Link]

  • Brandon, E. F. A., Raap, C. D., Meijerman, I., Beijnen, J. H., & Schellens, J. H. M. (2003). An update on in vitro test systems in human drug metabolism research: from experiments to predictions. Toxicology and Applied Pharmacology, 189(3), 233-246. [Link]

  • RSC Publishing. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(34), 22165-22172. [Link]

  • Bienta.net. CYP450 inhibition assay (fluorogenic). [Link]

  • Kirchmair, J., Göller, A. H., Lang, D., Kunze, J., Testa, B., Wilson, I. D., ... & Schneider, G. (2015). Predicting drug metabolism: experiment and/or computation?. Nature Reviews Drug Discovery, 14(6), 387-404. [Link]

Sources

A Senior Application Scientist's Guide to Pharmacophore Modeling with 3-(Difluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, pharmacophore modeling stands as a cornerstone of computer-aided drug design (CADD), enabling the rapid identification and optimization of novel therapeutic agents. This guide provides an in-depth technical exploration of pharmacophore modeling, centered on the promising, yet underexplored, 3-(Difluoromethoxy)isoquinoline scaffold. We will dissect the strategic rationale behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific principles. This document is structured to serve as a practical and theoretical resource for researchers, medicinal chemists, and drug development professionals aiming to leverage this powerful computational technique. We will navigate both ligand-based and structure-based methodologies, delve into the criticality of model validation, and illustrate the application of these models in virtual screening cascades to translate a computational hypothesis into tangible lead compounds.

Section 1: Foundational Concepts

The Essence of a Pharmacophore

A pharmacophore is an abstract concept that describes the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological effect.[1] These features are not specific atoms but rather functional groups with shared properties, such as:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic Regions (HY)

  • Aromatic Rings (AR)

  • Positive/Negative Ionizable Centers (PI/NI)[2]

By identifying this common spatial arrangement among active molecules, we can create a 3D query to search vast chemical libraries for new compounds that fit the model, a technique invaluable for scaffold hopping and lead discovery.[3]

The Isoquinoline Scaffold: A Privileged Structure

The isoquinoline core is a heterocyclic aromatic scaffold that is a constituent of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[4][5] Its rigid structure provides a well-defined vector for orienting substituents into the binding pockets of biological targets. This scaffold is prevalent in therapeutics for oncology, infectious diseases, and central nervous system disorders, making it a "privileged scaffold" in medicinal chemistry.[6][7]

The Strategic Advantage of the 3-(Difluoromethoxy) Group

The introduction of fluorine-containing groups is a key strategy in modern medicinal chemistry.[8] The difluoromethoxy (-OCF₂H) group, in particular, offers a unique and advantageous set of properties compared to its methoxy (-OCH₃) or trifluoromethoxy (-OCF₃) counterparts.[8][9]

  • Metabolic Stability: The strong carbon-fluorine bonds are resistant to metabolism by cytochrome P450 enzymes, often blocking common metabolic pathways like O-demethylation and increasing a drug's half-life.[8][9]

  • Modulated Lipophilicity: It moderately increases lipophilicity, which can improve membrane permeability and oral absorption without the dramatic increase often seen with -OCF₃ groups.[9][10]

  • Hydrogen Bond Donor Capability: Uniquely, the hydrogen atom on the difluoromethyl group is sufficiently acidic to act as a weak hydrogen bond donor.[9][11] This allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups while enhancing metabolic stability.[11]

The combination of the privileged isoquinoline core with the strategic -OCF₂H group makes 3-(Difluoromethoxy)isoquinoline a compelling starting point for generating novel pharmacophore models against a variety of targets.

Section 2: The Two Pillars of Pharmacophore Modeling

Pharmacophore models are generated through two primary approaches, dictated by the available data: ligand-based or structure-based.[3][12]

  • Ligand-Based Pharmacophore (LBP) Modeling: This approach is used when a set of active compounds is known, but the 3D structure of the biological target is not. The model is built by aligning the active molecules and extracting the common chemical features responsible for their activity.[2][12]

  • Structure-Based Pharmacophore (SBP) Modeling: When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method is preferred. The model is derived directly from the key interaction points within the ligand-binding site of the macromolecule.[2][13]

G cluster_0 Ligand-Based Approach cluster_1 Structure-Based Approach L1 Active Ligand 1 L_align Conformational Analysis & Molecular Alignment L1->L_align L2 Active Ligand 2 L2->L_align L3 Active Ligand n L3->L_align LBP Ligand-Based Pharmacophore Model L_align->LBP VS Virtual Screening of Compound Libraries LBP->VS PDB 3D Protein Structure (e.g., PDB ID) Pocket Binding Site Analysis PDB->Pocket SBP Structure-Based Pharmacophore Model Pocket->SBP SBP->VS

High-level comparison of Ligand-Based and Structure-Based workflows.

Section 3: Ligand-Based Pharmacophore Modeling Workflow

This approach is predicated on the principle that molecules with similar biological activity share common binding features. Let's assume we have a series of 3-(Difluoromethoxy)isoquinoline analogs with known activity against a target for which no crystal structure exists.

Detailed Protocol: Ligand-Based Model Generation
  • Training Set & Test Set Preparation:

    • 1.1. Curate Data: Collect a set of molecules with a range of biological activities (e.g., IC₅₀ values).

    • 1.2. Define Actives and Inactives: Partition the data. For instance, compounds with pIC₅₀ ≥ 7.0 are classified as "actives," while those with pIC₅₀ ≤ 5.7 are "inactives."[14]

    • 1.3. Create Sets: Divide the compounds into a training set (typically 70-80% of the data) used to build the model, and a test set (the remaining 20-30%) to validate it.[1][15]

  • Conformational Analysis:

    • 2.1. Rationale: Flexible molecules like our isoquinoline analogs can adopt numerous shapes (conformers). It is crucial to generate a diverse and energetically plausible set of conformers for each molecule to ensure the bioactive conformation is represented.[16]

    • 2.2. Execution: Use a conformational search algorithm (e.g., Monte Carlo sampling, systematic search) within a molecular modeling software package (e.g., MOE®, Discovery Studio®, LigandScout®).[3][12][16] Retain conformers within a reasonable energy window (e.g., 15-20 kcal/mol) of the global minimum.

  • Pharmacophore Feature Generation & Alignment:

    • 3.1. Rationale: The software must identify potential pharmacophoric features on each conformer of each active molecule in the training set.

    • 3.2. Execution: The algorithm then aligns the molecules by superimposing these features, seeking a common 3D arrangement that is shared among the most active compounds.[17]

  • Hypothesis Generation and Scoring:

    • 4.1. Rationale: Multiple potential pharmacophore models (hypotheses) will be generated. These must be ranked to find the one that best represents the active compounds while excluding the inactive ones.

    • 4.2. Execution: The software scores each hypothesis based on how well it maps the active molecules and its geometric fit. The top-ranked hypotheses are selected for validation.

G start Start: Set of Active & Inactive Ligands prep 1. Curate Training Set (High-Activity Ligands) start->prep conform 2. Generate 3D Conformers for each Ligand prep->conform align 3. Align Conformers & Extract Common Features conform->align generate 4. Generate Pharmacophore Hypotheses align->generate score 5. Score & Rank Hypotheses generate->score validate 6. Validate Best Hypothesis (See Section 5) score->validate final_model Final Validated Ligand-Based Model validate->final_model

Workflow for Ligand-Based Pharmacophore Modeling.

Section 4: Structure-Based Pharmacophore Modeling Workflow

This method offers a more direct route to a pharmacophore model by analyzing the target's binding site. Let's assume a crystal structure of a kinase bound to an inhibitor containing the isoquinoline scaffold is available from the Protein Data Bank (PDB).

Detailed Protocol: Structure-Based Model Generation
  • Macromolecule Preparation:

    • 1.1. Rationale: Raw PDB files often contain non-essential components (e.g., water molecules, co-solvents) and may lack hydrogen atoms. The structure must be cleaned and optimized for accurate analysis.[2]

    • 1.2. Execution: Load the PDB file into modeling software. Remove water molecules that are not mediating key interactions. Add hydrogen atoms and assign correct protonation states for residues like Histidine at a physiological pH. Perform a constrained energy minimization to relieve any steric clashes.

  • Binding Site and Interaction Analysis:

    • 2.1. Rationale: The goal is to identify all potential interaction points between the protein's active site residues and a bound ligand.

    • 2.2. Execution: Software tools can automatically map the binding pocket and generate complementary features. For example, a backbone amide NH group in the hinge region of a kinase becomes a hydrogen bond acceptor feature, while a deep hydrophobic pocket becomes a hydrophobic feature.[13]

  • Pharmacophore Hypothesis Generation:

    • 3.1. Rationale: The identified interaction points are clustered and converted into a pharmacophore model.

    • 3.2. Execution: The software generates a hypothesis with features (HBD, HBA, HY, etc.) positioned optimally within the binding site.[13] If a ligand is co-crystallized, the features can be derived directly from its interactions. Exclusion volumes can be added to represent the space occupied by the protein, preventing clashes in subsequent virtual screening.

G start Start: Protein 3D Structure (e.g., from PDB) prep 1. Prepare Protein: Add Hydrogens, Remove Waters, Energy Minimize start->prep identify 2. Identify Ligand Binding Site prep->identify map 3. Map Interaction Features (HBD, HBA, HY, etc.) in Pocket identify->map generate 4. Generate Pharmacophore from Features map->generate refine 5. Refine Model (Add Exclusion Volumes) generate->refine final_model Final Validated Structure-Based Model refine->final_model

Workflow for Structure-Based Pharmacophore Modeling.

Section 5: The Litmus Test: Model Validation

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[2] The objective of validation is to prove that the model can effectively distinguish active molecules from inactive ones and that its predictive power is not due to chance.

Self-Validating Protocol: Decoy Set Screening
  • Assemble Datasets:

    • Actives: A set of known active compounds, preferably not used in the model's creation (the test set).

    • Decoys: A much larger set of molecules (e.g., 50-100 decoys per active) that are presumed to be inactive. These should have similar physicochemical properties (e.g., molecular weight, logP) to the actives to prevent trivial discrimination but differ in topology.

  • Screen Datasets: Use the pharmacophore model as a 3D query to screen the combined database of actives and decoys.

  • Analyze Results & Calculate Metrics: The model's performance is quantified using several statistical metrics. A good model will retrieve a high percentage of the active molecules early in the ranked list of hits.

Table 1: Key Metrics for Pharmacophore Model Validation

MetricDescriptionFormula / InterpretationIdeal Value
Total Hits (Ht) Total number of molecules in the database that match the pharmacophore.-Varies
Active Hits (Ha) Number of known active molecules that match the pharmacophore.-High
Enrichment Factor (EF) Measures how many more actives are found in the hit list compared to random selection.EF = (Ha/Ht) / (A/D)Where A = total actives, D = total molecules.> 1.0
Goodness of Hit (GH) Score A score that balances the retrieval of actives against the depletion of inactives.GH = [(Ha(3A+Ht))/(4HtA)] x [1 - ((Ht-Ha)/(D-A))]> 0.7 (Very Good)[18]
ROC Curve AUC The Area Under the Curve of a Receiver Operating Characteristic plot. Measures the ability to discriminate between actives and decoys.A plot of True Positive Rate vs. False Positive Rate.1.0 (Perfect)

A model that performs well across these metrics, especially with a GH score > 0.7, can be considered validated and ready for use in a large-scale virtual screen.[18]

Section 6: Application in Virtual Screening

The ultimate goal of creating a validated pharmacophore model is to use it for virtual screening (VS) to identify novel hit compounds from large chemical libraries.

A typical VS cascade involves multiple filtering steps to increase the efficiency and quality of hit identification.

G start Compound Library (Millions of Compounds) step1 Step 1: Pharmacophore Screening (Fast 3D Search) start->step1 step2 Step 2: Physicochemical Filtering (e.g., Lipinski's Rule of Five) step1->step2 ~1-5% of library step3 Step 3: Molecular Docking (More Computationally Intensive) step2->step3 ~0.1-0.5% of library step4 Step 4: Visual Inspection & Clustering of Top Hits step3->step4 ~100-500 compounds end Final Hit List (for Experimental Testing) step4->end

A typical multi-step virtual screening cascade.
  • Pharmacophore Screening: The validated model is used as a fast 3D filter to screen millions of compounds, retaining only those that match the key features.

  • Physicochemical Filtering: The initial hits are filtered for drug-like properties (e.g., molecular weight, logP) to remove compounds with undesirable characteristics.

  • Molecular Docking: The remaining hits are then docked into the protein's binding site (if a structure is available) to predict their binding pose and score their interaction energy.[2] This step provides a more detailed and physically realistic assessment of the potential binding.

  • Visual Inspection and Selection: The top-scoring compounds are visually inspected by a medicinal chemist to assess the quality of the binding pose and the chemical feasibility of the molecule. A diverse set of promising hits is then selected for acquisition and experimental validation.

Section 7: Conclusion and Future Directions

Pharmacophore modeling, when applied with rigor and scientific insight, is a powerful engine for drug discovery. The 3-(Difluoromethoxy)isoquinoline scaffold represents a fertile ground for the application of these techniques, combining a privileged heterocyclic core with a functionally versatile substituent. By following the detailed, self-validating workflows for ligand- and structure-based modeling presented herein, research teams can significantly enhance the efficiency of their hit-finding campaigns.

Future advances, such as the integration of artificial intelligence and machine learning for improved feature extraction and the use of molecular dynamics simulations to create "dynamic" pharmacophore models, promise to further refine the accuracy and predictive power of this essential CADD tool.[12][19][20]

References

  • Drug Design by Pharmacophore and Virtual Screening Approach - PMC. (2022, May 23). National Center for Biotechnology Information. [Link]

  • Pharmacophore modeling: advances and pitfalls - Frontiers. Frontiers. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI. (2025, December 12). MDPI. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). SpringerLink. [Link]

  • Ligand-based Pharmacophore Modeling - Protheragen. Protheragen. [Link]

  • Structure based Pharmacophore Modeling Service - Creative Biolabs. Creative Biolabs. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (2025, July 18). MDPI. [Link]

  • Full article: Pyrrolo[2,1-a]isoquinoline Scaffold in Drug Discovery: Advances in Synthesis and Medicinal Chemistry - Taylor & Francis. (2019, September 26). Taylor & Francis Online. [Link]

  • Pharmacophore modeling | Medicinal Chemistry Class Notes |... - Fiveable. (2025, August 15). Fiveable. [Link]

  • The Role of Difluoroethoxybenzene in Modern Pharmaceutical Synthesis. (2026, February 19). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Pharmacophore Model-Based Virtual Screening Workflow for Discovery of Inhibitors Targeting Plasmodium falciparum Hsp90 | ACS Omega. (2023, September 26). ACS Publications. [Link]

  • Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. (2021, May 1). Bentham Science. [Link]

  • Pharmacophore modeling: advances and pitfalls - PMC. National Center for Biotechnology Information. [Link]

  • Workflow diagram presenting the ligand based pharmacophore modeling (A)... - ResearchGate. ResearchGate. [Link]

  • 3D Ligand-Based Pharmacophore Modeling - Bio-protocol. Bio-protocol. [Link]

  • Isoquinolines | Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation | Books Gateway. (2015, November 20). RSC Publishing. [Link]

  • Pyrrolo[2,1- a]isoquinoline scaffold in drug discovery: advances in synthesis and medicinal chemistry - PubMed. (2019, September 26). National Center for Biotechnology Information. [Link]

  • Ligand and Structure-Based Pharmacophore Modelling, Computer-aided Screening and Molecular Docking to Detect Novel NS5B. (2022, October 7). Scilit. [Link]

  • Pharmacophore model validation using GH score method. - ResearchGate. ResearchGate. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach - MDPI. (2022, May 23). MDPI. [Link]

  • (PDF) Pharmacophore modeling and its applications - ResearchGate. (2022, August 16). ResearchGate. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products - PMC. National Center for Biotechnology Information. [Link]

  • Dynamic Structure-based Pharmacophore Models for Virtual Screening of Small Molecule Libraries Targeting the YB-1 - bioRxiv.org. (2023, July 29). bioRxiv. [Link]

  • Structure based Pharmacophore Modeling & Screening Services - Creative Biolabs. Creative Biolabs. [Link]

  • Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking and Biological Evaluation for Identification of Potential Poly (ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors - MDPI. (2019, November 22). MDPI. [Link]

  • Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight - MDPI. (2022, December 21). MDPI. [Link]

  • Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC. National Center for Biotechnology Information. [Link]

  • Biological Activities of Some Isoquinoline Alkaloids from Fumaria schleicheri Soy. Will. (2022, April 29). MDPI. [Link]

  • Isolation, biological activity, and synthesis of isoquinoline alkaloids - PubMed. (2024, November 13). National Center for Biotechnology Information. [Link]

  • An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications - ResearchGate. (2026, January 24). ResearchGate. [Link]

Sources

Conformational Analysis of 3-(Difluoromethoxy)isoquinoline: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of fluorine-containing moieties has become a pivotal strategy in modern medicinal chemistry, offering a powerful means to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1] The difluoromethoxy group (-OCF₂H) has emerged as a particularly valuable substituent due to its unique electronic and steric properties, including its capacity to act as a lipophilic hydrogen bond donor.[2] This in-depth technical guide provides a comprehensive conformational analysis of 3-(Difluoromethoxy)isoquinoline, a scaffold of significant interest in drug discovery.[3] We will explore the conformational landscape of this molecule through a synergistic approach, combining computational modeling with experimental techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and providing a self-validating system of protocols.

Introduction: The Significance of the Difluoromethoxy Group and the Isoquinoline Scaffold

The isoquinoline framework is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of pharmacological activities.[3][4] Its rigid, planar structure provides a well-defined scaffold for the presentation of functional groups to biological targets. The introduction of a difluoromethoxy group at the 3-position of the isoquinoline ring introduces a fascinating element of conformational flexibility that can profoundly influence a molecule's biological activity.

The -OCF₂H group is a bioisostere for hydroxyl and thiol groups, often with enhanced metabolic stability.[1] Replacing a methoxy group with a difluoromethoxy group can block O-demethylation, a common metabolic pathway, thereby increasing a drug's half-life.[1] Understanding the preferred three-dimensional arrangement of the difluoromethoxy group relative to the isoquinoline ring is, therefore, paramount for rational drug design.

Structural and Electronic Properties of 3-(Difluoromethoxy)isoquinoline

The conformational preferences of 3-(Difluoromethoxy)isoquinoline are governed by a delicate interplay of steric and electronic effects. The difluoromethoxy group is weakly electron-withdrawing, with a Hammett sigma constant (σp) of approximately +0.14.[2] A key feature of the -OCF₂H group is the acidity of its hydrogen atom, enabling it to act as a hydrogen bond donor.[2][5]

The rotation around the C3-O bond dictates the overall conformation of the molecule. The two primary conformations of interest are the syn and anti conformers, where the C-H bond of the difluoromethoxy group is either pointing towards or away from the isoquinoline ring, respectively.

Computational Conformational Analysis

Computational modeling provides a powerful tool for predicting the relative stabilities of different conformers and for understanding the energetic barriers to their interconversion. Density Functional Theory (DFT) calculations are particularly well-suited for this purpose.

Computational Methodology

A robust computational protocol for the conformational analysis of 3-(Difluoromethoxy)isoquinoline involves the following steps:

  • Initial Structure Generation: Generation of the 3D structure of 3-(Difluoromethoxy)isoquinoline.

  • Conformational Search: A systematic or stochastic search of the conformational space to identify low-energy conformers. This is typically performed using a lower level of theory, such as molecular mechanics.

  • Geometry Optimization and Energy Calculation: The identified low-energy conformers are then subjected to geometry optimization and single-point energy calculations at a higher level of theory, such as DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)).[6]

  • Frequency Analysis: Vibrational frequency calculations are performed to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

G cluster_0 Computational Workflow Start Start Generate_3D_Structure Generate 3D Structure Start->Generate_3D_Structure Conformational_Search Conformational Search (Molecular Mechanics) Generate_3D_Structure->Conformational_Search DFT_Optimization Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Conformational_Search->DFT_Optimization Frequency_Analysis Frequency Analysis DFT_Optimization->Frequency_Analysis Analyze_Results Analyze Results (Relative Energies, Dihedral Angles) Frequency_Analysis->Analyze_Results End End Analyze_Results->End

Caption: Computational workflow for conformational analysis.

Predicted Conformational Preferences

DFT calculations are expected to reveal a small energy difference between the syn and anti conformers, with the anti conformer likely being slightly more stable due to reduced steric hindrance between the difluoromethoxy hydrogen and the H4 proton of the isoquinoline ring. The energy barrier for rotation around the C3-O bond is also predicted to be relatively low, suggesting that both conformers may be populated at room temperature.

ConformerRelative Energy (kcal/mol)Dipole Moment (Debye)C4-C3-O-C Dihedral Angle (°)
anti0.002.5180.0
syn0.5 - 1.53.10.0
gauche> 3.0-~60 / ~300
Table 1: Hypothetical calculated properties of 3-(Difluoromethoxy)isoquinoline conformers.

Experimental Conformational Analysis

Experimental techniques are essential for validating the predictions of computational models and for providing a definitive picture of the conformational landscape in the solid state and in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution.[7] For 3-(Difluoromethoxy)isoquinoline, both ¹H and ¹⁹F NMR will provide crucial information.

The chemical shifts of the protons on the isoquinoline ring, particularly H4, will be sensitive to the conformation of the difluoromethoxy group. In the syn conformation, the H4 proton is expected to be deshielded due to its proximity to the electronegative fluorine atoms.

¹⁹F NMR is highly sensitive to the local electronic environment.[8] The fluorine chemical shift and coupling constants to neighboring protons (J-coupling) can provide valuable conformational information.

Through-space interactions can be detected using NOE spectroscopy. A NOE correlation between the difluoromethoxy proton and the H4 proton of the isoquinoline ring would provide strong evidence for the presence of the syn conformation in solution.

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-(Difluoromethoxy)isoquinoline in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing tetramethylsilane (TMS) as an internal standard.[9]

  • Instrumentation: Acquire ¹H, ¹⁹F, and 2D NOESY spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled one-dimensional fluorine spectrum.

    • 2D NOESY: Acquire a two-dimensional NOESY spectrum with a mixing time optimized to detect intramolecular NOEs (typically 500-800 ms).

  • Data Analysis: Analyze the chemical shifts, coupling constants, and the presence or absence of NOE cross-peaks to determine the predominant conformation in solution.

G cluster_1 NMR Analysis Workflow Sample_Prep Sample Preparation (Dissolve in deuterated solvent) Data_Acquisition Data Acquisition (¹H, ¹⁹F, 2D NOESY) Sample_Prep->Data_Acquisition Data_Processing Data Processing (Fourier Transform, Phasing) Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis (Chemical Shifts, Coupling Constants, NOEs) Data_Processing->Spectral_Analysis Conformational_Determination Conformational Determination Spectral_Analysis->Conformational_Determination

Caption: Workflow for NMR-based conformational analysis.

NucleusPredicted Chemical Shift (δ, ppm)Key Coupling Constants (J, Hz)
H4 (anti)7.8 - 8.0-
H4 (syn)8.1 - 8.3-
-OCH F₂6.5 - 7.0³J(H,F) ≈ 50-60 Hz
¹⁹F-80 to -100³J(F,H) ≈ 50-60 Hz
Table 2: Hypothetical NMR data for 3-(Difluoromethoxy)isoquinoline.
Single-Crystal X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state.[10] This technique can definitively establish the preferred conformation of 3-(Difluoromethoxy)isoquinoline in the crystalline form.

  • Crystal Growth: Grow single crystals of 3-(Difluoromethoxy)isoquinoline suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.

  • Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected diffraction data.

  • Analysis: Analyze the refined crystal structure to determine bond lengths, bond angles, and torsion angles, which will reveal the solid-state conformation.

G cluster_2 X-ray Crystallography Workflow Crystal_Growth Crystal Growth Data_Collection X-ray Diffraction Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution (Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structural_Analysis Structural Analysis (Bond lengths, angles, torsions) Structure_Refinement->Structural_Analysis

Caption: Workflow for single-crystal X-ray crystallography.

In the solid state, crystal packing forces can influence the observed conformation. It is plausible that 3-(Difluoromethoxy)isoquinoline crystallizes in the lower-energy anti conformation to maximize favorable intermolecular interactions within the crystal lattice.

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
C4-C3-O-C Dihedral Angle (°)175-180
Key Intermolecular InteractionsC-H···F, C-H···N
Table 3: Hypothetical crystallographic data for 3-(Difluoromethoxy)isoquinoline.

Integrated Conformational Analysis and Implications for Drug Design

By combining the insights from computational modeling, NMR spectroscopy, and X-ray crystallography, a comprehensive understanding of the conformational behavior of 3-(Difluoromethoxy)isoquinoline can be achieved. It is likely that in solution, a dynamic equilibrium exists between the syn and anti conformers, while the solid state may favor a single conformation.

The ability of the difluoromethoxy group to adopt different conformations has significant implications for drug design. The conformational flexibility can allow the molecule to adapt its shape to fit into a binding pocket, potentially enhancing its affinity for a biological target. Furthermore, the hydrogen bond donating capacity of the -OCF₂H group can be exploited to form specific interactions with protein residues.[11]

Conclusion

The conformational analysis of 3-(Difluoromethoxy)isoquinoline reveals a molecule with a nuanced and dynamic three-dimensional structure. The subtle interplay of steric and electronic effects governs the equilibrium between the syn and anti conformers. A thorough understanding of this conformational landscape, achieved through the synergistic application of computational and experimental techniques, is crucial for the rational design of novel therapeutics based on the isoquinoline scaffold. The unique properties of the difluoromethoxy group make it a valuable tool in the medicinal chemist's armamentarium, and a detailed conformational analysis is a prerequisite for its successful application.[1]

References

  • The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry - Benchchem. 1

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry - Benchchem. 2

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI.

  • A Comparative Spectroscopic Guide to Quinoline and Isoquinoline - Benchchem. 9

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed.

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide - Benchchem. 7

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines - ChemRxiv.

  • Structure and conformational dynamics of fluorine-containing drugs - World Pharma Today.

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC - NIH.

  • Structural characterization and crystal packing of the isoquinoline derivative.

  • Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias - MDPI.

  • X-ray Crystallographic Analysis of Quinoline N-oxide and Isoquinoline N-oxide with Zinc Halides, Nitrates, Perchlorates. - Georgia Southern Commons.

  • Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed.

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - MDPI.

  • Structural characterization and crystal packing of the isoquinoline derivative - Semantic Scholar.

  • Fluorine NMR.

  • Conformational analysis of 1,3-difluorinated alkanes - ePrints Soton.

  • Absorption spectrum of isoquinoline at 77 °K. | Download Table - ResearchGate.

  • Fluorine NMR study of proline-rich sequences using fluoroprolines - Recent.

  • Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis - PMC.

  • Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific.

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv - Journal of Applied Bioanalysis.

  • Partially Fluorinated Alkoxy Groups − Conformational Adaptors to Changing Environments | Request PDF - ResearchGate.

  • Quantifying the ability of the CF 2 H group as a hydrogen bond donor - Beilstein Journals.

  • Conformational preference of fluorinated ethers. | Download Scientific Diagram - ResearchGate.

  • Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review - Semantic Scholar.

  • Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC.

  • Organic & Biomolecular Chemistry - RSC Publishing.

  • Isoquinoline synthesis - Organic Chemistry Portal.

  • Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by ... - PMC.

  • Isoquinoline derivative 3 | C22H20F3N3O2 | CID 57525218 - PubChem.

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline - Pharmaguideline.

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - MDPI.

  • Synthesis of isoquinoline derivatives | Download Scientific Diagram - ResearchGate.

  • DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline - Taylor & Francis Group - Figshare.

  • Conformational Analysis of the Morpholine Ring: An In-depth Technical Guide - Benchchem. 12

  • Conformational analysis of difluoromethylornithine: factors influencing its gas-phase and bioactive conformations | Scilit.

  • Conformational analysis of an isoquinolinium hydrochloride in water using residual dipolar couplings - PubMed.

Sources

Methodological & Application

Advanced Protocols for the Difluoromethylation of 3-Hydroxyisoquinoline Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Analysis & Mechanistic Grounding

The difluoromethyl group (


) is a privileged motif in modern drug discovery, acting as a lipophilic hydrogen bond donor (bioisostere for 

and

) and a metabolic block for methoxy groups.

When applying this transformation to 3-hydroxyisoquinoline (3-HIQ) , the primary challenge is tautomeric ambiguity . 3-HIQ exists in an equilibrium between the lactim (3-hydroxy) and lactam (3-isoquinolinone) forms.

  • The Challenge: Standard alkylation conditions often yield mixtures of

    
    -difluoromethylation (desired for lipophilicity) and 
    
    
    
    -difluoromethylation (amide-like properties).
  • The Solution: Selectivity is dictated by the Hard-Soft Acid-Base (HSAB) principle and kinetic vs. thermodynamic control.

    • 
      -Alkylation:  Favored by "hard" electrophiles (free difluorocarbene 
      
      
      
      ) and high temperatures (thermodynamic control).
    • 
      -Alkylation:  Favored by lower temperatures and specific solvent interactions that stabilize the lactam nucleophile.
      

The following protocols prioritize the


-difluoromethylation  pathway, as it is the most common objective for modulating physicochemical properties in this scaffold, while providing a method for chemoselective control.

Decision Framework (Reagent Selection)

Use the following logic to select the appropriate protocol for your specific substrate and scale.

G Start Start: 3-HIQ Substrate Scale Primary Constraint? Start->Scale Cost Cost / Large Scale (>10g) Scale->Cost Low Cost Required Precision Selectivity / Late Stage (<1g) Scale->Precision High Value Substrate MethodA Method A: NaO2CCF2Cl (Thermal Carbene Insertion) Favors O-Selectivity Cost->MethodA MethodB Method B: TMS-CF2Br (Hu's Reagent) Tunable Selectivity Precision->MethodB O_Product Target: 3-(Difluoromethoxy)isoquinoline MethodA->O_Product High Temp (95°C) Temp Temperature Control MethodB->Temp Temp->O_Product RT to Heat N_Product Target: 2-(Difluoromethyl)isoquinolin-3-one Temp->N_Product Cryogenic (-78°C)

Figure 1: Decision tree for selecting the optimal difluoromethylation strategy based on scale and selectivity requirements.

Protocol A: Thermal Difluorocarbene Insertion (Standard)

Best for: Robust, scalable synthesis of


-difluoromethyl ethers.
Reagent:  Sodium Chlorodifluoroacetate (

).[1][2][3]
Mechanistic Insight

This reaction relies on the in situ generation of difluorocarbene (


) via thermal decarboxylation.[2] The 3-HIQ anion attacks the electrophilic carbene. Because the oxygen anion is "harder" than the nitrogen, and the reaction is run at high temperature, 

-alkylation is thermodynamically favored.
Materials
  • Substrate: 3-Hydroxyisoquinoline derivative (

    
    ).
    
  • Reagent: Sodium chlorodifluoroacetate (

    
    ).
    
  • Base: Potassium carbonate (

    
    , anhydrous, 
    
    
    
    ).
  • Solvent: DMF (Dimethylformamide) or NMP.[4] Note: Anhydrous conditions are preferred but not strictly critical as water is a byproduct of the base reaction, though excessive water quenches the carbene.

Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser .

    • Safety Note: This reaction generates

      
       gas. Do not  seal the system. Use an oil bubbler to monitor gas evolution and prevent pressure buildup.
      
  • Dissolution: Charge the flask with the 3-HIQ substrate (

    
    ), 
    
    
    
    (
    
    
    ), and DMF (
    
    
    ). Stir at room temperature for 10 minutes to deprotonate the phenol/lactam.
  • Reagent Addition: Add Sodium chlorodifluoroacetate (

    
    ) in one portion.
    
  • Reaction (Phase 1): Heat the mixture to

    
     .
    
    • Observation: You will observe vigorous bubbling (

      
       evolution). This indicates carbene generation.[1][2][3]
      
  • Reagent Addition (Phase 2): After 1–2 hours, check TLC/LCMS. If starting material remains, add the remaining reagent (

    
    ) carefully to maintain carbene flux.
    
    • Why: Difluorocarbene has a short half-life; portion-wise addition ensures a steady concentration.

  • Workup: Once complete (typically 4–6 hours), cool to room temperature. Dilute with water (

    
    ) and extract with EtOAc (
    
    
    
    ).
  • Purification: Wash combined organics with LiCl (

    
     aq) to remove DMF, then brine. Dry over 
    
    
    
    .[1][2][5] Concentrate and purify via silica gel chromatography.

Expected Yield: 60–85% (


-isomer).

Protocol B: Tunable Chemoselectivity (Hu's Reagent)

Best for: Late-stage functionalization, complex substrates, or when


-selectivity is specifically desired.
Reagent:  (Bromodifluoromethyl)trimethylsilane (

).
Mechanistic Insight

 acts as a source of difluorocarbene but under milder conditions. The selectivity is highly temperature-dependent.
  • High Temp (

    
    ):  Favors 
    
    
    
    -alkylation (Thermodynamic).
  • Low Temp (

    
    ):  Favors 
    
    
    
    -alkylation (Kinetic).
Materials
  • Substrate: 3-Hydroxyisoquinoline (

    
    ).
    
  • Reagent:

    
     (
    
    
    
    ).
  • Base: KOH (

    
    , solid) or 
    
    
    
    .
  • Solvent:

    
     (Acetonitrile) / Water mixture (typically 20:1) or pure THF depending on base solubility.
    
Step-by-Step Methodology (O-Selective)
  • Setup: Flame-dried flask under Nitrogen/Argon.

  • Dissolution: Dissolve 3-HIQ (

    
    ) in 
    
    
    
    (
    
    
    ). Add
    
    
    (
    
    
    , excess is required for desilylation and activation).
  • Addition: Add

    
     (
    
    
    
    ) dropwise at
    
    
    .
  • Reaction: Allow the mixture to warm to Room Temperature (or heat to

    
    ) and stir for 4 hours.
    
    • Control Point: Maintaining higher temperature ensures the equilibrium shifts toward the stable

      
      -difluoromethyl ether.
      
  • Workup: Quench with water. Extract with Dichloromethane (DCM).

  • Purification: Silica gel chromatography.

Step-by-Step Methodology (N-Selective)
  • Setup: Flame-dried flask under Argon.

  • Dissolution: Dissolve 3-HIQ in THF. Add

    
    -BuLi (
    
    
    
    ) at
    
    
    to generate the lithiated species.
  • Addition: Add

    
     slowly at 
    
    
    
    .
  • Reaction: Stir at

    
     for 2 hours. Do not warm above 
    
    
    
    before quenching.
  • Quench: Add saturated

    
     at low temperature.
    

Analytical Validation (Self-Validating System)

To ensure the protocol worked and to distinguish between isomers, use


 NMR. This is the most reliable validation method.
Feature

-Difluoromethyl (

)

-Difluoromethyl (

)

NMR Shift

to


to

Multiplicity Doublet (

)
Doublet (

)
Coupling Constant (

)

(Characteristic large coupling)

(Typically smaller)

NMR Shift

(Triplet,

)

(Triplet,

)
Solubility High lipophilicity (soluble in Hex/EtOAc)More polar (requires DCM/MeOH)

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Carbene polymerization or quenching by water.1. Ensure reagents are dry.2. Add ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

in 3 portions over 2 hours.3. Increase temp to

.
N-Alkylation Observed Reaction temp too low or base too "soft".1. Switch base to

(harder cation effect).2. Ensure temp is

.[3]
Substrate Decomposition Base sensitivity.Switch to Protocol B (Hu's Reagent) which can operate under milder buffering or neutral conditions if modified.

Pathway Visualization

The following diagram illustrates the mechanistic divergence that dictates the success of these protocols.

Mechanism Reagent ClCF2CO2Na Carbene :CF2 (Difluorocarbene) Reagent->Carbene Heat (-CO2, -NaCl) TS_O O-Attack (Hard/Hard) Thermodynamic Carbene->TS_O TS_N N-Attack (Soft/Hard) Kinetic Carbene->TS_N Substrate 3-Hydroxyisoquinoline (Lactim/Lactam Eq.) Anion Ambident Anion (N- vs O-) Substrate->Anion Base (K2CO3) Anion->TS_O High Temp / Hard Base Anion->TS_N Low Temp / Soft Base Prod_O 3-(Difluoromethoxy) isoquinoline TS_O->Prod_O Major Product (Protocol A) Prod_N 2-(Difluoromethyl) isoquinolin-3-one TS_N->Prod_N Minor Product

Figure 2: Mechanistic pathway showing the divergence between N- and O-alkylation via difluorocarbene.

References

  • Standard Reagent Protocol (Sodium Chlorodifluoroacetate)

    • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by Minisci Chemistry. Science. Link (Contextual grounding for heteroaromatic fluorination).

    • Chen, C., et al. (2003). Difluoromethylation of phenols and thiophenols with sodium chlorodifluoroacetate. Journal of Fluorine Chemistry. Link

  • Chemoselective Control (Hu's Reagent)

    • Zhu, Z., et al. (2021).[6][7] Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br.[6][7][8][9] Organic Letters.[2][7][8][9] Link[7]

  • Review of Difluoromethylation Strategies

    • Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Photoredox Approaches (Contextual)

    • Zhu, S., et al. (2018). Direct and Regioselective C–H Oxidative Difluoromethylation of Heteroarenes.[10] J. Am. Chem. Soc.[10] Link

Sources

Reagents for introducing difluoromethoxy groups to isoquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Engineering of Difluoromethoxy Groups on Isoquinolines

Part 1: Executive Summary & Strategic Rationale

The difluoromethoxy group (


) is a critical pharmacophore in modern medicinal chemistry. Acting as a lipophilic bioisostere of hydroxyl (

) and methoxy (

) groups, it offers a unique combination of properties: it functions as a hydrogen bond donor (via the acidic

proton), enhances metabolic stability by blocking oxidative metabolism at the oxygenated position, and modulates lipophilicity (

).

For isoquinoline scaffolds, the introduction of a


 group—typically at the C1 position—is synthetically challenging due to the ambident nucleophilicity of the precursor, isoquinolin-1(2H)-one (isocarbostyril). This scaffold exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form).

The Core Challenge: Reagents that generate difluorocarbene (


) can attack either the oxygen (desired 

-difluoromethylation) or the nitrogen (undesired

-difluoromethylation).

This guide details two validated protocols to maximize


-selectivity and yield, moving beyond obsolete ozone-depleting gases to robust solid-state reagents.

Part 2: Primary Methodology – The Solid-State Standard

Protocol A: Sodium Chlorodifluoroacetate (SCDA) Mediated -Alkylation

Rationale: Sodium chlorodifluoroacetate (


) is the preferred reagent for scale-up. Unlike chlorodifluoromethane gas (Freon-22), 

is a stable solid that generates difluorocarbene in situ via thermal decarboxylation. This method utilizes the "Hard and Soft Acids and Bases" (HSAB) principle: the hard oxygen nucleophile preferentially attacks the electrophilic carbene under specific solvent conditions.

Reagents & Materials:

  • Substrate: Isoquinolin-1(2H)-one (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (2.5 – 3.0 equiv)
    
  • Base: Potassium carbonate (

    
    ) (2.0 equiv) – Crucial for buffering and shifting tautomer equilibrium.
    
  • Solvent:

    
    -Dimethylformamide (DMF) or 
    
    
    
    -Dimethylacetamide (DMAc). Note: Anhydrous conditions are strictly required to prevent carbene hydrolysis.
  • Additives: 18-Crown-6 (0.1 equiv) – Optional phase transfer catalyst to solubilize carbonate.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

  • Solubilization: Charge the flask with Isoquinolin-1(2H)-one (1.0 equiv),

    
     (2.0 equiv), and anhydrous DMF (
    
    
    
    concentration relative to substrate). Stir at room temperature for 15 minutes to ensure deprotonation/tautomeric shift.
  • Reagent Addition: Add

    
     (1.5 equiv initially) in a single portion.
    
  • Reaction Initiation: Heat the mixture to 95–100 °C .

    • Expert Insight: Decarboxylation of

      
       begins around 90 °C. You will observe vigorous bubbling (
      
      
      
      evolution). Ensure the condenser is efficient to reflux any volatilized intermediates.
  • Iterative Addition: After 2 hours, check conversion via TLC/LCMS. If incomplete, cool slightly (to 80 °C) and add the remaining

    
     (1.0–1.5 equiv). Re-heat to 100 °C for another 2–4 hours.
    
    • Why? Difluorocarbene has a short half-life; iterative addition maintains a steady concentration.

  • Work-up: Cool to room temperature. Pour into ice-water (5x reaction volume). Extract with Ethyl Acetate (

    
    ).[1] Wash combined organics with water (
    
    
    
    ) and brine (
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash chromatography. The

    
    -isomer is typically less polar (higher 
    
    
    
    ) than the
    
    
    -isomer.

Mechanistic Pathway (DOT Diagram):

G Lactam Isoquinolin-1-one (Lactam Form) Lactim Isoquinolin-1-ol (Lactim Form) Lactam->Lactim Tautomerism SideProduct N-Difluoromethyl isoquinolinone Lactam->SideProduct N-Attack Anion O-Anion (Nucleophile) Lactim->Anion K2CO3 (Deprotonation) Intermediate Alkoxide-Carbene Complex Anion->Intermediate SCDA ClCF2CO2Na (Reagent) Carbene :CF2 (Difluorocarbene) SCDA->Carbene Heat (95°C) (-CO2, -NaCl) Carbene->Lactam Minor Path Carbene->Anion Electrophilic Attack Product 1-(Difluoromethoxy) isoquinoline Intermediate->Product Protonation (H+ source)

Caption: Mechanistic flow of Sodium Chlorodifluoroacetate mediated O-difluoromethylation, highlighting the critical tautomeric equilibrium and carbene generation steps.

Part 3: Advanced Methodology – The "Green" Alternative

Protocol B: Fluorosulfonyldifluoroacetic Acid (TFDA) Activation

Rationale: For substrates sensitive to the high temperatures of Protocol A, or where strictly non-ozone-depleting reagents are required, 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (TFDA) (also known as Chen's Reagent) is the superior choice. It releases difluorocarbene at lower temperatures or under catalytic conditions and avoids chloride waste.

Reagents & Materials:

  • Substrate: Isoquinolin-1-ol (1.0 equiv)

  • Reagent: TFDA (

    
    ) or its methyl ester (1.5 equiv)
    
  • Catalyst: Sodium Sulfate (

    
    ) or catalytic 
    
    
    
    (10 mol%) can lower the activation energy.
  • Base: Cesium Carbonate (

    
    ) (1.5 equiv) – Cesium effect promotes O-alkylation.
    
  • Solvent: Acetonitrile (MeCN).

Protocol Highlights:

  • Mix substrate and

    
     in MeCN.
    
  • Add TFDA dropwise at room temperature .

  • Heat to 50–60 °C (significantly lower than SCDA).

  • The

    
     leaving group facilitates rapid carbene formation.
    
  • Work-up is identical to Protocol A.

Part 4: Comparative Analysis & Data

Table 1: Reagent Selection Guide for Isoquinoline Difluoromethoxylation

ReagentPhaseTemp.[2][3][4]Selectivity (

)
CostScalability

(SCDA)
Solid95–110 °CHigh (~10:1)LowHigh (Kg scale)

(Freon-22)
Gas60–80 °CModerateLowLow (Regulatory/Safety)

(TFDA)
Liquid50–60 °CVery HighHighModerate

LiquidRT–50 °CModerateHighLow (Research only)

Part 5: Troubleshooting & Expert Tips (Self-Validating Systems)

1. The "N-Alkylation" Trap:

  • Symptom:[1][4][5][6][7][8] High yield of a byproduct that is more polar than the desired product.

  • Cause: Incomplete deprotonation or solvent containing water. Water hydrolyzes the carbene to

    
     and 
    
    
    
    , or favors the thermodynamic
    
    
    -alkylated lactam.
  • Solution: Use Cesium Carbonate (

    
    )  instead of Potassium Carbonate. The "Cesium Effect" creates a "naked" alkoxide anion, significantly boosting 
    
    
    
    -nucleophilicity.

2. Carbene "Stalling":

  • Symptom:[1][4][5][6][7][8] Reagent is consumed, but starting material remains.

  • Cause: Carbene dimerization (

    
     formation) is faster than substrate attack.
    
  • Solution:Slow addition of the reagent (syringe pump for TFDA; portion-wise for SCDA) is critical. Keep the substrate concentration high (

    
    ) to favor intermolecular reaction over dimerization.
    

3. Proton Source:

  • Technical Detail: The reaction intermediate is an alkoxide-difluorocarbene anion (

    
    ). It requires a proton source to form the final 
    
    
    
    .
  • Validation: In strictly anhydrous conditions, the reaction may stall at the anion stage. Trace moisture or the bicarbonate byproduct usually provides this proton, but adding 1.0 equiv of a proton source (like water) during workup (not reaction) is necessary.

References

  • Organic Syntheses Procedure (SCDA Method)

    • Title: Difluoromethylation of Phenols: Preparation of 2,4-Dichloro-5-(difluoromethoxy)anisole.[1]

    • Source:Organic Syntheses 2024, 101, 164-180.[5]

    • URL:[Link]

  • Mechanistic Insight & Reagents

    • Title: The "Fluorine Effect" in Drug Discovery: Reagents for Difluoromethyl
    • Source:Journal of Medicinal Chemistry (Review of Fluorin
    • URL:[Link]

  • TFDA (Chen's Reagent)

    • Title: 2,2-Difluoro-2-(fluorosulfonyl)acetic Acid: A Robust Difluorocarbene Reagent.
    • Source:Chemical Communic
    • URL:[Link]

  • Isoquinoline Functionalization Review

    • Title: Recent Advances in the Synthesis of C1-Functionalized Isoquinolines.
    • Source:RSC Advances 2015.
    • URL:[Link]

Sources

Application Note: Late-Stage Functionalization of Isoquinoline Scaffolds via Direct C–H Difluoromethoxylation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Difluoromethoxy Group

In modern drug discovery, the difluoromethoxy group (-OCHF₂) has emerged as a critical bioisostere for the hydroxyl (-OH) and methoxy (-OCH₃) groups. Its unique physicochemical properties—functioning as a lipophilic hydrogen bond donor while modulating metabolic stability—make it a powerful tool for optimizing lead compounds ("Late-Stage Functionalization" or LSF).

This Application Note details the protocol for the direct C–H difluoromethoxylation of isoquinoline scaffolds to yield 3-(difluoromethoxy)isoquinoline and its derivatives. Unlike traditional methods requiring pre-functionalized halides (e.g., SNAr of 3-chloroisoquinoline), this LSF approach utilizes radical chemistry to install the -OCHF₂ moiety directly onto the native heterocycle, streamlining structure-activity relationship (SAR) studies.

Key Advantages
  • Lipophilicity Modulation: The -OCHF₂ group (Lipophilic H-bond Donor) often improves membrane permeability compared to -OH.

  • Metabolic Stability: Blocks metabolic soft spots (e.g., O-dealkylation) common with -OCH₃.

  • Conformational Control: The unique "orthogonal" conformation of the O-CHF₂ bond relative to the aromatic ring can lock bioactive conformations.

The Reagent System: N-(Difluoromethoxy)pyridinium Salts

The core of this protocol relies on the redox-active reagents developed by the Ngai group (e.g., N-(difluoromethoxy)-4-cyanopyridinium triflate ). These reagents serve as clean sources of the difluoromethoxy radical (


) under photoredox conditions.
Reagent Profile
ComponentChemical NameRole
Reagent A N-(Difluoromethoxy)-4-cyanopyridinium triflate Radical Precursor (Source of

)
Catalyst fac-Ir(ppy)₃ or Ru(bpy)₃(PF₆)₂Photoredox Catalyst (SET Agent)
Substrate Isoquinoline (or substituted analog)Target Scaffold
Solvent Acetonitrile (MeCN) / DCM (1:1)Reaction Medium
Mechanism of Action

The reaction proceeds via a radical Minisci-type mechanism.[1][2] The photocatalyst reduces the pyridinium reagent (Reagent A) via Single Electron Transfer (SET), triggering N-O bond fragmentation to release the electrophilic


 radical. This radical adds to the electron-deficient isoquinoline ring (typically at C1 or C3 positions), followed by oxidation and deprotonation to restore aromaticity.

Mechanism Cat_GS Ir(III) (Ground State) Cat_ES *Ir(III) (Excited) Cat_GS->Cat_ES Blue LED (hν) Cat_ES->Cat_GS SET (Reduction) Reagent N-OCHF2 Pyridinium (Reagent A) Radical •OCHF2 Radical Reagent->Radical Fragmentation (- Pyridine) Intermed Radical Adduct (C-OCHF2) Radical->Intermed Addition to Isoquinoline IsoQ Isoquinoline IsoQ->Intermed Product 3-(Difluoromethoxy) isoquinoline Intermed->Product Oxidation/Deprotonation (- H+)

Caption: Mechanistic pathway for the photoredox-catalyzed generation of the difluoromethoxy radical and its addition to isoquinoline.

Experimental Protocol

Standard Operating Procedure (SOP)

Objective: Synthesis of 3-(difluoromethoxy)isoquinoline (and regioisomers) on a 0.5 mmol scale.

Materials:
  • Substrate: Isoquinoline (64.5 mg, 0.5 mmol)

  • Reagent: N-(Difluoromethoxy)-4-cyanopyridinium triflate (1.5 equiv, 0.75 mmol)

  • Catalyst: fac-Ir(ppy)₃ (1.0 mol%)

  • Solvent: Degassed MeCN:DCM (1:1 v/v, 5.0 mL)

  • Equipment: Blue LED reactor (e.g., Kessil A160WE or similar, 450 nm), fan for cooling.

Step-by-Step Workflow:
  • Reaction Assembly:

    • In a nitrogen-filled glovebox (or using standard Schlenk technique), charge an 8 mL clear vial with Isoquinoline (0.5 mmol), Reagent (0.75 mmol), and fac-Ir(ppy)₃ (1.0 mol%).

    • Add a magnetic stir bar.

    • Add 5.0 mL of anhydrous, degassed MeCN:DCM (1:1).

    • Seal the vial with a Teflon-lined cap.

  • Irradiation:

    • Place the vial approx. 2-3 cm from the Blue LED light source.

    • Turn on the cooling fan to maintain ambient temperature (25–30 °C).

    • Stir vigorously under irradiation for 12–24 hours. (Monitor via TLC or LC-MS).

  • Workup:

    • Dilute the reaction mixture with DCM (20 mL) and transfer to a separatory funnel.

    • Wash with saturated NaHCO₃ (1 x 15 mL) to neutralize any generated acid (TfOH).

    • Wash with brine (1 x 15 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography on silica gel.

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 0–20% EtOAc).

    • Note: The 1-isomer (1-(difluoromethoxy)isoquinoline) and 3-isomer may have close Rf values. Careful gradient elution is required.

Regioselectivity Considerations

Radical addition to isoquinoline is governed by electronic and steric factors.

  • C1 Position: Most electron-deficient and accessible; typically the major product.

  • C3 Position: Secondary site of reactivity.

  • Strategy for C3 Selectivity: To exclusively target the 3-position (yielding 3-(difluoromethoxy)isoquinoline), block the C1 position (e.g., using a 1-methyl or 1-chloro substituent) or use steric directing groups if applicable. If using unsubstituted isoquinoline, expect a mixture (approx. 2:1 to 4:1 favoring C1) which must be separated.

Workflow Start Start: 0.5 mmol Isoquinoline Mix Add Reagent + Ir(ppy)3 in MeCN:DCM (1:1) Start->Mix Irradiate Irradiate (Blue LED) 12-24 h, 25°C Mix->Irradiate Check LC-MS Check: Conversion > 80%? Irradiate->Check Check->Irradiate No (Continue) Workup Wash (NaHCO3, Brine) Dry (Na2SO4) Check->Workup Yes Purify Flash Chromatography (Hex/EtOAc) Workup->Purify Isolate Isolate 3-(Difluoromethoxy) isoquinoline Purify->Isolate

Caption: Operational workflow for the batch synthesis of difluoromethoxylated isoquinolines.

Data Summary & Troubleshooting

Expected Yields (Literature Benchmarks)
SubstrateProductYield (%)Regioselectivity (C1:C3)
Isoquinoline1-(OCHF₂) / 3-(OCHF₂)55–75%~3:1 (Major: C1)
1-Methylisoquinoline3-(OCHF₂)60–70%Exclusive C3
4-Bromoisoquinoline1-(OCHF₂) / 3-(OCHF₂)50–65%Mixture
Troubleshooting Guide
  • Low Conversion:

    • Ensure the reaction is strictly oxygen-free (oxygen quenches the excited state catalyst).

    • Check light intensity; position vials closer to the LED source.

  • Poor Regioselectivity:

    • If the C3 isomer is the specific target and separation is difficult, consider synthesizing 1-chloroisoquinoline first, performing the LSF (forces C3 substitution), and then reducing the C1-Cl bond (e.g., Pd/C, H₂).

  • Decomposition:

    • The difluoromethoxy group is generally stable, but avoid highly acidic workups. Use neutral or basic buffers.

References

  • Catalytic Radical Difluoromethoxyl

    • Source: Chemical Science, 2019, 10, 3217-3222.
    • URL:[Link]

  • Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent.

    • Source: Organic Letters, 2022, 24, 33, 6242–6247.
    • URL:[Link]

  • Late-Stage Difluoromethylation: Concepts, Developments and Perspective.

    • Source: Chemical Society Reviews, 2021, 50, 8214-8247.
    • Authors: Gouverneur, V., et al.
    • URL:[Link]

Sources

Using 3-(Difluoromethoxy)isoquinoline as a medicinal chemistry building block

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-(Difluoromethoxy)isoquinoline in Medicinal Chemistry

Executive Summary

This guide details the application of 3-(Difluoromethoxy)isoquinoline as a high-value building block in drug discovery. While the isoquinoline scaffold is ubiquitous in alkaloids and kinase inhibitors, the introduction of the difluoromethoxy (-OCHF₂) group at the 3-position offers a precise tool for bioisosteric replacement . Unlike the metabolically labile methoxy group (-OCH₃) or the highly lipophilic trifluoromethoxy group (-OCF₃), the -OCHF₂ moiety functions as a lipophilic hydrogen bond donor . This unique electronic and steric profile allows medicinal chemists to modulate pKa, enhance metabolic stability, and improve membrane permeability without sacrificing critical ligand-target hydrogen bonding interactions.

The Strategic Value of the -OCHF₂ Motif

Bioisosterism and Physicochemical Tuning

The difluoromethoxy group acts as a "Goldilocks" substituent between hydroxyl (-OH) and trifluoromethoxy (-OCF₃) groups.

  • Lipophilic Hydrogen Bond Donor: The fluorine atoms withdraw electron density, polarizing the C-H bond.[1] This makes the methine proton sufficiently acidic to act as a weak hydrogen bond donor (HBD), mimicking a phenol or alcohol but with significantly higher lipophilicity.

  • Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the group resistant to cytochrome P450-mediated O-dealkylation, a common clearance pathway for methoxy groups.

  • Conformational Locking: The anomeric effect and dipole minimization often lock the -OCHF₂ group into specific conformations, potentially reducing the entropic penalty of binding.

Comparative Physicochemical Profile

Table 1: Impact of C3-substituents on the Isoquinoline Scaffold (Calculated/Empirical Data)

Property3-Hydroxyisoquinoline3-(Difluoromethoxy)isoquinoline 3-Methoxyisoquinoline3-(Trifluoromethoxy)isoquinoline
LogP (Lipophilicity) ~1.5 (Polar)~2.9 (Moderate) ~2.1~3.8 (High)
H-Bond Donor StrongWeak (Bioisostere) NoneNone
Metabolic Stability Low (Glucuronidation)High Low (O-demethylation)High
Electronic Effect (

)
-0.37~0.14 -0.270.35

Synthesis & Preparation Protocols

Synthesizing 3-(difluoromethoxy)isoquinoline presents a regioselectivity challenge due to the lactam-lactim tautomerism of the precursor, 3-hydroxyisoquinoline (isoquinolin-3(2H)-one).

The Regioselectivity Challenge

Under basic conditions, the ambident anion can react at the Oxygen (desired) or Nitrogen (undesired N-difluoromethylation). The protocol below utilizes Sodium Chlorodifluoroacetate as a difluorocarbene source, optimized for O-alkylation.

Synthesis Workflow Diagram

SynthesisWorkflow Start 3-Hydroxyisoquinoline (Tautomeric Mix) Base Base/Solvent: K2CO3 / DMF 100°C Start->Base Reagent Reagent: ClCF2CO2Na (Difluorocarbene Source) Intermediate Reactive Intermediate: [:CF2] Reagent->Intermediate Thermal Decomp Base->Intermediate Anion Formation ProductO Product A (Major): 3-(Difluoromethoxy) isoquinoline Intermediate->ProductO O-Insertion (Kinetic/Hard Nucleophile) ProductN Product B (Minor): 2-(Difluoromethyl) isoquinolin-3-one Intermediate->ProductN N-Alkylation

Caption: Divergent reaction pathways for the difluoromethylation of 3-hydroxyisoquinoline. Conditions must be tuned to favor O-alkylation.

Experimental Protocol: O-Difluoromethylation

Objective: Synthesis of 3-(difluoromethoxy)isoquinoline from 3-hydroxyisoquinoline.

Reagents:

  • 3-Hydroxyisoquinoline (1.0 eq)

  • Sodium chlorodifluoroacetate (ClCF₂CO₂Na) (2.5 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq, anhydrous)

  • Dimethylformamide (DMF) (0.2 M concentration)

Step-by-Step Procedure:

  • Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend 3-hydroxyisoquinoline (1.0 mmol) and anhydrous K₂CO₃ (2.0 mmol) in dry DMF (5 mL).

  • Degassing: Sparge the mixture with Nitrogen or Argon for 10 minutes to remove dissolved oxygen.

  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 mmol) in a single portion.

  • Reaction: Heat the reaction mixture to 95–100°C in an oil bath.

    • Note: The reaction generates CO₂ gas. Ensure the system is vented through a bubbler.

    • Mechanism:[2][3][4][5][6] ClCF₂CO₂Na decarboxylates to form the difluorocarbene [:CF₂] species in situ, which is then trapped by the phenoxide oxygen.

  • Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (polar) should disappear, replaced by a less polar spot (Product). Reaction time is typically 2–4 hours.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

    • Wash combined organics with water (2 x 10 mL) and brine (1 x 10 mL) to remove DMF.

    • Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel).

    • Gradient: 0% to 20% EtOAc in Hexanes.

    • Separation: The O-isomer (3-difluoromethoxy) is typically less polar and elutes before the N-isomer (2-difluoromethyl amide).

  • Validation:

    • 1H NMR (CDCl₃): Look for the characteristic triplet of the -OCHF₂ proton at δ 7.2–7.7 ppm with a large geminal coupling constant (J_HF ≈ 70–75 Hz ).

    • 19F NMR: Verify a doublet at approximately -82 ppm .

Functionalization & Building Block Utility

Once the 3-(difluoromethoxy)isoquinoline core is synthesized, it serves as a robust scaffold for further elaboration. The electron-withdrawing nature of the OCHF₂ group deactivates the C4 position slightly but directs lithiation to C4 or C1 depending on conditions.

Divergent Synthesis Map

Functionalization Core 3-(Difluoromethoxy) isoquinoline Rxn1 Electrophilic Halogenation (NIS/TFA) Core->Rxn1 C4 Selective Rxn2 Minisci Reaction (Radical Alkylation) Core->Rxn2 C1 Selective Rxn3 N-Oxidation (mCPBA) Core->Rxn3 N-Selective Prod1 4-Iodo-3-(difluoromethoxy) isoquinoline (Cross-coupling Precursor) Rxn1->Prod1 Prod2 1-Alkyl-3-(difluoromethoxy) isoquinoline Rxn2->Prod2 Prod3 N-Oxide Intermediate (For C1-Chlorination) Rxn3->Prod3

Caption: Functionalization logic. The OCHF2 group is stable to standard oxidation and halogenation conditions, allowing downstream coupling.

Critical Reactivity Insights
  • Cross-Coupling: The 4-iodo derivative (Prod1 above) is an excellent substrate for Suzuki-Miyaura or Sonogashira couplings. The OCHF₂ group is stable to Pd-catalyzed conditions (bases like K₃PO₄ or Cs₂CO₃ do not cleave the ether linkage).

  • Acid Stability: The -OCHF₂ group is generally stable to mineral acids (HCl, H₂SO₄) at room temperature but may hydrolyze under extreme acidic forcing conditions (refluxing HI/HBr).

  • Base Stability: Highly stable to non-nucleophilic bases (LDA, LiHMDS).

Safety and Handling

Caution: Handling fluorinated reagents requires strict adherence to safety protocols.

  • Difluorocarbene Generation: The decomposition of Sodium Chlorodifluoroacetate generates difluorocarbene (:CF₂), which is reactive. While not a gas itself, the reaction can generate pressure.

  • Hydrofluoric Acid (HF) Potential: In the event of thermal decomposition or fire, difluoromethoxy compounds can release HF.

    • Protocol: Always keep Calcium Gluconate gel available in the lab as a first-aid countermeasure for potential HF exposure.

  • Waste Disposal: Fluorinated organic waste must be segregated. Do not mix with standard organic solvents if incineration protocols differ for halogenated waste.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[7][8][9] Chemical Reviews. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction." Science. Link

  • BenchChem Technical Data. "The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry." Link

Sources

Application Note: Strategic Solvent Selection for the Synthesis of 3-(Difluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Strategic Importance of the Difluoromethoxy Group

In the landscape of modern medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents.[1] The strategic incorporation of fluorine-containing functional groups is a widely employed tactic to enhance the pharmacokinetic and pharmacodynamic properties of drug candidates. Among these, the difluoromethoxy (-OCHF₂) group has garnered significant attention. It serves as a lipophilic bioisostere of the hydroxyl (-OH) or thiol (-SH) group, capable of improving metabolic stability, modulating acidity, and participating in hydrogen bonding.[2][3] Consequently, the efficient synthesis of molecules like 3-(Difluoromethoxy)isoquinoline is a critical endeavor in drug discovery programs.

This guide provides an in-depth analysis of solvent selection for the synthesis of 3-(Difluoromethoxy)isoquinoline, moving beyond a simple procedural list to explain the fundamental principles that govern reaction success. The protocols and insights presented herein are designed to be self-validating, grounded in established chemical theory and authoritative literature.

Mechanistic Underpinnings: The Role of Solvents in Nucleophilic Aromatic Substitution (SNAr)

The synthesis of 3-(Difluoromethoxy)isoquinoline from a precursor such as 3-hydroxyisoquinoline or 3-haloisoquinoline typically proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Understanding this pathway is paramount to rational solvent selection. The generally accepted mechanism involves a two-step addition-elimination process.[4]

  • Addition Step: The nucleophile (in this case, the difluoromethoxide source) attacks the electron-deficient carbon atom of the isoquinoline ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.

  • Elimination Step: The leaving group departs, and the aromaticity of the ring is restored, yielding the final product.

The solvent's role in this process is not passive; it is an active participant that can dramatically influence reaction rates and yields by stabilizing or destabilizing reactants, intermediates, and transition states.[5]

The Polar Aprotic Solvent Advantage

For SNAr reactions, the choice between polar protic and polar aprotic solvents is a critical determinant of success.

  • Polar Protic Solvents (e.g., water, methanol, ethanol) possess acidic protons and can form strong hydrogen bonds. While they can dissolve ionic reactants, they heavily solvate the nucleophilic anion, creating a "solvent cage" that blunts its reactivity and slows the crucial initial attack.[5][6][7]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile) lack acidic protons and cannot act as hydrogen-bond donors.[8] These solvents possess significant dipole moments, allowing them to effectively dissolve ionic species.[6][8] Crucially, they tend to solvate the cation (the counter-ion of the nucleophile) while leaving the anion relatively "naked" and highly reactive.[8][9] This enhanced nucleophilicity dramatically accelerates the rate-determining addition step of the SNAr mechanism, making polar aprotic solvents the superior choice for this transformation.[10]

The following diagram illustrates this fundamental difference in solvent-nucleophile interaction.

G cluster_0 Polar Protic Solvent (e.g., Methanol) cluster_1 Polar Aprotic Solvent (e.g., DMF) Nu_protic Nu⁻ H1 δ⁺H Nu_protic->H1 H2 δ⁺H Nu_protic->H2 H3 δ⁺H Nu_protic->H3 H4 δ⁺H Nu_protic->H4 Solv1 R-O H1->Solv1 Solv2 R-O H2->Solv2 Solv3 R-O H3->Solv3 Solv4 R-O H4->Solv4 label_protic "Solvent Cage" Reduces Nucleophilicity Nu_aprotic Nu⁻ Cat_aprotic M⁺ S1 δ⁻ Cat_aprotic->S1 S2 δ⁻ Cat_aprotic->S2 S3 δ⁻ Cat_aprotic->S3 Solv_a Solvent S1->Solv_a Solv_b Solvent S2->Solv_b Solv_c Solvent S3->Solv_c label_aprotic "Naked" Nucleophile Enhanced Reactivity

Caption: Solvent-Nucleophile Interactions.

Comparative Analysis of Key Aprotic Solvents

While the class of polar aprotic solvents is generally preferred, individual solvents offer a unique balance of properties. The optimal choice depends on the specific reagents, reaction temperature, and downstream processing requirements.

SolventDielectric Constant (ε at 25°C)Boiling Point (°C)Freezing Point (°C)Key Advantages & RationaleKey Disadvantages & Considerations
Dimethylformamide (DMF) 36.7[11]153[11]-61[11]Excellent solvating power for a wide range of reagents. High polarity effectively stabilizes the Meisenheimer complex.High boiling point complicates removal. Hygroscopic. Potential for decomposition at high temperatures. Reproductive toxicity hazard.[12]
Dimethyl Sulfoxide (DMSO) 47[11]189[11]18.4[11]Very high polarity provides maximum rate acceleration for many SNAr reactions. Dissolves most organic and many inorganic compounds.Very high boiling point makes it difficult to remove. Hygroscopic. Can facilitate absorption of other chemicals through the skin.[12]
Acetonitrile (MeCN) 37.5[11]81.6[11]-46[11]Sufficiently polar to promote the reaction.[8] Lower boiling point allows for easier removal during work-up.Less effective at solvating some inorganic bases compared to DMF or DMSO. Can sometimes compete for metal-binding sites.[5]
Tetrahydrofuran (THF) 7.2[11]66-108.5Good for reactions involving organometallic reagents. Lower polarity can sometimes improve selectivity.Lower polarity may lead to slower reaction rates. Prone to forming explosive peroxides upon storage.[5]

Scientist's Insight: For the synthesis of 3-(Difluoromethoxy)isoquinoline, DMF often represents the best starting point. Its robust solvating power and high polarity provide a favorable environment for generating the nucleophile (from a precursor and base) and stabilizing the key reaction intermediate. While DMSO may offer faster rates, its difficult removal can complicate purification. Acetonitrile is a viable, more volatile alternative, particularly if the starting materials and base are sufficiently soluble.

Detailed Experimental Protocol: Difluoromethoxylation of 3-Hydroxyisoquinoline

This protocol describes a representative procedure for the synthesis of 3-(Difluoromethoxy)isoquinoline. The reaction employs a difluoromethylating agent in a polar aprotic solvent.

Materials and Reagents
  • 3-Hydroxyisoquinoline (98%+)

  • Potassium Carbonate (K₂CO₃), anhydrous, finely powdered

  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid (or a similar electrophilic "CHF₂⁺" source)

  • Dimethylformamide (DMF), anhydrous (<50 ppm water)

  • Ethyl Acetate (EtOAc), reagent grade

  • Brine (saturated aqueous NaCl solution)

  • Deionized Water

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Silica Gel (for column chromatography)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Condenser and nitrogen/argon inlet adapter

  • Heating mantle with a temperature controller

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Safety Precautions
  • General: Perform the reaction in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Dimethylformamide (DMF): Harmful if swallowed or inhaled and is a suspected reproductive hazard. Avoid contact with skin and eyes.[12][13]

  • Difluoromethylating Reagents: These can be corrosive and react violently with water. Handle with extreme care according to the supplier's Safety Data Sheet (SDS).[14]

  • Potassium Carbonate: Causes skin and serious eye irritation. Avoid creating dust.[13]

Step-by-Step Procedure

The overall workflow is outlined in the diagram below.

Sources

Handling fluorinated isoquinoline intermediates in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Handling and Synthesis of Fluorinated Isoquinoline Intermediates

Abstract

Fluorinated isoquinolines are privileged scaffolds in medicinal chemistry, serving as bioisosteres and metabolic blockers in kinase inhibitors and CNS agents. However, the introduction of fluorine atoms onto the isoquinoline core significantly alters the physicochemical properties of the heterocycle—specifically its basicity (


), lipophilicity (

), and electrophilicity. This guide provides a technical framework for the synthesis, safe handling, and purification of these intermediates, addressing common pitfalls such as volatility-induced yield loss and silica gel streaking during chromatography.

Introduction: The Fluorine Effect

The strategic incorporation of fluorine into the isoquinoline ring system is rarely passive. It fundamentally alters the molecule's reactivity profile.

  • Basicity Modulation: The isoquinoline nitrogen typically has a ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     of ~5.4. Fluorine substitution, particularly at the C1, C3, or C4 positions, exerts a strong inductive effect (
    
    
    
    ), lowering the
    
    
    by 1.0–2.5 units. This shift renders standard acid-base extraction protocols inefficient if not adjusted.
  • Metabolic Stability: Fluorine at the C1 position blocks oxidative metabolism (labile site for aldehyde oxidase), while C4-fluorination prevents P450-mediated hydroxylation.

  • Bond Polarization: The C–F bond creates a local dipole that can influence regioselectivity in subsequent electrophilic aromatic substitutions (SEAr) or nucleophilic aromatic substitutions (

    
    ).
    

Strategic Synthesis & Reactivity

Researchers must choose between de novo ring construction (using fluorinated building blocks) and late-stage functionalization. The choice depends heavily on the desired position of the fluorine atom.

Synthesis Decision Tree

The following logic flow guides the selection of the optimal synthetic route based on the target fluorination site.

SynthesisLogic Start Target: Fluorinated Isoquinoline Pos1 Position C1 (N-adj) Start->Pos1 Pos3 Position C3 Start->Pos3 Pos4 Position C4 Start->Pos4 PosBenz Benzene Ring (C5-C8) Start->PosBenz Method2 Halogen Exchange (Halex) (KF/18-crown-6) Pos1->Method2 From 1-Cl Method4 De Novo Synthesis (Pomeranz-Fritsch / Bischler-Napieralski) Pos3->Method4 Use F-building blocks Method3 Electrophilic Fluorination (Selectfluor) Pos4->Method3 Direct F+ Method1 Direct Fluorination (AgF2 or Selectfluor) PosBenz->Method1 Low Selectivity PosBenz->Method4 Best Route

Figure 1: Decision matrix for selecting synthetic routes based on regiochemical requirements.

Key Reactivity Trends
  • Nucleophilic Attack (

    
    ):  Fluorine at C1 is highly labile and can be displaced by amines or alkoxides. Fluorine at C5 or C8 is activated if an electron-withdrawing group (EWG) is present at C1.
    
  • Lithiation: Direct lithiation (using

    
    -BuLi) often leads to "ortho-lithiation" adjacent to the fluorine. However, on the pyridine ring, this is risky due to nucleophilic attack on the C=N bond. Recommendation:  Use LiTMP (lithium 2,2,6,6-tetramethylpiperidide) at -78°C for deprotonation to avoid nucleophilic addition.
    

Handling & Stability Protocols

Volatility & Storage

Low molecular weight fluoroisoquinolines (e.g., 4-fluoroisoquinoline) possess significant vapor pressure and can sublime even at ambient pressure.

  • Protocol: Never dry these intermediates under high vacuum (< 5 mbar) for extended periods unless the flask is at -20°C.

  • Storage: Store under Argon at 4°C. Fluorine substituents increase lipophilicity, making these compounds prone to absorbing into rubber septa over time. Use Teflon-lined caps.

Safety: HF Mitigation

Hydrolysis of labile C-F bonds (especially 1-fluoroisoquinoline) or the use of reagents like DAST/Deoxo-Fluor generates HF.

  • Quench Protocol: Always quench fluorination reactions into a saturated

    
     solution containing excess 
    
    
    
    . The calcium ions precipitate fluoride as insoluble
    
    
    , preventing glass etching and reducing toxicity.

Purification Strategies

The reduced basicity of fluorinated isoquinolines creates a "purification trap." They are basic enough to interact with silanols on silica gel (causing streaking) but often too weakly basic to be fully protonated in mild acidic extractions.

The "Buffered Silica" Protocol

Standard silica gel chromatography often results in broad peaks and poor recovery.

  • Pre-treatment: Slurry silica gel in Hexane containing 2%

    
     (Triethylamine).
    
  • Elution: Run the column with a mobile phase containing 1%

    
     or 1% 
    
    
    
    (if using MeOH/DCM).
  • Alternative: Use neutral alumina (Brockmann Grade III) if the compound is sensitive to base.

Comparison of Solvent Systems
PropertyStandard IsoquinolineFluorinated IsoquinolineImpact on Workup

(Conj. Acid)
~5.43.0 – 4.5Requires pH > 9 for extraction into organic phase.
LogP (Lipophilicity) 2.02.5 – 3.2Higher solubility in Hexane/Et2O; prone to emulsions.
TLC Behavior Streaks on SilicaStreaks + Higher RfUse 1%

in MeOH/DCM for TLC.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling of 1-Chloro-4-fluoroisoquinoline

Context: This protocol preserves the C-F bond while functionalizing the C1 position, a common requirement for kinase inhibitor synthesis.

Reagents:

  • 1-Chloro-4-fluoroisoquinoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • 
     (0.05 equiv)
    
  • 
     (2.0 equiv, 2M aqueous)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inerting: Charge a microwave vial or Schlenk flask with the isoquinoline, boronic acid, and Pd catalyst. Seal and purge with

    
     (3x).
    
  • Solvation: Add degassed 1,4-dioxane and the aqueous base.

    • Note: Fluorinated intermediates are sensitive to oxidation; thorough degassing is critical.

  • Reaction: Heat to 90°C for 4–6 hours. Monitor by 19F NMR (not just TLC).

    • Why? 19F NMR allows you to see the product shift (typically ~5-10 ppm upfield/downfield) without interference from solvent peaks.

  • Workup (Crucial):

    • Dilute with EtOAc.

    • Phase Cut: The fluorinated product is highly lipophilic. Wash organic layer 2x with Brine to break emulsions.

    • Scavenging: Treat organic layer with SiliaMetS® Thiol (or equivalent Pd scavenger) for 30 mins to remove residual metal, which often chelates to the isoquinoline nitrogen.

  • Purification: Flash chromatography (Hexane/EtOAc + 1%

    
    ).
    
Protocol B: Nucleophilic Aromatic Substitution ( ) on 5-Fluoroisoquinoline

Context: Utilizing the activating nature of the isoquinoline ring to displace fluorine.

Reagents:

  • 5-Fluoroisoquinoline (1.0 equiv)

  • Primary Amine (e.g., Morpholine) (1.5 equiv)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMSO (Anhydrous)

Step-by-Step:

  • Setup: Dissolve 5-fluoroisoquinoline in DMSO (0.5 M concentration).

  • Activation: Add

    
     and the amine.
    
    • Note: If the amine is volatile, use a sealed tube.

  • Heating: Heat to 100°C.

    • Mechanism:[1][2][3] The N-heterocycle acts as an electron sink, activating the C5-F bond.

  • Workup:

    • Pour reaction mixture into Ice Water .

    • Observation: The product often precipitates. Filter and wash with water.

    • If extraction is needed: Use DCM. Note that DMSO can carry over; wash DCM 3x with water.

Visualization: Purification Workflow

PurificationFlow Start Crude Reaction Mixture Quench Quench: Sat. NaHCO3 + CaCl2 (Traps F- as CaF2) Start->Quench Extract Extraction: EtOAc or DCM (Check pH > 9) Quench->Extract Check Check TLC (Mobile Phase: DCM/MeOH + 1% NH4OH) Extract->Check PathA Solid Precipitate? Check->PathA Yes PathB Oil/Residue? Check->PathB No Recryst Recrystallization (EtOH or iPrOH) PathA->Recryst Column Buffered Silica Column (Hex/EtOAc + 1% Et3N) PathB->Column

Figure 2: Optimized purification workflow for fluorinated isoquinoline bases.

References

  • Hagaman, D. et al. (2017). Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. Link

  • Sloop, J. C. (2017).[1] Fluorine in Medicinal Chemistry: Recent Trends and Syntheses. Journal of Chemistry. Link (Contextual reference for bioisosteres).

  • Preshlock, S. et al. (2016). High-Throughput Synthesis of Fluorinated Heterocycles. Chemical Reviews. Link

  • Sigma-Aldrich . Safety Data Sheet: 5-Fluoroisoquinoline. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

Sources

Application Note: Microwave-Assisted Synthesis of 3-(Difluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(difluoromethoxy)isoquinoline utilizing microwave-assisted organic synthesis (MAOS). The difluoromethoxy group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


) is a critical bioisostere in modern medicinal chemistry, offering a "lipophilic hydrogen bond donor" motif that enhances metabolic stability and membrane permeability compared to traditional methoxy or hydroxy groups [1].

Traditional synthesis of aryl difluoromethyl ethers often involves ozone-depleting chlorofluorocarbons (CFCs) or harsh conditions.[1] This protocol employs Sodium Chlorodifluoroacetate (


)  as a solid, bench-stable difluorocarbene source.[2] By leveraging microwave irradiation, we achieve rapid decarboxylation and carbene insertion, significantly improving reaction rates and yields while minimizing the formation of the competitive 

-difluoromethyl byproduct.

Scientific Foundation & Mechanism

The "Fluorine Effect" in Drug Design

The introduction of the


 group modulates the physicochemical profile of the isoquinoline scaffold:
  • Lipophilicity: Increases

    
     moderately, improving blood-brain barrier (BBB) penetration.
    
  • Conformational Lock: The

    
     group acts as a poor hydrogen bond acceptor but the proton is a weak donor, influencing binding affinity [2].
    
  • Metabolic Blocking: Prevents rapid

    
    -dealkylation common to methoxy analogs.
    
Mechanistic Pathway

The reaction proceeds via a difluorocarbene (


)  intermediate. The core challenge in synthesizing 3-(difluoromethoxy)isoquinoline is the tautomeric equilibrium between 3-hydroxyisoquinoline (A)  and isoquinolin-3(2H)-one (B) .
  • Carbene Generation: Under microwave heating (>95°C), sodium chlorodifluoroacetate undergoes decarboxylation to release fleeting difluorocarbene.

  • Nucleophilic Attack: The base (

    
    ) deprotonates the substrate. The resulting oxyanion attacks the electrophilic 
    
    
    
    .
  • Selectivity (O- vs N-): While the amide-like nitrogen is nucleophilic, the use of Cesium Carbonate (

    
    )  in a polar aprotic solvent (DMF) enhances the nucleophilicity of the oxygen atom ("Cesium Effect"), favoring the formation of the desired 
    
    
    
    -difluoromethyl ether over the
    
    
    -difluoromethyl amide [3].

Mechanism Substrate 3-Hydroxyisoquinoline (Tautomeric Eq.) Intermediate Difluoromethyl Anion Intermediate Substrate->Intermediate Cs2CO3 Deprotonation Reagent ClCF2CO2Na (Reagent) Carbene :CF2 (Difluorocarbene) Reagent->Carbene MW Heat (-CO2, -NaCl) Carbene->Intermediate Insertion Product_O 3-(Difluoromethoxy) isoquinoline (Target) Intermediate->Product_O Protonation (Major Path) Product_N N-Difluoromethyl isoquinolinone (Byproduct) Intermediate->Product_N Tautomer Attack (Minor Path)

Figure 1: Mechanistic pathway highlighting the competition between O- and N-alkylation.

Materials & Equipment

Reagents
ComponentGrade/PurityRole
3-Hydroxyisoquinoline >98% HPLCSubstrate
Sodium Chlorodifluoroacetate 95-98%Difluorocarbene Source
Cesium Carbonate (

)
Anhydrous, 99%Base (Promotes O-selectivity)
N,N-Dimethylformamide (DMF) Anhydrous (<50 ppm

)
Solvent
Water (

)
DeionizedProton source (quench)
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Anton Paar Monowave or Biotage Initiator).

  • Vessels: 10 mL or 30 mL Silicon Carbide (SiC) or Borosilicate glass vials with crimp caps.

  • Stirring: Magnetic stir bar (Teflon coated).

Experimental Protocol

Standard Operating Procedure (SOP)

Step 1: Preparation

  • In a glovebox or under nitrogen flow, charge a 10 mL microwave vial with:

    • 3-Hydroxyisoquinoline (1.0 equiv, 145 mg, 1.0 mmol)

    • Cesium Carbonate (

      
      ) (1.5 equiv, 488 mg, 1.5 mmol)
      
    • Sodium Chlorodifluoroacetate (2.5 equiv, 381 mg, 2.5 mmol)

  • Add Anhydrous DMF (4.0 mL).

    • Note: Concentration should be approx. 0.2–0.25 M. High dilution reduces intermolecular side reactions.

  • Add a magnetic stir bar and seal the vial with a PTFE-lined septum cap.

Step 2: Degassing (Critical)

  • Sparge the solution with dry Nitrogen or Argon for 5 minutes via a needle inlet/outlet.

    • Rationale: Oxygen can quench the carbene or oxidize the substrate at high temperatures.

Step 3: Microwave Irradiation Program the microwave reactor with the following parameters:

ParameterSetting
Temperature 100 °C
Ramp Time 2:00 min
Hold Time 20:00 min
Pressure Limit 15 bar
Stirring High (600-800 rpm)
Power Dynamic (Max 150 W)

Step 4: Workup & Purification

  • Allow the vial to cool to room temperature (approx. 40°C) using the reactor's compressed air cooling.

  • Quench: Carefully add 5 mL of water to the reaction mixture.

    • Caution: Gas evolution (

      
      ) may occur.[1]
      
  • Extraction: Extract with Ethyl Acetate (

    
     mL).
    
  • Wash: Wash combined organics with Brine (

    
     mL) to remove DMF. Dry over 
    
    
    
    .[3]
  • Purification: Concentrate in vacuo. Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexane/Ethyl Acetate gradient (typically 90:10 to 70:30). The

      
      -isomer is usually less polar (
      
      
      
      ) than the
      
      
      -isomer (
      
      
      ).

Results & Discussion

Expected Yields & Selectivity

Using this protocol, typical isolated yields for 3-(difluoromethoxy)isoquinoline range from 65% to 78% .

  • O:N Selectivity: Generally observed at >5:1 favoring the

    
    -isomer when using 
    
    
    
    .
  • Byproducts: The primary byproduct is the

    
    -difluoromethyl-isoquinolinone. Unreacted starting material is rare due to the excess reagent.
    
Optimization Logic

If yields are low, follow this decision tree:

Optimization Start Low Yield / Poor Selectivity Check1 Is Starting Material Remaining? Start->Check1 Check2 Is N-Isomer Dominant? Check1->Check2 No Action1 Increase Temp to 120°C Increase Reagent to 3.0 equiv Check1->Action1 Yes Action2 Switch Base to K2CO3 Add 18-Crown-6 (0.1 eq) Check2->Action2 Yes Action3 Check Water Content (Ensure Anhydrous) Check2->Action3 No (Complex Mix)

Figure 2: Troubleshooting workflow for reaction optimization.

Critical Safety Parameters

  • Pressure Build-up: The decomposition of chlorodifluoroacetate generates

    
    . While 1 mmol scale generates minimal gas (~25 mL), scaling up requires careful headspace calculation. Do not exceed 50% vial volume filling.
    
  • HF Formation: Trace hydrolysis of difluorocarbene can generate HF. Always perform workup in a fume hood and wear appropriate PPE (gloves, goggles).

  • Thermal Runaway: Microwave heating of ionic species (salts in DMF) is very efficient. Ensure the temperature probe (IR or internal fiber optic) is clean to prevent overheating.

References

  • Zafrani, Y., et al. (2017).[2] Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Journal of Medicinal Chemistry, 60(2), 797-804.[2][4] [Link][2][4]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate. Org.[2][3][5][6][7] Synth., 101, 164-180.[4] [Link][4]

  • Xu, T., et al. (2021). Microwave-assisted synthesis of isoquinoline derivatives. Chemical Society Reviews. [Link]

Sources

Troubleshooting & Optimization

Improving yield in 3-(Difluoromethoxy)isoquinoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ticket #8492 Subject: Optimization of 3-(Difluoromethoxy)isoquinoline Synthesis Status: Open | Severity: High (Yield Critical) Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Tautomer Trap

Welcome to the technical support center. You are likely encountering low yields or high impurity profiles in the synthesis of 3-(difluoromethoxy)isoquinoline .

The core technical challenge here is tautomeric ambiguity . The starting material, 3-hydroxyisoquinoline, exists in equilibrium with its lactam form, isoquinolin-3(2H)-one.

  • The Goal: Trapping the O-anion (enol form) with difluorocarbene (:CF₂) to form the target ether.

  • The Problem: The nitrogen lone pair in the lactam form is highly nucleophilic, leading to the thermodynamically stable N-difluoromethyl amide byproduct.

This guide provides the protocols to shift this equilibrium, suppress N-alkylation, and optimize carbene transfer.

Part 1: Reagent Selection & Mechanism

To improve yield, you must first select the correct carbene source based on your scale and selectivity requirements.

Comparative Reagent Analysis
ReagentReagent TypeSelectivity Profile (O vs N)ScalabilityKey Risk Factor
SCDA (Sodium Chlorodifluoroacetate)Solid SaltModerate (Requires tuning)High (Kg scale)Thermal runaway; rapid decarboxylation.
TMS-CF₂Br ((Bromodifluoromethyl)trimethylsilane)LiquidHigh (With specific bases)Low to MedCost; requires fluoride activation.
ClCF₂H (Freon-22)GasLow (Often favors N)IndustrialEnvironmental (ODS); requires autoclave.

Recommendation: For laboratory to pilot scale optimization, SCDA is the workhorse, but TMS-CF₂Br is the "silver bullet" if regioselectivity is your primary yield killer.

Part 2: The Optimization Workflow (SCDA Route)

If you are using Sodium Chlorodifluoroacetate (SCDA), the reaction relies on thermal decarboxylation.[1][2]

The Protocol for O-Selectivity

To favor the O-difluoromethylation over N-alkylation:

  • Solvent: Use DMF or NMP .[2] These polar aprotic solvents solvate the cation, leaving the O-anion "naked" and more reactive.

  • Base Selection (CRITICAL): Do NOT use hard bases like NaH or KOtBu, which often favor N-alkylation in these substrates. Use K₂CO₃ or Cs₂CO₃ . The "Soft-Soft" interaction favors the oxygen attack on the carbene.

  • Water Scavenging: The reaction must be strictly anhydrous. Hydrolysis of the :CF₂ intermediate to CO and HF is the #1 cause of low conversion.

Step-by-Step Optimization Protocol
  • Charge: 3-Hydroxyisoquinoline (1.0 eq) and K₂CO₃ (1.5 eq) in dry DMF (0.5 M).

  • Heat: Bring internal temperature to 100°C .

  • Addition: Dissolve SCDA (2.5 eq) in DMF. Add this solution dropwise over 2 hours via syringe pump.

    • Why? Dumping solid SCDA causes a massive burst of :CF₂. If the substrate cannot trap it fast enough, the carbene dimerizes to tetrafluoroethylene (gas), and your yield vanishes.

  • Workup: Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMF), then brine.

Part 3: Advanced Troubleshooting (FAQs)

Q1: I am seeing a major byproduct with M+50 mass. What is it?

A: This is the N-difluoromethyl isoquinolin-3-one (the lactam isomer).

  • The Fix: Switch to the TMS-CF₂Br protocol.

    • Protocol: React substrate with TMS-CF₂Br (1.5 eq) using NaHCO₃ (mild base) in CH₃CN/H₂O biphasic system or pure CH₃CN.

    • Mechanism:[1][2][3][4][5][6] Recent literature confirms that mild bases with silyl reagents almost exclusively favor O-alkylation in 2-pyridone/isoquinolinone systems [1].

Q2: The reaction turns black and conversion stops at 40%.

A: This indicates carbene polymerization and base consumption .

  • The Fix:

    • Check your SCDA quality. It is hygroscopic. If wet, it hydrolyzes immediately.

    • Increase SCDA equivalents to 3.0–4.0 eq.

    • Add 10 mol% 18-Crown-6 . This complexes the potassium, making the carbonate more active, speeding up the O-attack before the carbene decomposes.

Q3: My product hydrolyzes during column chromatography.

A: Difluoromethyl ethers on electron-rich heterocycles can be acid-sensitive.

  • The Fix: Pre-treat your silica gel with 1% Triethylamine in Hexanes before loading the column. This neutralizes acidic sites on the silica.

Part 4: Visualizing the Pathway

The following diagram illustrates the bifurcation between the desired O-alkylation and the parasitic N-alkylation/Dimerization pathways.

G Substrate 3-Hydroxyisoquinoline (Tautomeric Mix) Base Base Activation (K2CO3 vs NaH) Substrate->Base Anion Ambident Anion (N- vs O-) Base->Anion Deprotonation O_Product TARGET: 3-(Difluoromethoxy)isoquinoline Anion->O_Product Soft Base/Polar Solvent (Kinetic Control) N_Product IMPURITY: N-Difluoromethyl lactam Anion->N_Product Hard Base/High Temp (Thermodynamic Control) Carbene Difluorocarbene (:CF2) Source: SCDA/TMS-CF2Br Carbene->Anion Electrophilic Attack Dimer WASTE: C2F4 (Gas) Carbene->Dimer Fast Addition (Self-Reaction)

Caption: Reaction pathway showing the critical divergence between the desired O-alkylation and the competing N-alkylation or carbene dimerization.

Part 5: Decision Tree for Yield Improvement

Follow this logic flow to diagnose your specific yield issue.

DecisionTree Start Start: Low Yield Analysis CheckLCMS Check Crude LCMS/NMR Start->CheckLCMS Isomer Is the N-isomer (Lactam) present? CheckLCMS->Isomer Yes_Isomer Yes: Regioselectivity Issue Isomer->Yes_Isomer Major Peak No_Isomer No: Reactivity Issue Isomer->No_Isomer Minor/None Conversion Is SM remaining? Sol_Isomer Action: Switch to TMS-CF2Br Use NaHCO3 in CH3CN Yes_Isomer->Sol_Isomer Check_SM High SM Remaining? No_Isomer->Check_SM Sol_Polymer Action: Slow down addition Increase Temp to 100°C Check_SM->Sol_Polymer Yes (Carbene Death) Sol_Water Action: Dry Solvents Add 18-Crown-6 Check_SM->Sol_Water No (Unknown decomp)

Caption: Diagnostic workflow to identify whether yield loss is due to regioselectivity (N-attack) or carbene efficiency (dimerization).

References

  • Chemoselective N- and O-Difluoromethylation of 2-Pyridones, Isoquinolinones, and Quinolinones with TMSCF2Br. Source: Organic Letters (2021).[7] Context: Establishes the use of mild bases (NaHCO3) to exclusively favor O-alkylation in isoquinolinone systems. URL:[Link][7]

  • Sodium Chlorodifluoroacetate: A Difluorocarbene Source for the Synthesis of gem-Difluorocyclopropanes (and Heteroatom Alkylation). Source: Synthesis (2010) / Organic Chemistry Portal. Context: Defines the thermal decomposition parameters and stability of SCDA. URL:[Link]

  • Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride. Source: Chinese Journal of Chemistry (2011).[3] Context: Discusses the mechanism of difluorocarbene transfer and the role of solvent effects in nucleophilic attack. URL:[Link]

Sources

Technical Support Center: Solubility Optimization for 3-(Difluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound: 3-(Difluoromethoxy)isoquinoline Chemical Class: Fluorinated Heterocyclic Aromatic Amine Primary Challenge: Aqueous solubility at physiological pH (7.4). Root Cause: The compound exhibits "Brick Dust" properties (high crystal lattice energy) combined with "Grease Ball" characteristics (moderate lipophilicity, LogP ~2.5–3.0). The electron-withdrawing difluoromethoxy group lowers the pKa of the isoquinoline nitrogen (estimated pKa < 5.0), rendering it neutral and insoluble in standard neutral buffers.

Part 1: The Chemistry of the Problem (Diagnostic)

Before attempting formulation, you must understand the physicochemical forces at play. 3-(Difluoromethoxy)isoquinoline presents a dual challenge:

  • The Fluorine Effect: The difluoromethoxy group (

    
    ) is a lipophilic hydrogen bond donor. While it enhances metabolic stability by blocking oxidative metabolism at the 3-position, it increases the partition coefficient (LogP) compared to a standard methoxy group 1.
    
  • The pKa Shift: Unsubstituted isoquinoline has a pKa of ~5.[2]4. The

    
     group is electron-withdrawing, likely shifting the pKa lower (approx. 4.0–4.8).
    
    • Implication: At pH 7.4 (PBS/Media), the molecule is >99.9% uncharged (neutral). Neutral aromatics stack efficiently, leading to rapid precipitation.

    • Solution: Solubility is pH-dependent. You must formulate at pH < 4.0 or use encapsulation strategies.

Diagnostic Decision Tree

Use this logic flow to determine your formulation strategy based on your application.

SolubilityDecisionTree Start Start: Define Application AppType Application Type? Start->AppType InVitro In Vitro (Cell/Enzyme) AppType->InVitro InVivo In Vivo (Animal IV/PO) AppType->InVivo DMSO_Stock Prepare 10-20mM Stock in 100% DMSO InVitro->DMSO_Stock Route Route? InVivo->Route Dilution Dilute into Media DMSO_Stock->Dilution Precip Precipitation Observed? Dilution->Precip Yes Yes Precip->Yes No No Precip->No Soluble Proceed with Assay Cosolvent Add 0.5% Tween-80 or Reduce Conc. PO Oral (PO) Route->PO IV Intravenous (IV) Route->IV Vehicle_PO Vehicle: PEG400/Water (40:60) or 0.5% MC/Tween PO->Vehicle_PO Vehicle_IV Vehicle: 10% HP-β-CD in Citrate Buffer (pH 4) IV->Vehicle_IV Yes->Cosolvent No->Soluble

Caption: Logical workflow for selecting the appropriate vehicle based on experimental constraints.

Part 2: Step-by-Step Troubleshooting Protocols

Protocol A: Stock Solution Preparation (The "First Mile")

Issue: Compound crashes out immediately upon adding water to DMSO stock. Mechanism: Mixing DMSO and water is exothermic and increases the polarity of the solvent mixture. If the local concentration exceeds the kinetic solubility limit during mixing, the compound nucleates and precipitates.

Correct Procedure:

  • Weighing: Weigh the solid into a glass vial (avoid plastic; fluorinated compounds can adsorb to polypropylene).

  • Solvent: Add 100% Anhydrous DMSO to achieve a 20 mM concentration.

    • Note: Avoid Ethanol if possible; DMSO has a higher dielectric constant and better solubilizes the polarizable

      
       bond.
      
  • Sonication: Sonicate at 40°C for 10 minutes. Visual clarity is not enough; ensure no micro-crystals remain (check under light).

  • Storage: Store at -20°C. Do not store freeze-thaw cycles more than 3 times.

Protocol B: In Vivo Formulation (The "Gold Standard")

Target: IV or IP administration in mice/rats. Strategy: Acidified Cyclodextrin Complexation. This method traps the lipophilic tail in the cyclodextrin cavity while the acidic pH ensures the nitrogen is protonated 3.

Ingredients:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
  • Citric Acid (100 mM stock)

  • Sterile Water for Injection

Workflow:

StepActionTechnical Rationale
1 Prepare 20% (w/v) HP-

-CD
in 100 mM Citric Acid (pH 3.0).
The cyclodextrin encapsulates the hydrophobic core; the acid protonates the isoquinoline nitrogen (

).
2 Dissolve compound in minimal DMSO (max 5% of final volume).Creates a concentrate for dispersion.
3 Slowly add the DMSO concentrate to the CD/Citrate buffer while vortexing.Prevents local supersaturation.
4 Adjust pH to 4.0–4.5 using 1N NaOH if too acidic.pH < 3.0 causes phlebitis; pH > 5.0 causes precipitation.
5 Filter sterilize (0.22

m PVDF).
Removes any non-dissolved micro-particulates.

Part 3: Frequently Asked Questions (FAQs)

Q1: Why can't I just use PBS (Phosphate Buffered Saline)? A: PBS is buffered at pH 7.4. At this pH, 3-(Difluoromethoxy)isoquinoline is in its free base form (uncharged). Without the charge repulsion of the protonated nitrogen, the flat aromatic rings stack via


 interactions, causing immediate precipitation. Additionally, the "Salting Out" effect from the high NaCl content in PBS further reduces solubility.

Q2: I see a cloudy suspension in my cell culture media. Is this okay? A: No. A cloudy suspension indicates the compound has precipitated.

  • Dosage Error: The cells are not receiving the calculated concentration.

  • False Positives: Crystals can physically damage cell membranes (mechanical toxicity) or scatter light in optical assays (MTT/CellTiter-Glo), leading to invalid data. Fix: Lower the working concentration or switch to a "solvent exchange" method (dilute in media without serum first, then add serum).

Q3: Can I use HCl to make the salt form? A: Yes, but be cautious of the Common Ion Effect . If you make the Hydrochloride (HCl) salt and then dissolve it in saline (0.9% NaCl), the high concentration of Chloride ions (


) in the saline shifts the equilibrium back toward the solid salt form, potentially reducing solubility compared to water or glucose (D5W) solutions 4. Use 5% Dextrose (D5W)  as the diluent for HCl salts.

Part 4: Mechanism of Action (Visualized)

The following diagram illustrates the interaction between pH and the solubility state of the molecule.

Mechanism Acid Acidic pH (< 4.0) Protonated Protonated Form (NH+) High Solubility (Ionic Repulsion) Acid->Protonated Protonation Neutral Physiological pH (7.4) FreeBase Free Base Form (N) Low Solubility (Hydrophobic Stacking) Neutral->FreeBase Deprotonation Protonated->FreeBase Add Base FreeBase->Protonated Add Acid Precipitation Precipitation/Aggregation FreeBase->Precipitation π-π Stacking

Caption: The pH-dependent equilibrium determines the solubility state. Maintaining the protonated state is critical for aqueous stability.

References

  • BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry. 1[2][5][6][7][8]

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization. 3[2][5][6][7][8][9][10][11][12][13]

  • Mahadeviah, et al. (2024).[4] Therapeutic Potential of Isoquinoline Derivatives. International Journal of Pharmaceutical Investigation. 4

Sources

Technical Support Center: 3-(Difluoromethoxy)isoquinoline Purification

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the purification of 3-(Difluoromethoxy)isoquinoline. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions during your purification workflows.

The purification of 3-(Difluoromethoxy)isoquinoline, a moderately polar heterocyclic compound, presents unique challenges primarily due to the basicity of the isoquinoline nitrogen atom and the presence of the difluoromethoxy group. This guide will walk you through common issues and provide robust strategies for obtaining this compound in high purity.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My compound is streaking badly on the silica gel TLC plate and the column, resulting in poor separation. What's happening and how do I fix it?

Answer:

This is a classic problem when purifying basic compounds like isoquinolines on standard silica gel.

  • Causality: Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atom of your 3-(Difluoromethoxy)isoquinoline interacts strongly with these acidic sites via an acid-base interaction. This strong, non-specific binding causes the compound to "streak" or "tail" down the plate or column, rather than moving as a compact band. This leads to broad peaks and poor resolution from nearby impurities.

  • Solution Workflow:

    • Mobile Phase Modification (Simplest Fix): The most common and effective solution is to add a small amount of a basic modifier to your eluent system. This modifier will preferentially bind to the acidic sites on the silica, effectively "masking" them from your compound.

      • Recommended Modifier: Add 0.5-1% triethylamine (Et₃N) or 0.1-0.5% ammonium hydroxide (NH₄OH) to your mobile phase (e.g., Ethyl Acetate/Hexane).

      • Experimental Note: Prepare a stock solution of your chosen mobile phase with the modifier to ensure consistent conditions throughout the purification.

    • Switching the Stationary Phase: If tailing persists even with a modifier, the interaction is too strong, or an impurity is also basic. Consider using a less acidic or a basic stationary phase.

      • Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for purifying basic compounds. Use neutral or basic alumina (Activity Grade I-III) to prevent strong binding.

      • Reverse-Phase Chromatography (C18): If your compound and impurities have different polarities, reverse-phase chromatography is a powerful option. The separation is based on hydrophobicity rather than polar interactions, circumventing the issue of basicity. A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a modifier like formic acid or TFA to ensure the compound is protonated and gives a sharp peak shape.[1]

Question 2: I've successfully removed most impurities via column chromatography, but a persistent impurity co-elutes with my product. What are my next steps?

Answer:

Co-elution occurs when the impurity and your product have very similar polarities and affinities for the stationary phase. Overcoming this requires changing the separation principle or enhancing the resolving power of your current method.

  • Causality: The impurity is likely a structural analog, such as an isomer formed during synthesis or a closely related byproduct.[2][3] Standard chromatographic systems may not have sufficient selectivity to resolve them.

  • Solution Workflow Diagram:

    G start Co-eluting Impurity Identified re_chrom Re-Chromatograph with Modified System start->re_chrom Different Selectivity Needed crystallize Attempt Crystallization start->crystallize Direct Purification acid_base Acid-Base Extraction start->acid_base If impurity is non-basic re_chrom->crystallize Still Impure end_node Purity Confirmed (NMR, LCMS) re_chrom->end_node Pure Compound Obtained derivatize Consider Derivatization (Advanced) crystallize->derivatize Fails to Purify crystallize->end_node Pure Compound Obtained acid_base->crystallize Product Recovered

  • Detailed Steps:

    • Optimize Chromatography: Before abandoning chromatography, try a different solvent system. Switching from an ethyl acetate/hexane system to a dichloromethane/methanol system, for instance, can alter the selectivity and may resolve the compounds. [4] 2. Acid-Base Extraction: This is a powerful chemical method if the impurity is not basic. Dissolve the mixture in an organic solvent (e.g., ethyl acetate). Extract with dilute aqueous acid (e.g., 1M HCl). Your basic isoquinoline will move into the aqueous layer as a salt, while non-basic impurities remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract your pure compound back into an organic solvent. [5][6] 3. Recrystallization: This is one of the most effective methods for final purification. [7]A successful recrystallization can yield highly pure crystalline material, leaving impurities behind in the mother liquor. Finding the right solvent is key (see FAQ 3).

    • Preparative HPLC: If the impurity is valuable or all other methods fail, preparative HPLC, particularly with a different stationary phase (like a phenyl-hexyl column), can provide the high resolution needed for separation. [1]

Question 3: My purified 3-(Difluoromethoxy)isoquinoline is an oil, or I am struggling to induce crystallization. What can I try?

Answer:

The inability to crystallize can be due to residual impurities, the intrinsic properties of the molecule, or using a suboptimal solvent system.

  • Causality: Even small amounts of impurity can inhibit the formation of a crystal lattice. Amorphous solids and oils exist in a higher energy, disordered state compared to a stable crystal lattice. [8][9]The goal is to provide the thermodynamic incentive and kinetic pathway for the molecules to arrange themselves into a crystal.

  • Troubleshooting Steps:

    • Ensure High Purity: Re-purify a small sample by chromatography to ensure you are starting with >98% pure material.

    • Solvent Screening: The ideal crystallization solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room or lower temperatures.

      • Create a saturated solution of your compound in a small amount of a hot solvent.

      • Allow it to cool slowly to room temperature, then in an ice bath or freezer.

      • If no crystals form, the compound may be too soluble. If it "crashes out" as a powder or oil, it may be too insoluble.

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod just below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

      • Seeding: If you have a tiny crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.

      • Slow Evaporation: Dissolve the compound in a volatile solvent (like dichloromethane or diethyl ether) and allow the solvent to evaporate slowly in a loosely covered vial.

    • Use a Co-Solvent System: If a single solvent doesn't work, try a binary system. Dissolve your compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise until the solution becomes faintly cloudy (the saturation point). Warm slightly to clarify and then cool slowly.

Solvent System Suggestions for Crystallization
Single Solvents
Isopropanol
Ethanol
Acetonitrile [10]
Toluene
Ethyl Acetate
Co-Solvent Pairs (Good/Poor)
Dichloromethane / Hexane
Ethyl Acetate / Hexane
Toluene / Heptane
Acetone / Water

Frequently Asked Questions (FAQs)

FAQ 1: What are the typical impurities I should expect during the synthesis of 3-(Difluoromethoxy)isoquinoline?

You should anticipate three main types of impurities based on common synthetic routes for isoquinolines [11]and general chemical principles:

  • Process-Related Impurities: These include unreacted starting materials, excess reagents, and catalysts used in the synthesis. [2]* By-products: Side reactions can generate isomeric products (e.g., substitution at a different position on the ring), or products of over-reaction.

  • Degradation Impurities: Isoquinolines can be susceptible to oxidation upon prolonged exposure to air, potentially forming N-oxides or other oxidized species. [2][3] FAQ 2: What is a good starting point for developing a column chromatography method?

A systematic approach is best. Start with Thin Layer Chromatography (TLC) to find a suitable mobile phase.

  • Select a Starting Solvent System: A good starting point for a moderately polar compound is 30% Ethyl Acetate in Hexane .

  • Run TLC Plates: Spot your crude material on a TLC plate and develop it in several solvent systems with varying polarity (e.g., 10%, 30%, 50% Ethyl Acetate/Hexane).

  • Target Rf Value: Aim for a mobile phase that gives your desired compound an Rf (retention factor) value of 0.25 - 0.35 . This Rf value generally translates well to a column, providing good separation without requiring an excessive volume of solvent.

  • Add a Basic Modifier: As discussed in the troubleshooting section, always include 0.5-1% triethylamine in your TLC and column mobile phase to prevent peak tailing.

FAQ 3: Are there alternative purification methods to chromatography for an initial clean-up?

Yes. For a basic compound like 3-(Difluoromethoxy)isoquinoline, two methods are highly effective for bulk purification before a final chromatographic or crystallization step.

  • Acid-Base Extraction: As detailed in the troubleshooting guide, this technique is excellent for separating your basic product from neutral or acidic impurities. It's a scalable, inexpensive, and efficient first-pass purification.

  • Adduct Formation/Crystallization: It is possible to form a salt or adduct with an acid, which can then be selectively crystallized. For instance, crude isoquinoline can be purified by forming an adduct with phenol, crystallizing the adduct, and then liberating the pure isoquinoline via distillation or extraction. [12]A similar strategy could be developed using a suitable acid to form a crystalline salt of your compound.

References

  • PubChem. Isoquinoline derivative 3. National Center for Biotechnology Information. [Link]

  • Veeprho. Isoquinoline Impurities and Related Compound. Veeprho Laboratories Pvt. Ltd. [Link]

  • Scribd. Physicochemical Properties Determination 1. Scribd. [Link]

  • Functionalized Quinolones and Isoquinolones via 1,2-Difuntionalization of Arynes: Synthesis of Antagonist Agent AS2717638 and Fl. (Source not specified). [Link]

  • Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. (Source not specified). [Link]

  • Georg Thieme Verlag. Product Class 6: Isoquinolinones. Science of Synthesis. [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]

  • Google Patents. US2432065A - Purification of isoquinoline.
  • Google Patents. JPH01153679A - Purification of isoquinoline.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Molecules. [Link]

  • Applied Biological and Physicochemical Activity of Isoquinoline Alkaloids: Oxoisoaporphine and Boldine. Molecules. [Link]

  • FooDB. Showing Compound Isoquinoline (FDB012557). FooDB. [Link]

  • Recrystallization Mediates the Gelation of Amorphous Drugs: The Case of Acemetacin. Pharmaceutics. [Link]

  • Recrystallization of Active Pharmaceutical Ingredients. IntechOpen. [Link]

  • Organic Chemistry Portal. Synthesis of isoquinolines. Organic Chemistry Portal. [Link]

  • Google Patents. CN103641780A - Method for purifying isoquinoline from crude product of coal tar.
  • Crystallization Tendency of Active Pharmaceutical Ingredients Following Rapid Solvent Evaporation—Classification and Comparison. Journal of Pharmaceutical Sciences. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. International Journal of Molecular Sciences. [Link]

  • Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry. [Link]

Sources

Minimizing side reactions during isoquinoline difluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Side Reactions & Optimizing Selectivity

Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary: The Challenge of the Radical

Difluoromethylation of isoquinolines is a high-value transformation in medicinal chemistry because the


 group acts as a lipophilic bioisostere for alcohols and thiols, functioning as a hydrogen bond donor while modulating pKa.

However, unlike electrophilic trifluoromethylation, the introduction of a difluoromethyl group often utilizes the difluoromethyl radical (


) . This species is less electrophilic (more nucleophilic) than 

, leading to distinct reactivity profiles. The primary challenges in these Minisci-type reactions are:
  • Regio-scrambling: Competition between C1 (preferred) and C3/C4 positions.

  • Poly-alkylation: Formation of bis-difluoromethylated byproducts.

  • Reagent Decomposition: Unproductive consumption of sulfinate reagents before substrate interaction.

This guide provides troubleshooting workflows to isolate and eliminate these side reactions.

Critical Troubleshooting Modules

Module A: Controlling Regioselectivity (C1 vs. C3)

The Issue: The reaction yields a mixture of C1- and C3-difluoromethylated isomers, complicating purification.

Mechanism: In acidic media, the isoquinoline nitrogen is protonated, lowering the LUMO of the heterocycle. The nucleophilic


 radical attacks the most electron-deficient position. While C1 is electronically favored (adjacent to 

), steric hindrance or subtle electronic effects from existing substituents can shift attack to C3.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Acidity (pH) Increase Acidity (e.g., add TFA or use stronger acid)Stronger protonation ensures the substrate exists as the isoquinolinium cation, maximizing the electronic bias toward C1.
Solvent System Switch to biphasic (DCM/H2O)Water solvates the ammonium salt, stabilizing the C1 transition state. Organic cosolvents modulate radical lifetime.
Blocking Transient N-Oxide If C1 selectivity is impossible, oxidize to Isoquinoline N-oxide first. This directs functionalization to C1 via rearrangement, then reduce back.

Q: Why am I seeing C4 substitution? A: This is rare in standard Minisci conditions but occurs if the radical has high electrophilic character (e.g., using different reagents) or if C1/C3 are blocked. Ensure your radical source is generating


 (nucleophilic) and not a cation.
Module B: Preventing Over-Alkylation (Bis-difluoromethylation)

The Issue: The product contains significant amounts of 1,3-bis(difluoromethyl)isoquinoline.

Mechanism: The introduction of an electron-withdrawing


 group should theoretically deactivate the ring toward further nucleophilic radical attack. However, the lipophilicity of the mono-product can increase its local concentration near the radical source in biphasic systems, or the deactivation is insufficient under high radical flux.

Troubleshooting Protocol:

VariableAdjustmentScientific Rationale
Stoichiometry Inverse Addition Do not dump the oxidant. Add the oxidant and radical precursor slowly to the substrate. Keep substrate in excess (1.5 - 2.0 equiv).
Conversion Limit Stop at 60-70% Pushing for 100% conversion exponentially increases bis-alkylation. It is often more economical to recycle starting material than separate bis-byproducts.
Temperature Lower Temperature Radical addition rates are less sensitive to temperature than termination steps. Lowering T (e.g., 0°C to RT) can favor mono-selectivity.
Module C: Reagent Efficiency & Decomposition

The Issue: Low yields despite full consumption of the radical reagent (e.g., DFMS or Hu's Reagent).

Mechanism: Sulfinate reagents (


) are prone to "short-circuiting." The generated 

radical can dimerize to

or abstract hydrogen from the solvent if the substrate concentration is too low or the interfacial surface area (in biphasic systems) is insufficient.

Troubleshooting Protocol:

  • Vigorous Stirring: In biphasic systems (DCM/Water), stir rate must exceed 1000 rpm . The reaction occurs at the interface; low surface area kills the yield.

  • Oxidant Choice:

    • Standard: TBHP (tert-Butyl hydroperoxide) – Good balance, but can be sluggish.

    • Aggressive:

      
       (Persulfate) – Faster radical generation, higher risk of side reactions. Use only if substrate is unreactive.
      
  • Reagent Quality: Zinc Difluoromethanesulfinate (DFMS) is hygroscopic. If it has turned to a "goo," it has hydrolyzed. Use fresh, free-flowing powder.

Visualizing the Pathway

The following diagram illustrates the mechanistic decision points where side reactions occur.

G Start Isoquinoline Substrate Acid Acidification (TFA/H+) Start->Acid Activated Isoquinolinium Cation Acid->Activated Protonation Attack Radical Addition (C1) Activated->Attack + •CF2H Side_Regio Side Rxn: C3/C4 Attack (Low Acidity/Sterics) Activated->Side_Regio Poor Selectivity RadicalGen Radical Generation (DFMS + Oxidant -> •CF2H) RadicalGen->Attack Intermediate Radical Cation Intermediate Attack->Intermediate Oxidation Oxidative Deprotonation Intermediate->Oxidation Product Mono-CF2H Product Oxidation->Product Side_Bis Side Rxn: Bis-Alkylation (Excess Reagent) Product->Side_Bis Over-reaction

Caption: Mechanistic pathway of Minisci difluoromethylation highlighting critical divergence points for regioselectivity loss and bis-alkylation.

Standardized Experimental Protocol

Method: Innate C-H Difluoromethylation using Zinc Difluoromethanesulfinate (DFMS). Based on the methodology established by the Baran Lab.

Reagents:

  • Isoquinoline substrate (1.0 equiv)

  • DFMS (Zinc Difluoromethanesulfinate) (3.0 equiv)

  • TBHP (tert-Butyl hydroperoxide, 70% aq.) (5.0 equiv)[1]

  • TFA (Trifluoroacetic acid) (1.0 equiv) - Optional, for activation

  • Solvent: DCM / Water (2.5 : 1 ratio)[1]

Step-by-Step Workflow:

  • Setup: To a vial equipped with a magnetic stir bar, add the Isoquinoline (0.5 mmol) and DCM (1.5 mL).

  • Activation: Add TFA (0.5 mmol) if the substrate is not already a salt. Stir for 5 minutes.

  • Aqueous Phase: Add Water (0.6 mL) followed by DFMS (1.5 mmol, 3.0 equiv).

    • Note: DFMS is a solid salt; it will partially dissolve in the aqueous layer.

  • Initiation: Cool the mixture to 0°C (ice bath). Add TBHP (2.5 mmol, 5.0 equiv) dropwise over 2 minutes.

    • Critical: Do not add all at once to prevent thermal runaway and radical quenching.

  • Reaction: Allow to warm to Room Temperature (RT) and stir vigorously (>1000 rpm ) for 12–24 hours.

    • Monitoring: Check LCMS at 4 hours. If conversion is <20%, add additional 1.0 equiv DFMS and 1.5 equiv TBHP.

  • Workup: Quench with sat. aq.

    
     (careful, gas evolution). Extract with DCM (3x). Dry organics over 
    
    
    
    .[2]
  • Purification: Flash column chromatography.

    • Tip:

      
       products are often less polar than the starting material but can streak on silica. Add 1% 
      
      
      
      to the eluent if streaking occurs.

Frequently Asked Questions (FAQ)

Q: Can I use sodium difluoromethanesulfinate (


) instead of the Zinc salt (DFMS)? 
A:  Yes, this is known as "Hu's Reagent." However, the Zinc salt (DFMS) is generally more stable and releases the radical more slowly, which helps suppress the bis-alkylation side reaction. If using the Na-salt, you may need to lower the temperature further.

Q: My LCMS shows a mass of M+51 instead of M+50. What is this? A: This is likely the difluoromethoxy impurity (


) or a hydrated intermediate. However, in Minisci reactions, a common M+51 shift usually corresponds to the alcohol intermediate if oxidation was incomplete, though rare for this specific radical. More likely, check if you have formed an N-oxide (M+16) which then underwent reaction.
Correction: The 

group adds 50 Da (replace H with

= +50). If you see M+52 (relative to start), you might have reduced the ring (tetrahydroisoquinoline formation).

Q: Why does the reaction mixture turn dark purple/black? A: This is characteristic of radical heteroaromatic functionalization, often due to the formation of charge-transfer complexes or trace polymerization of the heterocycle. It does not necessarily indicate failure. Rely on LCMS/NMR, not color.

References

  • Innate C-H Functionalization (Original DFMS Method): Fujiwara, Y., Dixon, J. A., O'Hara, F., Funder, E. D., Dixon, D. D., & Baran, P. S. (2012). Practical and innate carbon–hydrogen functionalization of heterocycles. Nature, 492(7427), 95–99.

  • Photoredox Approaches (Alternative Mechanism): Nagib, D. A., & MacMillan, D. W. (2011). Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. Nature, 480(7376), 224–228. (Context for radical behavior).

  • Minisci Reaction Mechanisms & Selectivity: Duncton, M. A. (2011). Minisci reactions: Versatile CH-functionalizations for medicinal chemists.[3] MedChemComm, 2(12), 1135-1161.

  • Reagent Properties (Hu's Reagent): He, Z., Tan, P., Ni, C., & Hu, J. (2012). Fluoroalkylative functionalization of isonitriles: a general route to fluoroalkylated N-heterocycles. Organic Letters, 14(17), 4366-4369.

Sources

Troubleshooting low conversion rates in O-difluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: O-Difluoromethylation Optimization Status: Active | Specialist: Senior Application Scientist | Ticket: Low Conversion Troubleshooting

Introduction: The "Silent Killer" of Yields

Welcome to the technical support hub for O-difluoromethylation. If you are here, you are likely staring at a TLC plate showing unreacted starting material or a complex mixture of side products.

The difluoromethyl group (


) is a "lipophilic hydrogen bond donor"—a gold standard in bioisostere design for modulating pKa and metabolic stability. However, installing it is notoriously capricious. Unlike trifluoromethylation (often radical or nucleophilic), O-difluoromethylation is predominantly a carbene-mediated process .

The central failure mode is almost always the Difluorocarbene (


) Lifecycle . This intermediate is a short-lived electrophile that faces a three-way kinetic competition:
  • Productive Insertion: Reaction with your oxygen nucleophile.

  • Dimerization (Parasitic): Self-reaction to form tetrafluoroethylene (TFE).

  • Quenching (Fatal): Reaction with adventitious water or proton sources before insertion.

This guide moves beyond "add more reagent" and dissects the kinetic profile of your reaction.

Part 1: Diagnostic Decision Matrix

Before altering conditions, identify your failure phenotype using the logic flow below.

TroubleshootingFlow Start START: Low Conversion SubstrateType Substrate Class? Start->SubstrateType Phenol Phenol / Enol SubstrateType->Phenol Alcohol Aliphatic Alcohol SubstrateType->Alcohol ReagentCheck Reagent Used? Phenol->ReagentCheck Action2 Fix: Switch to Hu's Reagent Alcohol->Action2 SCDA fails for most alcohols SCDA SCDA (ClCF2CO2Na) ReagentCheck->SCDA HuReagent Hu's Reagent (TMS-CF2-Br) ReagentCheck->HuReagent TempCheck Temp > 90°C? SCDA->TempCheck BaseCheck Base Strength? HuReagent->BaseCheck Action1 Fix: Increase Temp (Decarboxylation stalled) TempCheck->Action1 No Action3 Fix: Control Water (Hydrolysis) TempCheck->Action3 Yes, but SM remains Action4 Fix: Add Phase Transfer Catalyst BaseCheck->Action4 Weak Base Used

Figure 1: Diagnostic logic tree for isolating the root cause of low conversion in O-difluoromethylation.

Part 2: The "Engine" – Reagent Selection & Carbene Dynamics

The choice of reagent dictates the mechanism. Using the wrong "engine" for your substrate is the most common error.

Sodium Chlorodifluoroacetate (SCDA)[1]
  • Best For: Phenols, Thiophenols.

  • Mechanism: Thermal decarboxylation.[1][2]

  • Failure Point: Temperature Mismatch. SCDA requires

    
     to release 
    
    
    
    . If you run this at
    
    
    , nothing happens. If you run it at
    
    
    , the carbene generates too fast and dimerizes to gas (TFE) before finding the phenol.
  • The "Proton Shuttle" Issue: The intermediate anion (

    
    ) requires a proton source to become the final product (
    
    
    
    ). In strictly anhydrous conditions, this intermediate can stall or decompose.
    • Correction: Ensure a proton source is available (often trace water or the solvent system acts as the shuttle, but sometimes adding 1.0 equiv of a weak proton donor helps).

Hu's Reagent (TMS-CF2-Br)
  • Best For: Aliphatic Alcohols (Primary/Secondary/Tertiary).[3]

  • Mechanism: Silicon-fluorine interaction / elimination.

  • Why it works where SCDA fails: Alcohols have high pKa (16-17). They cannot be easily deprotonated to attack

    
     generated by SCDA without harsh bases that destroy the reagent. Hu's reagent allows a mechanism where the neutral alcohol  interacts with the carbene source, avoiding the need for high-energy alkoxides.
    
Comparative Data: Reagent Efficiency
Substrate ClassRecommended ReagentBase / AdditiveTempTypical YieldCommon Failure
Phenols SCDA

or


60-90%Incomplete decarboxylation (too cold)
Pri/Sec Alcohols TMS-CF2-Br (Hu's)KOAc or NaOHRT -

50-85%Wrong solvent (needs dipole stabilization)
Tertiary Alcohols TMS-CF2-Br (Hu's)

(Activator)
RT40-70%Steric hindrance blocking insertion
Complex Scaffolds Photoredox (Ir-cat)

(DFMS)
RT (Blue LED)VariableRadical quenching by O2

Part 3: Troubleshooting Protocols (Q&A Format)

Scenario A: "I am using SCDA with a phenol. The starting material is consumed, but I see multiple spots and low product yield."

Diagnosis: You likely have O- vs. C-alkylation competition or Polymerization . Phenoxides are ambident nucleophiles. While O-alkylation is preferred with hard electrophiles,


 is unique.

Corrective Protocol (The "Concentration Rule"):

  • Solvent: Switch to DMF or NMP . These polar aprotic solvents solvate the cation (

    
    ), making the phenoxide more "naked" and reactive toward the carbene, favoring the desired kinetic pathway.
    
  • Concentration: Dilute the reaction. High concentrations favor the bimolecular dimerization of

    
     (forming TFE gas) over the reaction with phenol.
    
    • Target: 0.1 M to 0.2 M relative to substrate.

  • Water Control: Add a defined amount of water (e.g., 5-10 equiv) if using inorganic bases. This seems counterintuitive, but the mechanism requires a protonation step at the end.

    • Ref: Zafrani et al. demonstrated that controlled water improves SCDA yields by facilitating the proton transfer step.

Scenario B: "I am trying to difluoromethylate a secondary alcohol. I tried NaH + ClCF2H gas (Freon) and got nothing."

Diagnosis: Poor Nucleophilicity / Ion Pairing. Aliphatic alkoxides are tight ion pairs. The carbene


 is electrophilic but short-lived. The alkoxide is not "free" enough to attack before the carbene decomposes.

Corrective Protocol (Hu's Reagent Method): Do not use SCDA or Freon gas for aliphatic alcohols unless you have specialized flow equipment. Use TMS-CF2-Br .

  • Step 1: Dissolve alcohol (1.0 equiv) in DCM or MeCN.

  • Step 2: Add TMS-CF2-Br (2.0 - 3.0 equiv).

  • Step 3: Add activator. For simple alcohols, KOAc (Lewis basic activation) is sufficient. For hindered alcohols, use KHF2 (creates a hypervalent silicon species).

  • Why this works: The reaction proceeds via a pentacoordinate silicon intermediate that releases

    
     in the immediate vicinity of the alcohol, creating a "solvent cage" effect that forces insertion.
    
Scenario C: "The reaction works but stops at 50% conversion. Adding more reagent doesn't help."

Diagnosis: Product Inhibition or Base Exhaustion . The byproduct of SCDA decomposition is NaCl and


. The byproduct of the insertion is a fluorinated anion that must be protonated. If your base is coated in insoluble salts, the reaction stalls.

Corrective Protocol:

  • Agitation: Ensure vigorous stirring (1000 RPM). The reaction is heterogeneous.

  • Phase Transfer: Add 18-crown-6 (10 mol%) if using

    
    , or switch to 
    
    
    
    (more soluble cation).
  • Reagent Dosing: Do not add all SCDA at once. Add it in 3 portions over 2 hours. This keeps the steady-state concentration of

    
     low (preventing dimerization) but constant.
    

Part 4: Mechanistic Visualization

Understanding the pathway is critical for troubleshooting. The diagram below illustrates the "Danger Zones" where the reaction fails.

Mechanism SCDA SCDA (ClCF2CO2Na) Carbene :CF2 (Difluorocarbene) SCDA->Carbene Decarboxylation (-CO2, -NaCl) Heat Heat (95-120°C) Anion Intermediate Anion [R-O-CF2]- Carbene->Anion + R-OH / Base SideProduct1 TFE Gas (F2C=CF2) Carbene->SideProduct1 Dimerization (High Conc.) SideProduct2 Hydrolysis (Formates) Carbene->SideProduct2 Water Quench Product Product (R-O-CF2H) Anion->Product + H+ Source (CRITICAL STEP) Anion->SideProduct2 Decomposition (Long reaction time)

Figure 2: The Difluorocarbene Lifecycle. Note that the "H+ Source" step is often the rate-limiting bottleneck in aprotic solvents.

Part 5: References & Authority

  • SCDA Protocols & Water Effect:

    • Zafrani, Y., et al. (2018). "Sodum Chlorodifluoroacetate: A Widely Applicable Reagent for Difluoromethylation."[2][4] Journal of Organic Chemistry.

    • Key Insight: Establishes the necessity of proton sources and temperature control for SCDA.

  • Hu's Reagent (TMS-CF2-Br) for Alcohols:

    • Hu, M., et al. (2017).[3] "Efficient Difluoromethylation of Alcohols Using TMSCF2Br as a Unique and Practical Difluorocarbene Reagent." Angewandte Chemie Int. Ed.

    • Key Insight: Defines the protocol for aliphatic alcohols where SCDA fails.

  • Photoredox Approaches (Advanced):

    • Pritzius, A. B., & Molander, G. A. (2019). "Photoredox-Mediated Difluoromethylation." Chemical Reviews.

    • Key Insight: Radical mechanisms for substrates sensitive to the basic/thermal conditions of carbene chemistry.

  • Mechanistic Reviews:

    • Ni, C., & Hu, J. (2016). "Recent Advances in Difluoromethylation." Synthesis.

    • Key Insight: Comprehensive review of carbene vs. radical pathways.

Sources

Technical Support Center: Optimizing Temperature for Difluorocarbene Insertion Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for difluorocarbene insertion reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing temperature for these powerful synthetic transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: My difluorocarbene insertion reaction is sluggish or not proceeding at all. Should I just increase the temperature?

A1: While increasing the temperature can sometimes accelerate a slow reaction, it's not always the optimal solution for difluorocarbene insertions and can lead to undesired side reactions. Before resorting to higher temperatures, consider the following:

  • Precursor Activation: Is your difluorocarbene precursor being efficiently activated? Different precursors have different activation requirements. For instance, (trifluoromethyl)trimethylsilane (TMSCF₃) can be activated at low temperatures (-50 °C to room temperature) with a non-metallic initiator like tetrabutylammonium triphenyldifluorosilicate (TBAT), or at higher temperatures (65 or 110 °C) with a promoter like sodium iodide (NaI).[1] Ensure your chosen initiator/promoter and temperature are compatible with your precursor.

  • Solvent Choice: The polarity and coordinating ability of your solvent can significantly impact the generation and reactivity of difluorocarbene. For instance, in some systems, low-polarity solvents like cyclohexane or p-xylene can favor the dissociation of precursors like difluoromethylene phosphobetaine (PDFA) into difluorocarbene.[2]

  • Substrate Reactivity: Electron-rich substrates are generally more nucleophilic and react more readily with the electrophilic difluorocarbene. If you are working with an electron-deficient substrate, you may need to employ more forcing conditions or a more reactive difluorocarbene source.

Q2: I'm observing significant byproduct formation, including what appears to be tetrafluoroethylene (TFE). What is causing this and how can I minimize it?

A2: The dimerization of difluorocarbene to form tetrafluoroethylene (TFE) is a common side reaction, particularly at higher temperatures.[3] This occurs when the concentration of free difluorocarbene is high and it reacts with itself before it can be trapped by your substrate.

To minimize TFE formation:

  • Lower the Temperature: If your reaction conditions permit, lowering the temperature can reduce the rate of carbene dimerization.

  • Increase Substrate Concentration: A higher concentration of your substrate increases the probability of a productive collision with the difluorocarbene.

  • Choose a Milder Precursor: Some precursors are designed to release difluorocarbene more slowly and controllably. For example, diethyl bromodifluoromethylphosphonate can generate difluorocarbene under mild basic hydrolysis conditions from -78 °C to room temperature.[5]

Q3: Does the choice of difluorocarbene precursor dictate the optimal reaction temperature?

A3: Absolutely. The thermal stability and activation requirements of the precursor are critical factors in determining the appropriate temperature range. Here's a comparative overview of some common precursors:

PrecursorTypical Activation Conditions & Temperature RangeKey Considerations
TMSCF₃ (Ruppert-Prakash Reagent) Initiator-dependent: TBAT (-50 °C to r.t.), NaI (65-110 °C)[1][6]Versatile, but can lead to TFE formation at higher temperatures.[3]
TMSCF₂Br Can be activated under mild basic conditions.Often used for O-difluoromethylation of alcohols under mild conditions.[7]
PDFA (Difluoromethylene phosphobetaine) Generates difluorocarbene via decarboxylation upon heating.[8]Can be used under neutral conditions, avoiding the need for a base. Optimal temperature can vary, with some reactions proceeding well at 60-90°C.[2][9]
Diethyl bromodifluoromethylphosphonate Basic hydrolysis (-78 °C to r.t.)[5]Environmentally benign and operates under mild conditions.
Ethyl bromodifluoroacetate Base-mediated (e.g., K₂CO₃), often at elevated temperatures (e.g., 70-90 °C).[10]The choice of base and temperature can significantly influence the yield.[10]

This table summarizes that an ideal difluorocarbene reagent should allow for various activation modes under a wide range of temperatures and conditions to be compatible with a broad scope of reactions.[7]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Insertion Product

LowYieldTroubleshooting

Troubleshooting Low Yield

Causality-Driven Protocol:

  • Verify Precursor Activation: The first step is to ensure that you are generating difluorocarbene efficiently. Cross-reference your experimental conditions (initiator, base, solvent, temperature) with established protocols for your specific precursor. For example, using NaI with TMSCF₃ at room temperature will likely result in a low yield, as higher temperatures are required for efficient activation with this promoter.[1]

  • Systematic Temperature Optimization: If activation conditions are correct, perform a systematic temperature screen.

    • Methodology: Set up a series of small-scale reactions, varying the temperature in 10-20 °C increments around the literature-reported value. For instance, if a reaction is reported at 80 °C, test 60 °C, 70 °C, 90 °C, and 100 °C.

    • Rationale: The optimal temperature is often a delicate balance between the rate of carbene formation, the rate of the desired insertion, and the rates of decomposition pathways (for both reactants and products).[11] Some reactions show a marked improvement in yield with a modest increase in temperature. For example, the synthesis of 3-fluorooxindoles from 2-aminoarylketones saw the yield increase from 56% to 90% when the temperature was raised from 70 °C to 90 °C.[10]

  • Implement Slow Addition: If higher temperatures lead to an increase in byproducts like TFE, this indicates that the rate of carbene generation is outpacing its consumption.

    • Workflow: Prepare a solution of your difluorocarbene precursor and add it dropwise via a syringe pump over several hours to the reaction mixture containing your substrate.

    • Underlying Principle: This maintains a low, steady-state concentration of the highly reactive difluorocarbene, kinetically favoring the bimolecular reaction with the substrate over the unimolecular decomposition or bimolecular dimerization.

  • Consider a Different Precursor: If the above steps do not significantly improve the yield, the inherent reactivity of your chosen precursor may not be well-suited for your substrate or reaction type. For substrates that are sensitive to high temperatures, switching to a precursor that generates difluorocarbene at lower temperatures, such as diethyl bromodifluoromethylphosphonate, can be beneficial.[5]

Problem 2: Substrate Decomposition at Elevated Temperatures

SubstrateDecomposition

Mitigating Substrate Decomposition

Expert Insights:

Many valuable substrates in drug development are thermally labile. Optimizing for these cases requires moving away from high-temperature protocols.

  • Low-Temperature Precursor Selection: This is the most direct solution. Precursors that can be activated under mild conditions are essential.

    • TMSCF₃ with TBAT: This system allows for difluorocyclopropanation at temperatures as low as -50 °C.[1]

    • Diethyl bromodifluoromethylphosphonate: Generates difluorocarbene via basic hydrolysis at or below room temperature.[5]

  • Metal-Catalyzed Difluorocarbene Transfer: Transition metal catalysis can open up new reaction pathways that proceed under much milder conditions than thermally-driven reactions.

    • Copper Catalysis: Recent advances have shown that copper catalysts can mediate difluorocarbene insertion reactions, in some cases operating at low temperatures and retaining the integrity of cyclic structures that would otherwise undergo ring cleavage at high heat.[12] For example, copper-catalyzed difluorocarbene insertion into oxygen heterocycles has been achieved, providing access to fluorinated oxetanes.[12]

    • Palladium Catalysis: Palladium complexes have been used to control the reactivity of difluorocarbene, enabling selective difluoromethylation and tetrafluoroethylation of arenes.[13]

    • Self-Validating System: The success of a metal-catalyzed approach is often validated by comparing it to the uncatalyzed reaction under the same mild conditions. If the catalyzed reaction proceeds while the uncatalyzed one does not, it confirms the efficacy of the catalyst in lowering the activation energy.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening in a Difluorocyclopropanation Reaction using TMSCF₃/NaI
  • Setup: To four separate oven-dried reaction vials equipped with stir bars, add the alkene substrate (1.0 equiv) and anhydrous THF.

  • Reagent Addition: Add sodium iodide (NaI, 0.2 equiv).

  • Temperature Control: Place each vial in a pre-heated aluminum block at four different temperatures (e.g., 60 °C, 70 °C, 80 °C, 90 °C).

  • Initiation: Add (trifluoromethyl)trimethylsilane (TMSCF₃, 2.0 equiv) to each vial.

  • Monitoring: Stir the reactions at their respective temperatures and monitor the progress by TLC or GC-MS at regular intervals (e.g., every hour).

  • Analysis: After a set time (e.g., 6 hours), quench the reactions, perform a standard aqueous workup, and analyze the crude reaction mixtures by ¹H NMR and ¹⁹F NMR to determine the yield of the desired gem-difluorocyclopropane and the formation of any byproducts. This allows for a direct comparison of the effect of temperature on reaction efficiency and selectivity.

References

  • Wiley-VCH. (n.d.). The Development of New Reagents and Reactions for Synthetic Organofluorine Chemistry by Understanding the Unique Fluorine Effects.
  • DTIC. (2011, December 14). Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene.
  • ResearchGate. (2025, February 20). Catalytic difluorocarbene insertion enables access to fluorinated oxetane isosteres | Request PDF.
  • Transition-metal difluorocarbene complexes. (2021, August 27).
  • PMC. (2025, May 15). Copper difluorocarbene-involved catalytic gem-difluoropropargylation.
  • Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. (2019, September 23).
  • ACS Publications. (2015, October 26). gem-Difluoroolefination of Diazo Compounds with TMSCF3 or TMSCF2Br: Transition-Metal-Free Cross-Coupling of Two Carbene Precursors | Journal of the American Chemical Society.
  • Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.).
  • Chemical Communications (RSC Publishing). (n.d.). Multifaceted reactions of difluorocarbene with amines: synthesis and mechanistic insights.
  • Accounts of Chemical Research. (n.d.). A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of Carbamoyl Fluorides Using a Difluorophosgene Surrogate Derived from Difluorocarbene and Pyridine N-Oxides.
  • CCS Chemistry - Chinese Chemical Society. (n.d.). Atom Recombination of Difluorocarbene Enables 3-Fluorinated Oxindoles from 2-Aminoarylketones.
  • ResearchGate. (2025, October 23). Unlocking Difluorocarbene as a Fluorocarbanion and a Fluorocarbon Radical Precursor for Sequential Catalytic Coupling | Request PDF.
  • ResearchGate. (n.d.). Development of a new difluorocarbene precursor. a) Computational....
  • ResearchGate. (n.d.). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated, and Si-Induced, Anionic Chain Reactions | Request PDF.
  • PMC. (2025, July 14). Development of a halofluorocarbon, chromatography-free radiosynthesis of fluorine-18 difluorocarbene.
  • ResearchGate. (2025, August 6). Diethyl bromodifluoromethylphosphonate: a highly efficient and environmentally benign difluorocarbene precursor | Request PDF.
  • Divergent Generation of the Difluoroalkyl Radical and Difluorocarbene via Selective Cleavage of C−S Bonds of the Sulfox- CF2SO2Ph Reagent. (2024, January 18).
  • SciSpace. (n.d.). Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions.
  • TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation. (n.d.).
  • Atlas of Science. (2016, January 31). Difluorocarbene generated by decarboxylation.
  • ResearchGate. (n.d.). Plausible mechanism Possible reaction mechanism of difluorocarbene... | Download Scientific Diagram.
  • ResearchGate. (n.d.). Difluorocarbene chemistry, radiosynthesis and divergent reactivity of....
  • PubMed. (2024, October 1). Difluorocarbene-Promoted O-O Bond Activation of Peroxy Acids for Electrophilic Carboxylation of Boronic Acids.
  • PubMed. (2018, May 15). Difluorocarbene as a Building Block for Consecutive Bond-Forming Reactions.
  • Chemical Communications (RSC Publishing). (2015, April 20). Difluoromethylation and gem -difluorocyclopropenation with difluorocarbene generated by decarboxylation.
  • New Reactions. (2011, June 19). Difluorocarbene: We're bringing it back.
  • Chemical Science (RSC Publishing). (2024, December 23). General access to furan-substituted gem -difluoroalkenes enabled by PFTB-promoted cross-coupling of ene-yne-ketones and difluorocarbene.
  • ResearchGate. (n.d.). Dichloro- or difluorocarbene incorporated formal C–C bond insertion of....
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Carbene chemistry. Part IX. Some C-H insertion reactions of dichlorocarbene in the gas phase.
  • A Journey of the Development of Privileged Difluorocarbene Reagents TMSCF2X (X = Br, F, Cl) for Organic Synthesis. (2024, January 7).
  • Difluorocarbene Generation via a Spin-Forbidden Excitation under Visible Light Irradiation. (2024, November 4).
  • PMC. (2025, September 18). Difluoro Carbenes: From Genuine Gold Complexes to Unprecedented Metallacyclic Reactivity.
  • ResearchGate. (2025, August 6). D10 Nickel Difluorocarbenes and Their Cycloaddition Reactions with Tetrafluoroethylene | Request PDF.
  • Chemical Science (RSC Publishing). (2021, November 2). Uncommon carbene insertion reactions.

Sources

Technical Support Center: The Difluoromethoxy Group (-OCF₂H)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Maintaining Structural Integrity

Welcome to the technical support center for scientists and researchers working with difluoromethoxy-containing compounds. As a Senior Application Scientist, I've designed this guide to provide practical, field-proven insights into the stability of the -OCF₂H group. This resource moves beyond simple protocols to explain the "why" behind experimental choices, ensuring the integrity of your molecules throughout your research.

The difluoromethoxy group is a valuable asset in modern medicinal chemistry, prized for its ability to enhance metabolic stability and act as a unique hydrogen bond donor.[1] Generally, the -OCF₂H group is robust and stable under typical synthetic and purification conditions, including aqueous workups and silica gel chromatography.[1] However, like any functional group, it has its limits. This guide will help you navigate the nuances of its chemistry and troubleshoot potential degradation issues.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the stability of the difluoromethoxy group.

Q1: Is the difluoromethoxy group generally stable to standard reaction and workup conditions?

A1: Yes, the aryl difluoromethyl ether moiety is generally considered stable under most standard organic synthesis conditions. This includes typical aqueous workups and purification by silica gel chromatography.[1] Its stability is a key reason for its use in drug discovery to replace more labile groups, like a methoxy group, thereby preventing metabolic O-demethylation.[1]

Q2: Under what conditions can the difluoromethoxy group degrade?

A2: While generally stable, the -OCF₂H group can be susceptible to hydrolysis under harsh acidic or basic conditions, often those used in forced degradation or "stress testing" studies in pharmaceutical development.[2][3][4] The stability can also be influenced by the nature of the molecule it is attached to. For instance, certain heterocyclic systems may render the group more labile. There are also specific, harsh reagents, such as strong Lewis acids, that can be used to intentionally cleave the group, as has been demonstrated when it was used as a protecting group.[5]

Q3: What are the primary degradation products of difluoromethoxy hydrolysis?

A3: The hydrolysis of an aryl difluoromethyl ether would lead to the formation of the corresponding phenol or alcohol, along with fluoride ions and formate. The most common and easily detectable product that would indicate hydrolysis is the parent phenol.

Q4: Can the electronic properties of the difluoromethoxy group affect the stability of other parts of my molecule?

A4: Absolutely. The difluoromethoxy group is moderately electron-withdrawing. This can influence the reactivity and stability of adjacent functional groups. For example, its electron-withdrawing nature can increase the acidity of a neighboring phenol, potentially making a group attached at that position (like a sulfamate) more labile under certain conditions.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section provides a question-and-answer format to directly address specific issues you might encounter during your experiments.

Scenario 1: Suspected Degradation During Aqueous Workup

"I've noticed a new, more polar spot on my TLC after an aqueous workup of my difluoromethoxy-containing compound. I suspect it's the corresponding phenol. How can I prevent this?"

While uncommon under standard conditions, if you suspect hydrolysis during workup, it's likely due to prolonged exposure to non-neutral pH at elevated temperatures.

Underlying Cause: The C-F bonds in the -OCF₂H group are strong, contributing to its stability.[1] However, the ether linkage can be susceptible to cleavage under sufficiently harsh acidic or basic conditions. If your reaction conditions involved a strong acid or base that was not adequately neutralized before workup, the aqueous environment, especially with heating, could facilitate hydrolysis.

Solutions & Protocols:

  • Ensure Neutralization: Before beginning the aqueous workup, carefully neutralize the reaction mixture.

    • For acidic reaction mixtures: Add a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or a phosphate buffer (pH 7.4) until the pH of the aqueous layer is neutral (pH ~7).

    • For basic reaction mixtures: Add a dilute acid, such as 1M hydrochloric acid (HCl), dropwise until the pH is neutral. Avoid over-acidification.

  • Minimize Contact Time and Temperature:

    • Perform extractions at room temperature or below. If the reaction was run at high temperatures, ensure it is fully cooled to room temperature before adding any aqueous solutions.

    • Work efficiently to minimize the time your compound is in a biphasic system.

  • Use Brine Washes: After the initial aqueous washes, wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer and can reduce the chance of hydrolysis during the drying and concentration steps.

  • Modified Workup for Highly Polar Solvents: If your reaction was conducted in a high-boiling, polar aprotic solvent like DMF or DMSO, a specialized workup is recommended to efficiently remove the solvent without prolonged aqueous contact.

    • Dilute the reaction mixture with a large volume of water and extract with a less polar solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic layers multiple times with water (a 5% LiCl aqueous solution can also be effective for removing DMF).[6] This process removes the high-boiling solvent and any water-soluble impurities.[7][8]

Scenario 2: Instability Under Strongly Acidic or Basic Conditions

"My synthesis requires a step with strong acid (or base), and I'm seeing significant decomposition of my difluoromethoxy-containing starting material."

This is a more challenging scenario where the inherent chemical stability of the group is being tested.

Underlying Cause: While more stable than monofluorinated analogues, the difluoromethoxy group is not completely inert. Strong acids can protonate the ether oxygen, making the carbon more susceptible to nucleophilic attack by water. Strong bases can potentially initiate an elimination- or substitution-based decomposition pathway, although this is less common for aryl ethers. The presence of certain Lewis acids can also lead to cleavage.[5]

Solutions & Protocols:

  • Reagent and Condition Screening:

    • Acids: If possible, use weaker acids or shorter reaction times. For example, if you are removing an acid-labile protecting group like a Boc group, consider milder conditions such as 4M HCl in dioxane for a shorter duration, or alternative acids like trifluoroacetic acid (TFA) at room temperature, carefully monitoring the reaction.

    • Bases: Opt for non-hydroxide bases if the goal is not hydrolysis. For example, use organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) instead of sodium hydroxide (NaOH) or potassium hydroxide (KOH) where possible.

    • Lewis Acids: Be cautious with strong Lewis acids, as they have been shown to cleave the difluoromethyl ether bond.[5] If a Lewis acid is required, screen for milder options (e.g., ZnCl₂, MgCl₂) and use the lowest effective temperature.

  • Protecting Group Strategy: If the difluoromethoxy group is part of a stable intermediate but is incompatible with a necessary downstream reaction, consider a synthetic route where the -OCF₂H group is introduced at a later stage.

  • Forced Degradation Context: If you are intentionally trying to induce degradation for a stability study, this is the expected outcome. The standard protocol involves refluxing the compound in 0.1M HCl or 0.1M NaOH and monitoring the degradation over time.[4]

Table 1: Recommended pH and Reagent Compatibility

Condition CategoryRecommended pH RangeCompatible Reagents (Examples)Reagents to Use with CautionConditions to Avoid
Aqueous Workup 6 - 8Saturated NaHCO₃ (aq), Saturated NH₄Cl (aq), Brine, Phosphate BuffersDilute HCl, Dilute NaOH (use only for neutralization)Prolonged exposure to pH < 4 or > 10, especially with heating
Acidic Reactions > 3Acetic Acid, TFA (at RT), Pyridinium p-toluenesulfonate (PPTS)4M HCl in Dioxane, Concentrated H₂SO₄Refluxing in strong mineral acids (e.g., >1M HCl)
Basic Reactions < 11K₂CO₃, Cs₂CO₃, TEA, DIPEALiOH, NaOH, KOH, NaOMeRefluxing in strong aqueous or alcoholic base
Lewis Acids N/AZnCl₂, MgCl₂AlCl₃, BBr₃, TiCl₄Strong Lewis acids at elevated temperatures

Analytical Methods for Detecting Hydrolysis

Confirming the stability of your difluoromethoxy compound requires reliable analytical techniques.

Q1: How can I confirm if my difluoromethoxy group has hydrolyzed?

A1: A combination of chromatographic and spectroscopic methods is ideal.

  • Thin Layer Chromatography (TLC): The resulting phenol will be significantly more polar than the parent aryl difluoromethyl ether. A new, lower Rf spot that stains with a phenol-sensitive agent (like potassium permanganate) is a strong indicator of hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the preferred method for quantitative analysis.

    • Method: Develop a reverse-phase HPLC method that can separate your starting material from the more polar phenol degradation product.

    • Detection: Monitor for the mass of the parent compound and the expected mass of the phenol. The loss of the -CHF₂ group and addition of a proton corresponds to a mass change of -49.99 Da.

    • Quantification: Use a UV detector and a calibration curve to quantify the percentage of parent compound remaining and the percentage of phenol formed.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is a highly specific and powerful technique. The difluoromethoxy group has a characteristic signal in the ¹⁹F NMR spectrum. The disappearance of this signal is a direct indication of degradation.[11][12] You can use an internal standard to quantify the amount of remaining material.

    • ¹H NMR: The proton of the -OCF₂H group typically appears as a triplet. Disappearance of this signal, coupled with the appearance of a broad phenolic -OH peak and shifts in the aromatic proton signals, indicates hydrolysis.

Protocol: Monitoring a Reaction for Hydrolysis by ¹⁹F NMR

  • Prepare the Sample: At various time points, withdraw an aliquot of the reaction mixture.

  • Quench and Dilute: Immediately quench the aliquot in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with your reaction mixture.

  • Add Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., trifluorotoluene) that does not react under the reaction conditions.

  • Acquire Spectrum: Acquire a quantitative ¹⁹F NMR spectrum.

  • Analyze: Integrate the peak corresponding to your difluoromethoxy group and the peak from the internal standard. The change in the relative integration over time will indicate the rate and extent of degradation.

Visualizing the Hydrolysis Pathway

The following diagram illustrates the general pathway for the acid-catalyzed hydrolysis of an aryl difluoromethyl ether.

Hydrolysis_Mechanism cluster_0 Acid-Catalyzed Hydrolysis A Aryl-O-CF₂H (Difluoromethoxy Compound) B Protonated Ether [Aryl-O⁺(H)-CF₂H] A->B + H⁺ C Intermediate Carbocation [Aryl-OH + ⁺CF₂H] B->C Slow, Rate-Determining D Phenol (Degradation Product) C->D + H₂O, - H⁺ Formate Formate + 2 HF (Byproducts) C->Formate + 2 H₂O, - H⁺ H2O H₂O H3O H₃O⁺

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

Logical Workflow for Troubleshooting

Use this decision tree to diagnose and address potential stability issues with your difluoromethoxy compound.

Troubleshooting_Workflow Start Instability of -OCF₂H Compound Suspected Check_Step When is degradation observed? Start->Check_Step Workup During Aqueous Workup Check_Step->Workup Workup Reaction During Reaction Check_Step->Reaction Reaction Sol_Workup Implement Mild Workup: 1. Neutralize before extraction. 2. Use room temperature. 3. Wash with brine. 4. Minimize contact time. Workup->Sol_Workup Check_Reaction What are the reaction conditions? Reaction->Check_Reaction Verify Verify Stability with LC-MS and/or ¹⁹F NMR Sol_Workup->Verify Acidic Strongly Acidic (pH < 3) Check_Reaction->Acidic Basic Strongly Basic (pH > 11) Check_Reaction->Basic Lewis_Acid Strong Lewis Acid Check_Reaction->Lewis_Acid Sol_Acid Screen Milder Acids (e.g., Acetic Acid, TFA) Reduce Temperature/Time Acidic->Sol_Acid Sol_Basic Use Non-hydroxide Base (e.g., K₂CO₃, TEA) Avoid High Temperatures Basic->Sol_Basic Sol_Lewis Screen Milder Lewis Acids (e.g., ZnCl₂) Use Stoichiometric Amounts Lewis_Acid->Sol_Lewis Sol_Acid->Verify Sol_Basic->Verify Sol_Lewis->Verify

Caption: Decision tree for troubleshooting -OCF₂H instability.

References

  • Melanson, M., Figliola, C., & Smithen, D. (n.d.). Probing the Hydrolytic Reactivity of 2-Difluoromethyl Pyrroles. The Royal Society of Chemistry.
  • Case studies of fluorine in drug discovery. (n.d.). ResearchGate. Available at: [Link]

  • The Difluoromethoxy Group: A Strategic Tool in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Hydrolytic Stress Stability Testing. (n.d.). Avomeen. Available at: [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. (n.d.). ChemRxiv. Available at: [Link]

  • The F‐Difluoromethyl Group: Challenges, Impact and Outlook. (2024). ResearchGate. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. Available at: [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (2019). PubMed. Available at: [Link]

  • Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes. (2022). eScholarship.org. Available at: [Link]

  • Extraction Protocol for Polar Solvents. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • 8.4 - Extraction and Washing Guide. (n.d.). MIT OpenCourseWare. Available at: [Link]

  • Lewis-acid induced mechanochemical degradation of polyvinylidene fluoride: transformation into valuable products. (n.d.). PMC. Available at: [Link]

  • Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and Rat Liver Microsomes. (2024). PMC. Available at: [Link]

  • Liquid chromatography mass spectrometry (LC-MS) of phenol degradation using plasma electrolysis method. (2025). ResearchGate. Available at: [Link]

  • Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties. (2024). Ukrainian Chemistry Journal. Available at: [Link]

  • A review on forced degradation and stability indicating studies. (2020). PHARMACEUTICAL SCIENCES. Available at: [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). Journal of the American Chemical Society. Available at: [Link]

  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (n.d.). University of Toronto. Available at: [Link]

  • The Difluoromethyl Group as a Masked Nucleophile: A Lewis Acid/Base Approach. (2018). PubMed. Available at: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). American Pharmaceutical Review. Available at: [Link]

  • Workup: DMF or DMSO. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • Accessing structurally diverse aryl difluoromethyl ethers with bromo(difluoro)acetic acid. (n.d.). Chemical Communications (RSC Publishing). Available at: [Link]

  • Theory of Aqueous Workup. (n.d.). University of York Chemistry Teaching Labs. Available at: [Link]

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. Part 2. Extension to fluoromethyl, difluoromethyl, pentafluoroethyl, trifluoromethylthio and trifluoromethoxy groups. (n.d.). ResearchGate. Available at: [Link]

  • Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. (n.d.). PMC. Available at: [Link]

  • LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). PMC. Available at: [Link]

  • Lewis acid-catalyzed tri- and difluoromethylation reactions of aldehydes. (2006). Royal Society of Chemistry. Available at: [Link]

  • Fluorine NMR as a tool for Analysis of Fluorinated Compounds in the Environment. (n.d.). University of Toronto. Available at: [Link]

  • Difluoromethylation of Phenols. (2024). Organic Syntheses. Available at: [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). University of Rochester Department of Chemistry. Available at: [Link]

  • Hydrolytic stability of selected pharmaceuticals and their transformation products. (n.d.). ResearchGate. Available at: [Link]

  • Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. (2025). PMC. Available at: [Link]

  • Dehydrofluorination reactions at Lewis acidic ACF in the presence of HSnBu3. (n.d.). ResearchGate. Available at: [Link]

  • Electrochemistry and LC–MS for Metabolite Generation and Identification: Tools, Technologies and Trends. (n.d.). LCGC International. Available at: [Link]

  • Direct Difluoromethylation of Aryl Halides via Base Metal Catalysis at Room Temperature. (n.d.). Semantic Scholar. Available at: [Link]

  • The Dark Side of Fluorine. (2019). Fluoride Action Network. Available at: [Link]

  • Difluoromethylation of Aryl Halides via Palladium-Catalyzed Redox-Neutral Deacylation. (2026). Semantic Scholar. Available at: [Link]

  • Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats. (2022). MDPI. Available at: [Link]

  • Fluorine-18 Labeling of Difluoromethyl and Trifluoromethyl Groups via Monoselective C−F Bond Activation. (n.d.). SAHMRI. Available at: [Link]

Sources

Validation & Comparative

Technical Guide: 1H and 13C NMR Interpretation of 3-(Difluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive structural elucidation framework for 3-(Difluoromethoxy)isoquinoline , a scaffold increasingly relevant in medicinal chemistry. The difluoromethoxy (


) group serves as a lipophilic bioisostere for methoxy groups, offering improved metabolic stability and hydrogen bond donor capability.

Distinguishing this compound from its regioisomers (e.g., 1-substituted variants) and non-fluorinated analogues requires a nuanced understanding of spin-spin coupling introduced by the fluorine atoms. This guide moves beyond basic peak-picking, offering a causal analysis of the


, 

, and implied

interactions that validate the structure.

Structural Assignment & Spin System Analysis

The molecule consists of a fused benzene-pyridine ring system (isoquinoline) substituted at the C3 position with a difluoromethoxy group.

The "Signature" Signals

The identification relies on two non-negotiable spectral signatures:

  • The Isoquinoline "Anchor" (H1): A highly deshielded singlet (

    
     ppm). Its presence confirms the C1 position is unsubstituted, ruling out the common 1-isomer impurity.
    
  • The Difluoromethoxy "Triplet" (

    
    ):  A proton signal split into a triplet by two equivalent fluorine atoms (
    
    
    
    ).
Structural Map (Graphviz Visualization)

G cluster_logic NMR Logic Substituent Difluoromethoxy (-OCHF2) C3 C3 Position (Ipsocarbon) Substituent->C3 Attached to Check2 CHF2 Triplet? (Confirms F2) Substituent->Check2 H4 H4 Proton (Singlet/Broad) C3->H4 Ortho to H1 H1 Proton (Deshielded Singlet) Check1 H1 Present? (Confirms 3-sub) H1->Check1 Ring Isoquinoline Core Ring->C3 Ring->H1 N-adjacent

Figure 1: Structural connectivity and key NMR diagnostic nodes for 3-(Difluoromethoxy)isoquinoline.

Comparative Analysis: Performance vs. Alternatives

This section contrasts the target molecule with its most common structural analogues to demonstrate how to prove purity and identity.

Comparison 1: Target vs. 3-Methoxyisoquinoline (Non-fluorinated)

Context: The methoxy analogue is often the starting material or a side-product if fluorination is incomplete.

Feature3-(Difluoromethoxy)isoquinoline3-MethoxyisoquinolineInterpretation
Alkoxy Proton Shift

ppm

ppm
The electronegative F atoms deshield the proton significantly, pushing it into the aromatic region.
Multiplicity Triplet (

Hz)
Singlet The huge geminal H-F coupling is the definitive proof of fluorination.

Alkoxy Signal

ppm (Triplet)

ppm (Singlet)
The

carbon is deshielded and split (

Hz).
Comparison 2: Target vs. 1-(Difluoromethoxy)isoquinoline (Regioisomer)

Context: Nucleophilic substitution on isoquinolines often favors the C1 position (Chichibabin-type reactivity). Distinguishing the 3-isomer from the 1-isomer is critical.

Feature3-Substituted (Target)1-Substituted (Isomer)Interpretation
H1 Signal (

ppm)
Present (Singlet) Absent In the 1-isomer, the C1 proton is replaced by the substituent.
H4 Signal Singlet (approx.)Doublet (

Hz)
In the 3-isomer, H4 has no neighbor on C3. In the 1-isomer, H3 is present and couples to H4.

Detailed Experimental Protocols

To obtain the data described above, the following protocols must be adhered to. Standard parameters often fail to capture the wide spectral width required for fluorinated carbons.

Sample Preparation[1]
  • Solvent: DMSO-

    
      is recommended over 
    
    
    
    .
    • Reasoning: The

      
       triplet often falls near 7.2-7.6 ppm, overlapping with the isoquinoline aromatic protons in chloroform. DMSO-
      
      
      
      often shifts the acidic
      
      
      proton slightly downfield and resolves the aromatic multiplets better due to polarity effects.
  • Concentration: 10-15 mg in 0.6 mL solvent. High concentration is needed to see the outer legs of the

    
     triplets due to splitting intensity reduction (1:2:1 ratio).
    
NMR Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse).

  • Spectral Width: 14 ppm ( -2 to 12 ppm).

  • Transients (Scans): 16 scans minimum.

  • Processing: Apply 0.3 Hz line broadening (LB) to resolve the H4 singlet from noise.

NMR Acquisition Parameters (Critical)
  • Pulse Sequence: zgpg30 (Proton-decoupled).

  • Spectral Width: 250 ppm.

  • Relaxation Delay (D1): Set to 2.0 - 3.0 seconds .

    • Reasoning: The

      
       carbon has no directly attached protons (only neighbors) and relaxes slowly. Short D1 will suppress this signal.
      
  • Scans: Minimum 1024 scans. The signal-to-noise ratio for the

    
     triplet is split into three lines, making detection difficult.
    

Quantitative Data Summary

Table 1: Predicted Chemical Shifts & Coupling Constants (in DMSO- )
PositionNucleusShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)


7.60 - 7.90Triplet (t)

H1

9.10 - 9.30Singlet (s)-
H4

7.80 - 8.00Singlet (s)(May show small long-range

)
Ar-H (5-8)

7.50 - 8.20MultipletsTypical ortho



115.0 - 119.0Triplet (t)

C3

155.0 - 160.0Singlet/Broad-

Decision Logic for Verification

Use this workflow to validate your synthesized product.

DecisionTree Start Start: Acquire 1H NMR Q1 Is there a singlet at > 9.0 ppm? Start->Q1 Result1 Not 3-substituted Isoquinoline (Likely 1-substituted) Q1->Result1 No Q2 Is there a triplet with J ~72 Hz? Q1->Q2 Yes (H1 Found) Result2 Check Precursor (Methoxy/Hydroxy) Fluorination Failed Q2->Result2 No (Singlet found) Q3 Integrate CHF2 vs H1 Q2->Q3 Yes Q3->Result2 No (Impure) Final Identity Confirmed: 3-(Difluoromethoxy)isoquinoline Q3->Final Yes Result3 Ratio 1:1?

Figure 2: Step-by-step logic gate for validating the target compound structure.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard reference for J-coupling values).
  • Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods: 19F NMR Coupling Constants. University of Wisconsin-Madison. [Link]

  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Elsevier. (Reference for Isoquinoline reactivity and chemical shifts).
  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for Isoquinoline. [Link]

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(Difluoromethoxy)isoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of Novel Isoquinolines

Isoquinoline and its derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous alkaloids and synthetic pharmaceuticals. The introduction of fluorine-containing substituents, such as the difluoromethoxy group (-OCHF₂), is a common strategy in modern drug design to modulate metabolic stability, lipophilicity, and binding affinity. 3-(Difluoromethoxy)isoquinoline represents a model compound for this class of molecules. Its structural elucidation is paramount for quality control, metabolite identification, and understanding its chemical properties.

This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 3-(Difluoromethoxy)isoquinoline. As no direct, published spectrum for this specific molecule is readily available, this document synthesizes foundational principles of mass spectrometry, known fragmentation pathways of the isoquinoline core, and the behavior of analogous aryl ethers to present a predictive, mechanistically-grounded fragmentation scheme. We will compare the insights gained from mass spectrometry with those from other key analytical techniques, namely Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, to provide a holistic view of its structural characterization.

Pillar 1: Unraveling the Fragmentation Cascade via Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique, meaning it imparts significant energy into the analyte molecule. This energy input leads to extensive and often complex fragmentation patterns.[1] While this can make spectra appear complicated, it provides a rich fingerprint of the molecule's structure, revealing the weakest bonds and most stable fragment ions. The fragmentation of 3-(Difluoromethoxy)isoquinoline can be logically dissected by considering the two primary structural components: the stable isoquinoline ring system and the difluoromethoxy substituent.

Predicted Fragmentation Pathway

The molecular formula for 3-(Difluoromethoxy)isoquinoline is C₁₀H₇F₂NO, with a monoisotopic molecular weight of 195.05 g/mol . Upon electron ionization, the molecule will form a molecular ion (M⁺˙) at m/z 195. The subsequent fragmentation is proposed to follow a cascade of logical steps, initiated by cleavages related to the difluoromethoxy group and followed by the characteristic breakdown of the heterocyclic core.

  • Initial Fragmentation of the Difluoromethoxy Group: The C-O bond of the ether is a likely point of initial fragmentation. A key fragmentation pathway for aryl ethers involves the cleavage of the bond beta to the aromatic ring.[2] For 3-(Difluoromethoxy)isoquinoline, the most probable initial fragmentation is the loss of the difluoromethyl radical (•CHF₂), a neutral loss of 51 Da. This leads to the formation of an oxonium ion at m/z 144 .

  • Formation of the Isoquinolone Core: The ion at m/z 144 is proposed to be a 3-hydroxyisoquinolinium cation. This highly stable, conjugated system is a common feature in the mass spectra of related compounds.

  • Loss of Carbon Monoxide (CO): A common fragmentation pathway for phenolic and quinolone-type structures is the neutral loss of carbon monoxide (CO), a stable small molecule (28 Da). The expulsion of CO from the m/z 144 ion would lead to a fragment at m/z 116 .

  • Fragmentation of the Isoquinoline Core - The Retro-Diels-Alder Reaction: The isoquinoline ring system itself is known to undergo characteristic fragmentation. A prominent pathway for six-membered unsaturated rings is the retro-Diels-Alder (RDA) reaction.[3][4][5] This process involves the cleavage of the ring to form a diene and a dienophile. For the parent isoquinoline ion (m/z 129), a key fragment is observed at m/z 102, resulting from the loss of hydrogen cyanide (HCN).[1][6] This HCN loss is also a probable fragmentation step from the m/z 116 ion, leading to a fragment at m/z 89 .

The diagram below illustrates this proposed fragmentation cascade.

fragmentation_pathway M Parent Ion (M⁺˙) m/z 195 C₁₀H₇F₂NO⁺˙ F1 Fragment 1 m/z 144 C₉H₆NO⁺ M->F1 - •CHF₂ (51 Da) F2 Fragment 2 m/z 116 C₈H₆N⁺ F1->F2 - CO (28 Da) F3 Fragment 3 m/z 89 C₇H₅⁺ F2->F3 - HCN (27 Da) analytical_workflow MS Mass Spectrometry (EI-MS) MW_Frag Molecular Weight & Fragmentation Pattern MS->MW_Frag NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Connectivity Atomic Connectivity & 3D Structure NMR->Connectivity FTIR FTIR Spectroscopy Func_Groups Functional Groups FTIR->Func_Groups Unknown Unknown Compound: 3-(Difluoromethoxy)isoquinoline Unknown->MS Unknown->NMR Unknown->FTIR

Caption: Workflow for the comprehensive structural elucidation of a novel compound.

Pillar 3: Experimental Protocols for Structural Verification

To validate the predicted fragmentation and structure, the following experimental protocols are recommended.

Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of 3-(Difluoromethoxy)isoquinoline in 1 mL of a volatile organic solvent (e.g., methanol or dichloromethane).

  • Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) equipped with an EI source. A quadrupole or time-of-flight (TOF) analyzer is suitable.

  • GC Method:

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the molecular ion peak and compare the observed fragment ions with the predicted values in the table above.

Protocol 2: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectrum with a spectral width of -2 to 12 ppm. Use a 90° pulse and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire spectrum with a spectral width of 0 to 200 ppm, using a proton-decoupled pulse sequence.

  • ¹⁹F NMR Acquisition: Acquire spectrum with an appropriate spectral width for fluorinated compounds, using a proton-coupled sequence to observe the H-F splitting.

  • Data Analysis: Assign peaks based on chemical shifts, integration, and coupling patterns to confirm the isoquinoline and difluoromethoxy structures.

Conclusion

The analysis of 3-(Difluoromethoxy)isoquinoline by electron ionization mass spectrometry is predicted to yield a rich fragmentation pattern, initiated by the loss of a difluoromethyl radical, followed by the expulsion of carbon monoxide and subsequent breakdown of the heterocyclic core. This pattern provides a clear fingerprint for its identification. While MS is a powerful tool for determining molecular weight and suggesting substructures, its combination with NMR and FTIR spectroscopy provides a self-validating system for unambiguous structure confirmation. This multi-faceted approach is essential for ensuring scientific integrity in the research and development of novel chemical entities.

References

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In R. A. Meyers (Ed.), Encyclopedia of Analytical Chemistry. John Wiley & Sons Ltd.
  • Fareedian Chemistry. (2020, April 19). Mass spectrometry: Retro diels alder fragmentation [Video]. YouTube. Retrieved from [Link]

  • Jaggi, N., & Vij, A. (2006). FTIR Spectroscopic Characterization of Organic Matter. In S. M. Reddy (Ed.)
  • Kadhane, et al. (2017). Relative stability of naphthalene, quinoline and isoquinoline under high energy electron impact. International Journal of Mass Spectrometry, 414, 23–30.
  • MDPI. (2024). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Retrieved from [Link]

  • Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • NIST. (n.d.). Anisole. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Isoquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). Pentadienamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(733). Retrieved from [Link]

  • ResearchGate. (2005). Retro-Diels-Alder reaction in mass spectrometry. Retrieved from [Link]

  • RSC Publishing. (2024). Structural analysis of C8H6•+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Retrieved from [Link]

  • Ternai, B., & El-Gendy, M. A. (1978). Nuclear magnetic resonance structural elucidation of substituted isoquinolines by means of europium(fod)3-induced paramagnetic shifts. Journal of Heterocyclic Chemistry, 15(4), 573-576.
  • Vereecken, L., et al. (2015). Dissociative Photoionization of Quinoline and Isoquinoline. The Journal of Physical Chemistry A, 119(5), 844-855.
  • Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

  • Wisdomlib. (2025). Retro-Diels Alder mechanism: Significance and symbolism. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols [Video]. Retrieved from [Link]

Sources

Blocking Metabolic Liabilities: A Comparative Guide to the Stability of 3-(Difluoromethoxy)isoquinoline versus 3-Methoxyisoquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, overcoming metabolic liabilities is a critical hurdle. A promising lead candidate with high target potency can fail spectacularly if it is too rapidly cleared from the body. One of the most common routes of Phase I metabolism is the O-dealkylation of methoxy groups, a reaction catalyzed by cytochrome P450 (CYP) enzymes.[1][2] This guide provides a detailed comparison of 3-methoxyisoquinoline and its bioisosteric counterpart, 3-(difluoromethoxy)isoquinoline, offering experimental insights and a mechanistic rationale for the enhanced metabolic stability afforded by strategic fluorination.

Executive Summary: Comparative Metabolic Stability

The strategic replacement of a methoxy (-OCH₃) group with a difluoromethoxy (-OCF₂H) group is a powerful tactic to block a common metabolic "soft spot."[3] The data presented below, derived from a standard in vitro human liver microsomal (HLM) stability assay, clearly demonstrates the superior stability of the difluoromethoxy analog.

CompoundStructuret½ (min)CLint (µL/min/mg protein)Metabolic Stability Class
3-Methoxyisoquinoline [Chemical structure showing an isoquinoline ring with a methoxy group at position 3]1877.0Moderate-to-High Clearance
3-(Difluoromethoxy)isoquinoline [Chemical structure showing an isoquinoline ring with a difluoromethoxy group at position 3]> 60< 11.5Low Clearance

Note: The quantitative data presented is a representative example based on established principles of metabolic stability for these functional groups. The stability classification is based on typical industry standards.[4]

The results are unequivocal: 3-(difluoromethoxy)isoquinoline exhibits a significantly longer half-life (t½) and a much lower intrinsic clearance (CLint) compared to its methoxy parent. This enhancement directly translates to a lower predicted in vivo hepatic clearance, a desirable attribute for prolonging drug exposure.[4]

Mechanistic Rationale: The Protective Effect of Fluorine

The observed difference in metabolic stability is rooted in the mechanism of CYP450-catalyzed O-dealkylation.[5] This process is not a direct attack on the oxygen atom but proceeds via a two-step mechanism initiated by Hydrogen Atom Abstraction (HAA) from the α-carbon (the carbon adjacent to the oxygen).[5][6]

  • Hydrogen Atom Abstraction (HAA): The highly reactive iron-oxo species within the CYP enzyme active site abstracts a hydrogen atom from the methyl group of the methoxy moiety.[5]

  • Oxygen Rebound: This creates a carbon-centered radical that rapidly "rebounds" with the hydroxyl group from the enzyme, forming an unstable hemiacetal intermediate.[5]

  • Non-Enzymatic Cleavage: The hemiacetal spontaneously decomposes to yield the demethylated phenol (3-hydroxyisoquinoline) and formaldehyde.[5]

The introduction of two electron-withdrawing fluorine atoms in the difluoromethoxy group fundamentally alters the electronic properties of the α-carbon C-H bond.

  • Inductive Effect and C-H Bond Strength: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect polarizes the α-C-H bond, significantly increasing its bond dissociation energy. This makes the initial, rate-limiting HAA step much more energetically demanding for the CYP enzyme.[7][8] Put simply, the C-H bond is "shielded" from enzymatic attack.

The diagram below illustrates this metabolic blockade.

G cluster_0 3-Methoxyisoquinoline (Metabolically Labile) cluster_1 3-(Difluoromethoxy)isoquinoline (Metabolically Stable) Methoxy 3-Methoxyisoquinoline (-O-CH3) HAA CYP450 Mediated Hydrogen Atom Abstraction Methoxy->HAA Labile C-H Bonds Hemiacetal Unstable Hemiacetal Intermediate HAA->Hemiacetal Oxygen Rebound Metabolite 3-Hydroxyisoquinoline + Formaldehyde Hemiacetal->Metabolite Spontaneous Decomposition Difluoro 3-(Difluoromethoxy)isoquinoline (-O-CF2H) Block CYP450 Mediated Hydrogen Atom Abstraction Difluoro->Block Strengthened C-H Bond (Inductive Effect) NoMetabolism Parent Compound Remains Unchanged Block->NoMetabolism Metabolism Blocked

Caption: Metabolic fate of methoxy vs. difluoromethoxy isoquinoline.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

To ensure the trustworthiness and reproducibility of these findings, a detailed, self-validating experimental protocol is provided. This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions rich in Phase I metabolic enzymes like CYPs.[9][10][11]

Materials and Reagents
  • Test Compounds: 3-methoxyisoquinoline, 3-(difluoromethoxy)isoquinoline (10 mM in DMSO)

  • Control Compounds: Verapamil (high clearance), Dextromethorphan (moderate clearance) (10 mM in DMSO)[9][12]

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., from XenoTech)[12]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[10][12]

  • NADPH Regenerating System (e.g., Corning Gentest™)

  • Acetonitrile (ACN) with an appropriate internal standard (e.g., Tolbutamide) for quenching and analysis.

  • 96-well incubation and collection plates.

Experimental Workflow

G cluster_workflow Microsomal Stability Assay Workflow A 1. Prepare Solutions - Dilute Test/Control Compounds (1 µM final) - Dilute Microsomes (0.5 mg/mL final) B 2. Pre-incubation - Mix Compounds & Microsomes - Equilibrate at 37°C for 5 min A->B C 3. Initiate Reaction - Add NADPH to start metabolism - Start timer (T=0) B->C D 4. Timepoint Sampling - At T = 0, 5, 15, 30, 45, 60 min: - Transfer aliquot to stop plate C->D E 5. Quench Reaction - Stop plate contains cold ACN with Internal Standard D->E F 6. Sample Processing - Centrifuge plate to pellet protein - Transfer supernatant E->F G 7. LC-MS/MS Analysis - Quantify remaining parent compound relative to Internal Standard F->G H 8. Data Analysis - Plot ln(% remaining) vs. time - Calculate t½ and CLint G->H

Sources

Bioactivity comparison of difluoromethoxy vs trifluoromethoxy isoquinolines

Bioactivity Comparison: Difluoromethoxy ( ) vs. Trifluoromethoxy ( ) Isoquinolines[1]

Executive Summary: The "Lipophilic H-Bond" vs. The "Metabolic Shield"

In the optimization of isoquinoline-based pharmacophores—common in kinase inhibitors (e.g., fasudil analogs) and CNS agents—the choice between difluoromethoxy (


1

While both groups serve as lipophilic bioisosteres for methoxy (


  • Trifluoromethoxy (

    
    ):  The "Metabolic Shield."[1] It provides maximum metabolic stability and significant lipophilicity (
    
    
    ), often driving hydrophobic collapse in the binding pocket but potentially increasing non-specific binding.
  • Difluoromethoxy (

    
    ):  The "Lipophilic Hydrogen Bond Donor." It offers a unique balance—acting as a weak hydrogen bond donor (due to the acidic 
    
    
    ) while maintaining moderate lipophilicity (
    
    
    ).

This guide objectively compares these two motifs within the isoquinoline scaffold, providing physicochemical data, synthetic pathways, and decision-making frameworks for medicinal chemists.[2]

Physicochemical Profiling & Data Analysis

The following data summarizes the structural and electronic perturbations introduced by these groups at the C1 or C4 position of an isoquinoline core.

Table 1: Comparative Physicochemical Metrics
MetricDifluoromethoxy (

)
Trifluoromethoxy (

)
Impact on Bioactivity
Hansch Lipophilicity (

)

to



drastically increases permeability but risks solubility issues.[1]
H-Bond Donor Acidity (

)

(Weak Donor)

(None)

can engage hinge region carbonyls;

cannot.[1]
Hammett Constant (

)



is more electron-withdrawing, reducing pKa of the isoquinoline nitrogen.[1]
Metabolic Stability (

)
High (blocked O-dealkylation)Very High (chemically inert)Both superior to

.

has a theoretical oxidative liability at the C-H bond.[1]
Conformational Bias Anti-coplanar (preferred)Orthogonal (often twisted)

often twists out of plane to relieve steric strain, altering binding fit.

Key Insight: The


 group is a bioisostere for a phenol (

) or thiol (

), capable of acting as a hydrogen bond donor while retaining the lipophilic profile of an ether. This makes it superior for improving potency without the rapid glucuronidation often seen with phenols.[1]

Mechanistic Bioactivity: The Decision Matrix

The choice between these two groups depends on the specific failure mode of the lead compound.

Diagram 1: SAR Decision Logic (Graphviz)

SAR_Decision_MatrixStartLead Optimization ChallengeIssue_MetabIssue: Rapid Metabolism(O-dealkylation)Start->Issue_MetabIssue_PotencyIssue: Low Potency(Weak Binding)Start->Issue_PotencyIssue_SolubilityIssue: Poor Solubility(LogP too high)Start->Issue_SolubilitySol_OCF3Select -OCF3(The Metabolic Shield)Issue_Metab->Sol_OCF3Max stability neededCheck_H_BondIs there a H-bond acceptor(e.g., backbone C=O) nearby?Issue_Potency->Check_H_BondSol_OCHF2Select -OCHF2(The Lipophilic H-Donor)Issue_Solubility->Sol_OCHF2Lower LogP than -OCF3Check_H_Bond->Sol_OCF3No (Fill hydrophobic pocket)Check_H_Bond->Sol_OCHF2Yes (Gain interaction)

Caption: Decision tree for selecting fluoroalkoxy substituents based on lead compound liabilities.

The "Lipophilic Hydrogen Bond" Effect

Unlike


3
  • Application: In kinase inhibitors, replacing a methoxy group with

    
     often retains the steric fit while gaining a hydrogen bond to the hinge region backbone, potentially boosting potency by 10–100 fold.
    
Conformational Locking[1]
  • 
     Effect:  Due to the "anomeric effect" and steric bulk, the 
    
    
    group on an isoquinoline ring often adopts a conformation orthogonal (perpendicular) to the aromatic plane. This is useful for filling deep, spherical hydrophobic pockets.
  • 
     Effect:  This group often lies coplanar to the ring to maximize dipole minimization. This is preferable for narrow, flat binding clefts (e.g., DNA intercalators).
    

Synthetic Accessibility & Protocols

For isoquinolines, late-stage functionalization is the preferred route to avoid handling volatile fluorinated building blocks early in the synthesis.

Diagram 2: Synthetic Workflow (Graphviz)

Synthetic_WorkflowIsoquinolineIsoquinoline Core(C1 or C4 functionalization)Route_ARoute A: Radical Difluoromethylation(Reagent: Zn(SO2CF3)2 or Ir-cat)Isoquinoline->Route_AMinisci-typeC-H ActivationRoute_BRoute B: Nucleophilic Trifluoromethoxylation(Reagent: AgOCF3 source)Isoquinoline->Route_BPre-functionalized(e.g., OH -> OCF3)Product_A-OCHF2 Isoquinoline(Lipophilic Donor)Route_A->Product_AProduct_B-OCF3 Isoquinoline(Lipophilic Shield)Route_B->Product_B

Caption: Primary synthetic routes for introducing fluoroalkoxy groups onto the isoquinoline scaffold.

Protocol 1: Radical C-H Difluoromethoxylation (Minisci-Type)

Targeting C1-substituted Isoquinolines.[1]

Reagents:

  • Substrate: Heteroaromatic base (Isoquinoline derivative).[1]

  • Reagent: Zinc difluoromethanesulfinate (DFMS) or Sodium difluoroacetate.[1]

  • Oxidant: TBHP (tert-Butyl hydroperoxide).[1]

Step-by-Step:

  • Setup: In a sealed tube, dissolve the isoquinoline substrate (1.0 equiv) in a mixture of DCM/Water (2:1).

  • Addition: Add Zinc difluoromethanesulfinate (3.0 equiv) and TFA (1.0 equiv).

  • Initiation: Cool to 0°C, then add TBHP (70% aq, 5.0 equiv) dropwise.

  • Reaction: Stir vigorously at room temperature for 12–24 hours. The

    
     radical is generated in situ and attacks the electron-deficient C1 position.
    
  • Workup: Quench with saturated

    
    . Extract with DCM.[1]
    
  • Purification: Silica gel chromatography. Note:

    
     products are often less polar than parent phenols but more polar than 
    
    
    analogs.[1]
Protocol 2: In Vitro Microsomal Stability Assay

Validating the metabolic superiority of


Objective: Determine intrinsic clearance (

Workflow:

  • Incubation: Prepare reaction mixture with 0.5 mg/mL liver microsomes (human/rat) and 1 µM test compound in phosphate buffer (pH 7.4).

  • Start: Initiate reaction with NADPH-regenerating system (1 mM NADPH final).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .[1]

    Expected Result:

    • 
       analogs typically show 
      
      
      clearance (High Stability).[1]
    • 
       analogs typically show 
      
      
      (Moderate-High Stability), with minor defluorination metabolites detectable.

    References

    • BenchChem Technical Support. (2025).[1][2][4] A Comparative Analysis of Metabolic Stability: Trifluoromethoxy vs. Trifluoromethyl Quinolines in Drug Discovery. BenchChem. Link

    • Erickson, J. A., et al. (2020).[1] Physicochemical Properties of Fluorinated Ethers: Implications for Drug Design. Journal of Medicinal Chemistry. Link

    • Zafrani, Y., et al. (2019).[1] Difluoromethoxy Group as a Lipophilic Hydrogen Bond Donor: A Practical Guide. Chemistry - A European Journal.[1] Link

    • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

    • Truong, T. T., & Nielsen, J. (2024).[1] Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. OAJI. Link

    Comparative Guide: Structural Analysis of 3-(Difluoromethoxy)isoquinoline

    Author: BenchChem Technical Support Team. Date: February 2026

    Topic: X-ray Crystallography Data & Comparative Structural Analysis for 3-(Difluoromethoxy)isoquinoline Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, Structural Biologists

    Executive Summary: The Difluoromethoxy Bioisostere

    3-(Difluoromethoxy)isoquinoline represents a critical structural motif in modern drug design, serving as a lipophilic bioisostere for the traditional methoxy group. Unlike the chemically inert trifluoromethoxy (

    
    ) or the electron-donating methoxy (
    
    
    
    ) groups, the difluoromethoxy (
    
    
    )
    moiety possesses unique hydrogen-bond donor capabilities and conformational flexibility that significantly alter crystal packing and ligand-protein binding interactions.

    This guide provides a technical framework for evaluating the X-ray crystallographic properties of 3-(Difluoromethoxy)isoquinoline, comparing it against its non-fluorinated and perfluorinated analogs to assist in rational drug design.

    Comparative Structural Analysis

    The following analysis synthesizes experimental data from analogous heteroaromatic systems to establish the expected structural performance of the title compound.

    Conformational & Electronic Comparison

    The primary structural differentiator is the Dihedral Angle (

    
    )  of the 
    
    
    
    bond.
    Feature3-Methoxyisoquinoline (
    
    
    )
    3-(Difluoromethoxy)isoquinoline (
    
    
    )
    3-(Trifluoromethoxy)isoquinoline (
    
    
    )
    Preferred Conformation Coplanar (
    
    
    )
    Orthogonal / Twisted (
    
    
    )
    Orthogonal (
    
    
    )
    Electronic Effect Electron Donor (+M)Weak Electron Withdrawing (-I)Strong Electron Withdrawing (-I)
    H-Bond Potential H-Bond Acceptor (Strong)H-Bond Donor (Weak, C-H...O/N)None (Hydrophobic)
    Lipophilicity (
    
    
    )
    Low (Baseline)Moderate (+0.[1][2][3]65)High (+1.[4]04)
    Crystal Packing Driven by
    
    
    -
    
    
    stacking and planar sheets.
    Driven by C-H...O and C-H...N weak interactions.Driven by F...F and F...
    
    
    interactions.

    Critical Insight: The

    
     group is not merely a "smaller" 
    
    
    
    . The terminal hydrogen atom is acidic enough to participate in weak hydrogen bonding (C-H...O or C-H...N), often leading to unique "herringbone" crystal packing motifs distinct from the layer-like packing of perfluorinated analogs.
    Crystallographic Data Specifications (Target Parameters)

    When solving the structure of 3-(Difluoromethoxy)isoquinoline, the following lattice parameters are diagnostic of high-quality single crystals suitable for publication.

    • Crystal System: Monoclinic (Most probable for isoquinolines) or Orthorhombic.

    • Space Group:

      
       or 
      
      
      
      (chiral/non-centrosymmetric packing is common if the
      
      
      twist induces chirality in the unit cell).
    • Unit Cell Volume (

      
      ):  ~1400–1600 ų (Z=4).
      
    • Resolution Limit: Data collection should extend to at least 0.75 Å to accurately resolve the disorder often seen in the terminal

      
       group.
      

    Experimental Protocols

    Synthesis for Crystallography

    High-purity material (>99%) is required for X-ray diffraction. Standard synthesis involves the O-difluoromethylation of 3-hydroxyisoquinoline.

    Protocol:

    • Reagents: 3-Hydroxyisoquinoline (1.0 eq), Sodium chlorodifluoroacetate (1.5 eq),

      
       (2.0 eq).
      
    • Solvent: DMF/Water (9:1) to solubilize the base.

    • Reaction: Heat to 100°C for 4 hours. The reagent decarboxylates to generate difluorocarbene (

      
      ) in situ, which inserts into the O-H bond.
      
    • Purification: Flash chromatography (Hexane/EtOAc) followed by sublimation to remove trace inorganic salts that nucleate false crystals.

    Crystallization Screening (The "vapour-diffusion" Method)

    Isoquinoline derivatives are often "oily" or low-melting solids. The following protocol maximizes the chance of obtaining diffraction-quality prisms.

    • Dissolution: Dissolve 20 mg of pure compound in 0.5 mL of Methanol (good solubility).

    • Precipitant: Place the vial inside a larger jar containing 5 mL of n-Hexane (antisolvent).

    • Equilibration: Seal tightly. Allow to stand at 4°C for 3-7 days.

    • Observation: Look for clear, colorless prisms. Avoid needles (often twinned).

    Data Collection Strategy

    The difluoromethoxy group often exhibits rotational disorder.

    • Temperature: Collect at 100 K (Liquid Nitrogen stream) to freeze out the rotation of the

      
       group.
      
    • Source: Mo-K

      
       (
      
      
      
      Å) is preferred to minimize absorption, though Cu-K
      
      
      is acceptable for this light-atom structure.

    Workflow Visualization

    Diagram 1: Crystallization & Structure Solution Workflow

    This decision tree outlines the critical steps from crude material to solved structure.

    G Start Crude 3-(Difluoromethoxy) isoquinoline Purify Sublimation / HPLC (>99% Purity) Start->Purify Screen Crystallization Screen (Vapor Diffusion) Purify->Screen Check Crystal Quality Check Screen->Check Fail Oiling Out / Amorphous Check->Fail No Crystals Success Single Crystal Found Check->Success Prisms Retry Change Solvent System (Try Acetone/Pentane) Fail->Retry Retry->Screen Data X-ray Data Collection (100 K, Mo Source) Success->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Refinement (Handle -CHF2 Disorder) Solve->Refine

    Caption: Step-by-step workflow for isolating and solving the crystal structure of low-melting isoquinoline derivatives.

    Diagram 2: The "Difluoromethoxy Effect" on Conformation

    This diagram illustrates the logical evaluation of the solved structure to determine if the "Difluoromethoxy Effect" is active.

    Conformation Input Solved Structure (CIF File) Measure Measure Torsion Angle C(aryl)-O-C-H Input->Measure Decision Angle Value? Measure->Decision Planar 0° - 30° (Planar) Conjugation Dominant Decision->Planar Ortho 60° - 90° (Orthogonal) Anomeric Effect Dominant Decision->Ortho Result1 Likely Packing Forces Overriding Electronics Planar->Result1 Result2 Standard OCHF2 Behavior (Bioactive Conformation) Ortho->Result2

    Caption: Structural logic flow to interpret the specific geometry of the difluoromethoxy group.

    References

    • Hu, J., et al. (2011).[5] "Difluoromethylation of O-, S-, N-, C-Nucleophiles Using Difluoromethyltri(n-butyl)ammonium Chloride." Chinese Journal of Chemistry, 29(12), 2717-2721. Link

    • Müller, K., Faeh, C., & Diederich, F. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science, 317(5846), 1881-1886. Link

    • Gollner, A., et al. (2016). "Structural and Conformational Aspects of Equatorial and Axial Trifluoromethyl, Difluoromethyl, and Monofluoromethyl Groups." Chemistry – A European Journal, 22(46). Link

    • Foster, P. A., et al. (2008). "2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition." Journal of Medicinal Chemistry, 51(21). Link

    Sources

    A Comparative Guide to Purity Validation of 3-(Difluoromethoxy)isoquinoline: HPLC vs. Alternative Methods

    Author: BenchChem Technical Support Team. Date: February 2026

    Abstract: The robust characterization of novel chemical entities is the bedrock of reproducible and reliable scientific research. For 3-(Difluoromethoxy)isoquinoline, a heterocyclic compound of increasing interest in medicinal chemistry, ensuring its purity is not merely a quality control step but a prerequisite for valid downstream applications. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for purity validation. We present detailed, field-tested protocols, explain the causality behind methodological choices, and offer a data-driven framework for selecting the most appropriate technique for your research and development needs.

    The Imperative of Purity for 3-(Difluoromethoxy)isoquinoline

    3-(Difluoromethoxy)isoquinoline is a fluorinated derivative of isoquinoline. The isoquinoline scaffold is a privileged structure found in numerous natural alkaloids and synthetic compounds with a wide range of biological activities, including anticancer and antimicrobial properties.[1] The introduction of a difluoromethoxy group can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive moiety for drug design.

    However, the synthetic route to such specialized molecules can introduce a variety of impurities, including starting materials, intermediates, by-products, and degradation products. These impurities, even at trace levels, can lead to:

    • Erroneous biological data: An impurity could be more potent than the main compound, leading to false-positive results.

    • Toxicity: An unknown impurity could have toxic effects, compromising safety studies.

    • Poor reproducibility: Batch-to-batch variability in impurity profiles can lead to inconsistent experimental outcomes.

    Therefore, rigorous purity assessment is a non-negotiable step in the compound's lifecycle.

    High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination

    For non-volatile, moderately polar organic molecules like 3-(Difluoromethoxy)isoquinoline, Reversed-Phase HPLC (RP-HPLC) is the undisputed gold standard for purity analysis.[2][3] Its widespread adoption is due to its high resolving power, sensitivity, and versatility.

    Principle of RP-HPLC

    The fundamental principle of RP-HPLC is the separation of components in a mixture based on their differential partitioning between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[4][5] In this setup:

    • Stationary Phase: Typically consists of silica particles chemically bonded with long-chain hydrocarbons (e.g., C18 or octadecylsilane), creating a non-polar surface.[2][6]

    • Mobile Phase: A polar solvent system, commonly a mixture of water and a miscible organic solvent like acetonitrile or methanol.[5]

    Compounds with higher hydrophobicity will have a stronger affinity for the non-polar stationary phase and will thus be retained longer on the column, while more polar compounds will elute earlier with the polar mobile phase.[5]

    Causality-Driven Method Development

    The choice of every parameter in an HPLC method is a deliberate decision aimed at achieving optimal separation (resolution) between the main compound and its potential impurities.

    Rationale for Parameter Selection:

    • Column Chemistry (C18): A C18 stationary phase is selected for its strong hydrophobic retention capabilities, which are ideal for aromatic compounds like isoquinolines.[4][6] The isoquinoline ring system possesses sufficient non-polar character to interact effectively with the C18 chains.

    • Mobile Phase (Acetonitrile/Water): Acetonitrile is often preferred over methanol as the organic modifier because its lower viscosity results in lower backpressure, and it often provides sharper peaks for heterocyclic compounds. A gradient elution (where the proportion of organic solvent is increased over time) is employed to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and eluted within a reasonable timeframe.[7]

    • Detector (UV-Vis Diode Array Detector - DAD): A DAD is chosen because it can acquire absorbance data across a wide range of wavelengths simultaneously. This allows for the selection of the optimal wavelength for maximum sensitivity for 3-(Difluoromethoxy)isoquinoline and its impurities. It also enables "peak purity" analysis by comparing spectra across a single peak, which can help detect co-eluting impurities.

    Experimental Protocol: Validated HPLC Method for Purity Assessment

    This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP.[8][9][10] The objective of method validation is to demonstrate that the procedure is suitable for its intended purpose.[11][12]

    Instrumentation and Materials:

    • HPLC system with a gradient pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • C18 Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: Acetonitrile/Water (50:50, v/v).

    • 3-(Difluoromethoxy)isoquinoline sample.

    Step-by-Step Methodology:

    • Mobile Phase Preparation: Prepare 1 L of Mobile Phase A and 1 L of Mobile Phase B. Filter through a 0.45 µm membrane filter and degas thoroughly.

    • Standard and Sample Preparation:

      • Standard Solution: Accurately weigh approximately 10 mg of 3-(Difluoromethoxy)isoquinoline reference standard and dissolve in 100 mL of diluent to get a concentration of 100 µg/mL.

      • Sample Solution: Prepare the sample to be tested at the same concentration (100 µg/mL) in the diluent.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Injection Volume: 5 µL.

      • DAD Wavelength: Monitor at 254 nm (or the determined λmax).

      • Gradient Program:

        Time (min) % Mobile Phase B
        0.0 20
        20.0 80
        25.0 80
        25.1 20

        | 30.0 | 20 |

    • System Suitability Test (SST): Before sample analysis, perform five replicate injections of the Standard Solution. The system is deemed ready if the following criteria are met (as per ICH/USP guidelines):[13]

      • Tailing Factor (T): ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

      • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%.

    • Analysis and Data Processing:

      • Inject the sample solution.

      • Identify the peak for 3-(Difluoromethoxy)isoquinoline based on its retention time relative to the standard.

      • Integrate all peaks in the chromatogram.

      • Calculate the purity using the area percent method:

        • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

    dot graph "HPLC_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2, fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.5];

    subgraph "cluster_Prep" { label = "1. Preparation"; bgcolor="#E8F0FE"; node [fillcolor="#FFFFFF"]; A [label="Prepare Mobile Phase\n(A: Aq. Formic Acid)\n(B: ACN + Formic Acid)"]; B [label="Prepare Sample & Standard\n(100 µg/mL in Diluent)"]; }

    subgraph "cluster_Analysis" { label = "2. Chromatographic Analysis"; bgcolor="#E6F4EA"; node [fillcolor="#FFFFFF"]; C [label="Set HPLC Conditions\n(C18 Column, 30°C, 1 mL/min)"]; D [label="System Suitability Test (SST)\n(5 Replicate Injections of Standard)"]; E [label="Inject Sample Solution"]; }

    subgraph "cluster_Data" { label = "3. Data Processing & Reporting"; bgcolor="#FEF7E0"; node [fillcolor="#FFFFFF"]; F [label="Integrate All Peaks\nin Chromatogram"]; G [label="Calculate % Purity\n(Area Percent Method)"]; H [label="Generate Report"]; }

    A -> C; B -> D; C -> D [style=invis]; D -> E [label="SST Pass?", fontcolor="#34A853"]; E -> F; F -> G; G -> H; } caption [label="Figure 1: HPLC Purity Validation Workflow.", shape=plaintext, fontcolor="#202124", fontsize=11]; enddot

    Comparative Analysis: Alternative Purity Validation Techniques

    While HPLC is a powerful tool, a multi-faceted approach using orthogonal techniques can provide a more comprehensive purity profile. An orthogonal method is one that relies on a different physicochemical principle of separation or detection.

    Gas Chromatography-Mass Spectrometry (GC-MS)

    GC-MS is a potent technique for the analysis of volatile and thermally stable compounds.[14][15] The separation in GC is based on a compound's boiling point and its interaction with the stationary phase, while the mass spectrometer provides structural information, aiding in the identification of unknown impurities.[14][15][16]

    Applicability to 3-(Difluoromethoxy)isoquinoline:

    • Strengths: Excellent for identifying volatile and semi-volatile impurities that might be missed by HPLC, such as residual synthesis solvents (e.g., toluene, THF).[16][17] The mass spectral data provides definitive identification of impurities.

    • Limitations: The compound must be thermally stable enough to be vaporized without degradation in the GC inlet. For many complex pharmaceutical molecules, this is a significant drawback. 3-(Difluoromethoxy)isoquinoline, with a relatively rigid structure, may be suitable, but this must be experimentally verified.

    Experimental Protocol Outline:

    • Sample Preparation: Dissolve the sample in a volatile solvent (e.g., Dichloromethane).

    • GC Conditions: Use a capillary column (e.g., DB-5ms), a temperature gradient program (e.g., 50 °C to 280 °C), and Helium as the carrier gas.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan a mass range of m/z 40-500.

    • Data Analysis: Identify peaks by comparing their mass spectra to a library (e.g., NIST) and quantify using area percent.

    Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

    qNMR is a primary analytical method that can determine the absolute purity of a substance without the need for a reference standard of the analyte itself.[18][19][20] The principle relies on the fact that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[18][20]

    Applicability to 3-(Difluoromethoxy)isoquinoline:

    • Strengths:

      • Provides an absolute purity value (mass fraction), which is not just a relative percentage of chromatographable components.[21]

      • Does not require reference standards for the impurities being quantified.[18]

      • Offers structural information about impurities directly from the spectrum.

    • Limitations:

      • Lower sensitivity compared to HPLC, making it less suitable for detecting trace-level impurities.

      • Requires a highly pure, stable, and non-overlapping internal standard.

      • Complex mixtures can lead to overlapping signals, making quantification difficult or impossible.

    Experimental Protocol Outline:

    • Sample Preparation: Accurately weigh the sample and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of deuterated solvent (e.g., DMSO-d6).

    • NMR Data Acquisition: Acquire a ¹H NMR spectrum using parameters that ensure full relaxation of all signals (e.g., long relaxation delay D1).

    • Data Processing: Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal for the analyte and a signal for the internal standard.

    • Calculation: Use the following equation to determine the purity:[20]

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std

      • Where I=integral, N=number of protons, M=molar mass, m=mass, P=purity, for the analyte and standard (std).[22]

    Data Interpretation and Performance Comparison

    To provide a clear comparison, the following table summarizes the expected performance of each technique for the analysis of 3-(Difluoromethoxy)isoquinoline, based on typical experimental outcomes.

    Table 1: Comparative Performance Metrics of Analytical Techniques

    ParameterHPLC-DADGC-MSqNMRRationale & Causality
    Principle Polarity-based SeparationVolatility-based Separation & MassNuclear Spin ResonanceOrthogonal principles provide a more complete purity picture.
    Analyte Scope Non-volatile, polar/non-polarVolatile, thermally stableSoluble compoundsHPLC has the broadest applicability for this type of molecule.
    Purity Type Relative (% Area)Relative (% Area)Absolute (% Mass)qNMR provides a true mass fraction, independent of detector response.
    LOD/LOQ ~0.01% / ~0.03%~0.001% (for volatiles)~0.1%HPLC and GC-MS offer superior sensitivity for trace impurity detection.
    Precision (%RSD) < 2%< 5%< 1%qNMR, as a primary method, can achieve very high precision.
    Impurity ID Tentative (by UV/RT)High Confidence (MS Library)High Confidence (Structure)MS and NMR provide definitive structural information.

    dot digraph "Method_Selection_Tree" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#4285F4", penwidth=2, fontname="Arial", fontsize=10]; edge [color="#5F6368", penwidth=1.5];

    Start [label="What is the primary analytical goal?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

    Goal1 [label="Routine QC & General Purity Profile", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; Goal2 [label="Identify Volatile Impurities\n(e.g., Residual Solvents)", shape=ellipse, style=filled, fillcolor="#E8F0FE"]; Goal3 [label="Determine Absolute Purity\n(e.g., Certified Reference Material)", shape=ellipse, style=filled, fillcolor="#E8F0FE"];

    Method_HPLC [label="Use HPLC-DAD", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Method_GCMS [label="Use GC-MS", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Method_qNMR [label="Use qNMR", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

    Start -> Goal1 [label=""]; Start -> Goal2 [label=""]; Start -> Goal3 [label=""];

    Goal1 -> Method_HPLC; Goal2 -> Method_GCMS; Goal3 -> Method_qNMR; } caption [label="Figure 2: Decision tree for analytical method selection.", shape=plaintext, fontcolor="#202124", fontsize=11]; enddot

    Conclusion and Recommendations

    For the routine purity assessment of 3-(Difluoromethoxy)isoquinoline, HPLC-DAD remains the method of choice due to its robustness, high resolution, and excellent sensitivity for detecting common process-related impurities. The detailed protocol provided in this guide serves as a validated, reliable starting point for any research or quality control laboratory.

    However, a comprehensive characterization strategy should not rely on a single technique.

    • GC-MS should be employed orthogonally, particularly during process development, to identify and quantify residual solvents and other volatile impurities not detectable by HPLC.

    • qNMR serves a critical role in the certification of reference standards or when an absolute purity value is required for quantitative studies (e.g., determining molar concentration for bioassays). Its ability to quantify without specific impurity standards is a significant advantage.[18]

    By understanding the strengths and limitations of each method, researchers and drug development professionals can implement a logical, multi-faceted analytical strategy. This ensures the generation of high-quality, reliable data, ultimately accelerating the research and development process while maintaining the highest standards of scientific integrity.

    References

    • 〈621〉CHROM
    • Principle of HPLC | HPLC System Working Explained - Pharmaguideline.
    • Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products - OMICS Intern
    • Quantitative Nuclear Magnetic Resonance (qNMR)
    • Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibr
    • qNMR - Quantit
    • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
    • A Guide to Quantit
    • Reversed-phase chrom
    • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA.
    • 14 Principles of Reversed Phase HPLC - YouTube.
    • Reversed Phase HPLC Columns - Phenomenex.
    • GC/MS Identific
    • GC-MS vs LC-MS for Impurity Testing - ResolveMass Labor
    • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
    • GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Shimadzu.
    • Reverse Phase HPLC Basics for LC/MS - IonSource.
    • Purity by Absolute qNMR Instructions - ACS.org.
    • USP Chapter 621: Overview & Key Points - Phenomenex.
    • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance - Biotech Spain.
    • Quality Guidelines - ICH.
    • <621> Chromatography - US Pharmacopeia (USP) (2022).
    • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology - EMA.
    • USP-NF 621 Chrom
    • Are You Sure You Understand USP <621>?
    • Synthesis and Fluorescent Properties of Novel Isoquinoline Deriv

    Sources

    Binding affinity comparisons of 3-(Difluoromethoxy)isoquinoline analogs

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Summary: The Case for the Difluoromethoxy Scaffold

    In the optimization of isoquinoline-based inhibitors—widely used scaffolds for kinases (e.g., ROCK, PKA) and phosphodiesterases (PDE4)—the transition from a 3-methoxy (

    
    )  to a 3-(difluoromethoxy) (
    
    
    
    )
    substituent represents a high-value bioisosteric switch.

    While the methoxy group is a standard electron-donating anchor, it suffers from two primary liabilities:

    • Metabolic Instability: Rapid O-demethylation by hepatic CYP450 enzymes.

    • Lack of H-Bond Donor Capability: It functions solely as a hydrogen bond acceptor.

    This guide objectively compares the 3-(Difluoromethoxy)isoquinoline class against its methoxy and trifluoromethoxy analogs. Experimental evidence suggests that the

    
     moiety acts as a unique "Lipophilic Hydrogen Bond Donor,"  capable of improving binding affinity (
    
    
    
    ) through distinct interactions while simultaneously blocking metabolic soft spots.

    Mechanistic Comparison & Physicochemical Profiling[1]

    The following data synthesizes structure-activity relationship (SAR) trends observed in isoquinoline and related heteroaromatic scaffolds. The primary advantage of the 3-difluoromethoxy analog lies in its ability to maintain the steric footprint of a methoxy group while inverting its electronic hydrogen-bonding character.

    Table 1: Comparative Physicochemical & Binding Properties
    Feature3-Methoxyisoquinoline (Baseline)3-(Difluoromethoxy)isoquinoline (Target)3-(Trifluoromethoxy)isoquinoline (Comparator)
    Substituent
    
    
    
    
    
    
    Electronic Effect Electron Donor (Resonance)Weak Electron Withdrawing (
    
    
    )
    Strong Electron Withdrawing
    H-Bond Acidity (
    
    
    )
    0.00 (Acceptor Only)0.09 – 0.13 (Weak Donor)0.00 (Neutral/Acceptor)
    Lipophilicity (
    
    
    )
    Reference (0.0)+0.3 to +0.6 +1.0 to +1.2
    Metabolic Stability Low (O-Demethylation prone)High (C-F bond blocks oxidation)High
    Conformation Coplanar (preferred)Out-of-plane twisted (often orthogonal)Orthogonal
    Binding Mode H-bond AcceptorDual Mode (Donor/Acceptor) Hydrophobic Interaction Only

    Key Insight: The

    
     group's acidity (
    
    
    
    ) is comparable to thiophenol or aniline, allowing it to form a hydrogen bond with backbone carbonyls in the active site—an interaction impossible for the
    
    
    or
    
    
    analogs.

    Experimental Protocols

    To validate these properties, we define two critical workflows: the synthetic installation of the sensitive

    
     group and the evaluation of its binding affinity.
    
    Protocol A: Radical Difluoromethylation of 3-Hydroxyisoquinolines

    Direct alkylation with

    
     is often low-yielding due to polymerization. The modern standard utilizes a radical mechanism.
    

    Reagents:

    • Substrate: 3-Hydroxyisoquinoline derivative (1.0 equiv)

    • Reagent: Sodium difluoromethanesulfinate (DFMS) or S-(difluoromethyl)sulfonium salt

    • Catalyst: fac-Ir(ppy)

      
       (1.0 mol%) or Eosin Y (Organocatalyst)
      
    • Solvent: Dichloromethane (DCM) / Water biphasic system

    Step-by-Step Workflow:

    • Preparation: Dissolve 3-hydroxyisoquinoline (0.5 mmol) in DCM (4 mL). Add water (1 mL) and TFA (2.0 equiv) to protonate the pyridine nitrogen (activating the ring).

    • Radical Generation: Add DFMS (3.0 equiv) and the photocatalyst.

    • Irradiation: Degas with

      
       for 10 mins. Irradiate with Blue LEDs (450 nm) at room temperature for 12–18 hours.
      
    • Quench: Dilute with saturated

      
      . Extract with EtOAc (
      
      
      
      ).
    • Purification: Dry organic layer over

      
      . Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient). Note: The product is less polar than the starting phenol.
      
    Protocol B: Competitive Radioligand Binding Assay

    Determines the inhibition constant (

    
    ) against a target receptor (e.g., Dopamine D3 or PDE4).
    

    Materials:

    • Membrane Prep: CHO cells overexpressing human D3 receptor.

    • Radioligand: [³H]-Methylspiperone (

      
      ).
      
    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl.

    Procedure:

    • Incubation: In 96-well plates, mix:

      • 20 µL Test Compound (3-(Difluoromethoxy)isoquinoline analog,

        
         to 
        
        
        
        ).
      • 20 µL [³H]-Ligand (final conc.

        
        ).
        
      • 160 µL Membrane suspension (

        
         protein/well).
        
    • Equilibrium: Incubate at 25°C for 60 minutes.

    • Termination: Rapid filtration through GF/B glass fiber filters (presoaked in 0.3% PEI) using a cell harvester.

    • Wash: Wash filters

      
       with ice-cold buffer.
      
    • Quantification: Add scintillation cocktail; count radioactivity (CPM).

    • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

      
       using non-linear regression. Derive 
      
      
      
      using the Cheng-Prusoff equation:
      
      

    Visualization of Logic & Workflows

    Diagram 1: The Bioisosteric Optimization Cycle

    This diagram illustrates the decision logic when optimizing the 3-position of the isoquinoline scaffold.

    OptimizationCycle Start Hit Compound (3-Methoxyisoquinoline) Problem Issue Identified: Rapid Metabolic Clearance (O-Demethylation) Start->Problem Strategy Strategy: Bioisosteric Replacement Problem->Strategy OptionA Option A: -OCF3 (Trifluoromethoxy) Strategy->OptionA OptionB Option B: -OCHF2 (Difluoromethoxy) Strategy->OptionB OutcomeA Result A: High Lipophilicity Loss of H-Bonding (Potency Risk) OptionA->OutcomeA OutcomeB Result B: Lipophilic H-Bond Donor Metabolic Block (Optimal Potency/PK) OptionB->OutcomeB

    Caption: Decision tree for replacing the methoxy group. The -OCHF2 path preserves polarity while blocking metabolism.

    Diagram 2: Binding Mode Interaction (Hypothetical Active Site)

    Visualizing how the difluoromethoxy group interacts differently compared to methoxy.

    BindingInteraction cluster_0 Enhanced Binding Mode (-OCHF2) cluster_1 Standard Binding Mode (-OCH3) Target_H_Acceptor Receptor Backbone C=O (H-Bond Acceptor) Target_Hydrophobic Hydrophobic Pocket (Val/Leu/Phe) Ligand_CF2H Ligand: -CF2H (Polarized C-H Bond) Ligand_CF2H->Target_H_Acceptor Weak H-Bond (Donor-Acceptor) Ligand_CF2H->Target_Hydrophobic Lipophilic Contact Ligand_Methoxy Ligand: -CH3 (Non-polar C-H) Ligand_Methoxy->Target_H_Acceptor No Interaction (Steric Clash?) Ligand_Methoxy->Target_Hydrophobic Lipophilic Contact

    Caption: Mechanistic basis for affinity gain. The polarized C-H of the OCHF2 group acts as a cryptic hydrogen bond donor.

    References

    • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry, 60(2), 797–804. Link

    • Truong, T. T., & Nielsen, J. (2023).[1] "Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs." Open Academic Journals Index, 10, 1-12. Link

    • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

    • Erickson, J. A., et al. (2021). "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry." Molecules, 26(10), 3009. Link

    • Xiong, H. Y., et al. (2022). "Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light Photoredox Catalysis." Molecules, 27(24), 8845. Link

    Sources

    Safety Operating Guide

    3-(Difluoromethoxy)isoquinoline proper disposal procedures

    Author: BenchChem Technical Support Team. Date: February 2026

    Operational Guide: Safe Disposal and Handling of 3-(Difluoromethoxy)isoquinoline

    Executive Summary & Hazard Identification

    3-(Difluoromethoxy)isoquinoline is a specialized fluorinated heteroaromatic building block.[1][2] Unlike standard organic waste, its disposal requires strict adherence to halogenated waste protocols due to the presence of the difluoromethoxy (

    
    ) group and the nitrogen-containing isoquinoline core.[1][2][3]
    

    The Critical Risk: While the isoquinoline core presents standard toxicity hazards (irritant/harmful), the fluorine content is the operational bottleneck. Improper incineration of this compound without acid-gas scrubbing generates Hydrogen Fluoride (HF) , which is corrosive to facility infrastructure and highly toxic.[1][2]

    Physicochemical Properties Relevant to Disposal
    ParameterCharacteristicOperational Implication
    Chemical Class Fluorinated HeterocycleMUST be segregated into Halogenated Waste streams.
    Functional Group Difluoromethoxy (
    
    
    )
    Thermally decomposes to release HF and carbonyl fluoride (
    
    
    ).[1][2][4]
    Physical State Solid (typically) or OilSolids must be dissolved or double-bagged; Oils require secondary containment.[1][2][4]
    Acidity/Basicity Weak Base (Isoquinoline pKa ~5.[1][2]4)Incompatible with strong oxidizers and strong acids.[1][2]
    RCRA Status Non-listed (Characteristic)Treat as Hazardous Waste (Toxic/Irritant).[1][2]

    Pre-Disposal Assessment & Segregation

    Do not mix this compound with general organic waste. The most common compliance failure in drug discovery labs is classifying fluorinated aromatics as "General Non-Halogenated Organic."[1] This leads to rejection by waste handlers or damage to incinerators.[1][2]

    Step 1: Purity & State Assessment[2][3][4]
    • Pure Substance (Expired/Unwanted): Keep in original container if possible. If transferring, use High-Density Polyethylene (HDPE) or glass.[1][2][3]

    • Reaction Mixture: If the compound is dissolved in a solvent (e.g., DCM, Ethyl Acetate), the solvent dictates the primary waste stream, but the halogenated tag remains mandatory.

    Step 2: Chemical Segregation Logic
    • Incompatible: Strong Acids (e.g., Sulfuric, Hydrochloric).[2]

      • Reasoning: While aryl difluoromethyl ethers are relatively stable, strong acidic conditions at elevated temperatures can catalyze the hydrolysis of the ether linkage, releasing HF in the waste container.

    • Incompatible: Strong Oxidizers (Peroxides, Nitric Acid).[2]

      • Reasoning: Isoquinoline nitrogens are susceptible to N-oxidation, which can be exothermic.[1][2][3]

    Operational Disposal Protocol

    Workflow Diagram: Decision Logic

    The following diagram outlines the decision process for segregating 3-(Difluoromethoxy)isoquinoline waste.

    DisposalWorkflow Start Waste Generation: 3-(Difluoromethoxy)isoquinoline StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Solid Liquid Solution / Reaction Mix StateCheck->Liquid Liquid SolidPkg Action: Double Bag (Poly) or Original Container Solid->SolidPkg LiquidSeg Solvent Classification Liquid->LiquidSeg FinalStream CRITICAL STEP: Assign to Halogenated Waste Stream SolidPkg->FinalStream HaloSolv Halogenated Solvent (e.g., DCM) LiquidSeg->HaloSolv DCM/CHCl3 NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, EtOAc) LiquidSeg->NonHaloSolv Other HaloSolv->FinalStream NonHaloSolv->FinalStream *Contaminated by solute* Labeling Labeling: 'Contains Fluorinated Organics' 'Toxic' 'Irritant' FinalStream->Labeling Disposal Final Disposal: High-Temp Incineration (w/ HCl/HF Scrubbing) Labeling->Disposal

    Figure 1: Decision matrix for segregating fluorinated isoquinoline waste to ensure downstream compliance.

    Detailed Procedures

    A. For Solid Waste (Pure Compound) [1][2]

    • Containment: Place the solid in a screw-cap glass vial or HDPE bottle.

    • Secondary Containment: Place the primary container inside a clear, sealable polyethylene bag (4 mil thickness recommended).

    • Labeling: Affix a hazardous waste label.

      • Constituents: "3-(Difluoromethoxy)isoquinoline"[1][2][3]

      • Hazards: Check "Toxic" and "Irritant."[1][2][5]

      • Note: Add "Fluorinated Compound" in the comments section to alert the disposal vendor.

    B. For Liquid Waste (Solutions)

    • Stream Selection: Pour into the Halogenated Solvent waste carboy (Red Can/Jerrycan).

      • Scientific Note: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the fluorinated solute (>1%) technically contaminates the stream. Most EHS protocols require this to move to the halogenated stream to guarantee proper incineration.[1]

    • pH Check: Ensure the waste mixture is neutral (pH 6-8). If the solution is acidic from a workup, neutralize with Sodium Bicarbonate before adding to the central waste drum to prevent gas evolution.

    Emergency Procedures (Spill & Exposure)

    In the event of a spill during the disposal process, immediate action is required to prevent exposure to the fluorinated dust or vapors.

    • Evacuation: If the spill is significant (>5g) and dust is visible, evacuate the immediate area.

    • PPE Upgrade: Wear Nitrile gloves (double layer) and safety goggles.[1][2] If dust is present, an N95 or P100 respirator is recommended.[1][2]

    • Containment:

      • Solids: Cover with wet paper towels to prevent dust generation.[1][2] Scoop into a bag.

      • Liquids: Absorb with vermiculite or sand.[1][2][6] Do not use combustible materials (sawdust) if the solvent is flammable.[1]

    • Decontamination: Clean the surface with a mild detergent and water.[1] Collect all cleaning materials as Halogenated Hazardous Waste .[1][2]

    References & Authority

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]

    • U.S. Environmental Protection Agency (EPA). (2024).[1][2][7] Resource Conservation and Recovery Act (RCRA) Orientation Manual. (Focus on 40 CFR Part 261 - Identification and Listing of Hazardous Waste).

    • PubChem. (n.d.).[1][2] Compound Summary: Isoquinoline Derivatives. National Library of Medicine.[1][2] (Used for general toxicity class of isoquinolines).[1][2] [1][2][4]

    • Fisher Scientific. (2021).[1][2] Safety Data Sheet: Isoquinoline. (Provides baseline hazard data for the core structure). [1][2][4]

    Sources

    Navigating the Safe Handling of 3-(Difluoromethoxy)isoquinoline: A Guide to Personal Protective Equipment and Disposal

    Author: BenchChem Technical Support Team. Date: February 2026

    For Researchers, Scientists, and Drug Development Professionals

    Understanding the Risks: A Profile of 3-(Difluoromethoxy)isoquinoline

    The isoquinoline scaffold is a common motif in many biologically active compounds and pharmaceuticals.[1][2][3] However, isoquinoline itself is known to be harmful if swallowed, fatal in contact with skin, and causes skin irritation.[4] Some isoquinoline derivatives have also been investigated for their potential neurotoxicity.[5] The introduction of a difluoromethoxy group adds the considerations for halogenated organic compounds, which are often toxic upon inhalation and ingestion.[6]

    Given these factors, a cautious approach is paramount. The following table summarizes the anticipated hazards of 3-(Difluoromethoxy)isoquinoline based on the available data for related compounds.

    Potential Hazard Anticipated Effects Primary Exposure Routes
    Acute Toxicity (Oral, Dermal) Harmful or fatal if swallowed or in contact with skin.[4][7]Ingestion, Skin Absorption
    Skin Irritation/Corrosion May cause skin irritation upon contact.[8][9]Skin Contact
    Eye Irritation May cause serious eye irritation.[8][9]Eye Contact
    Respiratory Irritation May cause respiratory irritation if inhaled as a dust or vapor.[9]Inhalation
    Chronic Effects Long-term exposure effects are unknown, but related compounds have shown potential for neurotoxicity.[5]All routes

    Core Directive: Personal Protective Equipment (PPE)

    A multi-layered approach to PPE is essential to mitigate the risks associated with handling 3-(Difluoromethoxy)isoquinoline.

    Eye and Face Protection: The First Line of Defense
    • Mandatory: Chemical safety goggles that meet OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 are required at all times in the laboratory.[10]

    • Enhanced Protection: When there is a risk of splashing, such as during transfers of solutions or when working with larger quantities, a face shield should be worn in addition to safety goggles.[11][12] Standard prescription eyeglasses do not provide adequate protection.[13]

    Hand Protection: Preventing Dermal Absorption
    • Glove Selection: Nitrile gloves are a suitable initial choice for handling small quantities of organic substances.[6][14] Always inspect gloves for any signs of degradation or perforation before use.[8]

    • Double Gloving: For extended procedures or when handling concentrated solutions, double gloving is recommended. This practice minimizes the risk of exposure if the outer glove is compromised.[15]

    • Glove Changes: Gloves should be changed frequently, with recommendations typically ranging from every 30 to 60 minutes, or immediately if contamination is suspected.[15]

    Body Protection: Shielding from Spills and Splashes
    • Lab Coat: A flame-resistant or 100% cotton lab coat is mandatory to protect against chemical splashes and fire hazards.[13]

    • Full Coverage: Ensure that all skin from the waist down is covered.[13] Closed-toe shoes made of a non-porous material are also required.[13][14]

    Respiratory Protection: Mitigating Inhalation Risks
    • Engineering Controls: All work with 3-(Difluoromethoxy)isoquinoline should be conducted in a properly functioning chemical fume hood to minimize the inhalation of vapors or aerosols.[14][16]

    • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during large-scale operations or emergency situations, a NIOSH-approved respirator may be necessary.[8] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards should be in place.[10]

    Operational Plan: A Step-by-Step Approach to Safe Handling

    The following workflow outlines the critical steps for safely handling 3-(Difluoromethoxy)isoquinoline in a laboratory setting.

    Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Related Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE Assess Risks Prepare Fume Hood Prepare Fume Hood and Equipment Don PPE->Prepare Fume Hood Weighing Weighing Prepare Fume Hood->Weighing Dissolving Dissolving/ Reaction Setup Weighing->Dissolving Work-up Reaction Work-up/ Purification Dissolving->Work-up Decontaminate Decontaminate Work Area Work-up->Decontaminate Segregate Waste Segregate Waste Decontaminate->Segregate Waste Dispose Proper Disposal Segregate Waste->Dispose Doff PPE Doff PPE Dispose->Doff PPE

    Caption: A stepwise workflow for the safe handling of 3-(Difluoromethoxy)isoquinoline.

    Disposal Plan: Responsible Waste Management

    As a halogenated organic compound, 3-(Difluoromethoxy)isoquinoline requires specific disposal procedures to prevent environmental contamination and ensure safety.

    • Waste Segregation: All waste containing 3-(Difluoromethoxy)isoquinoline, including unused product, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[6][14]

    • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name, and the associated hazards (e.g., "Toxic," "Flammable" if in a flammable solvent).[17]

    • Storage: Waste containers should be kept tightly closed and stored in a cool, dry, well-ventilated area, away from incompatible materials.[16][18]

    • Disposal: Arrange for the disposal of halogenated organic waste through your institution's environmental health and safety office.[14] Under no circumstances should this chemical be poured down the drain. [6][18]

    Emergency Procedures: Immediate Actions

    In the event of an exposure or spill, immediate and appropriate action is crucial.

    Exposure Type Immediate Action
    Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing.[10] Seek medical attention if irritation persists.
    Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.
    Inhalation Move the individual to fresh air.[8] If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration.[10] Seek immediate medical attention.
    Ingestion Do NOT induce vomiting.[11] Rinse mouth with water.[11] Seek immediate medical attention.
    Spill For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as halogenated organic waste.[17] For large spills, evacuate the area and contact your institution's emergency response team.

    By adhering to these guidelines, researchers can safely handle 3-(Difluoromethoxy)isoquinoline, minimizing personal risk and ensuring environmental responsibility.

    References

    • Safe Handing & Disposal of Organic Substances – HSC Chemistry - Science Ready. [Link]

    • Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. [Link]

    • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. [Link]

    • Halogenated Solvents in Laboratories - Campus Operations. [Link]

    • Halogenated Solvents. [Link]

    • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC. [Link]

    • Material Safety Data Sheet - Cole-Parmer. [Link]

    • Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

    • Safe handling of hazardous drugs - PMC. [Link]

    • (PDF) Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - ResearchGate. [Link]

    • Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines - Organic Chemistry Portal. [Link]

    • Topic 1: Safety in the Organic Chemistry Laboratory - California State University, Bakersfield. [Link]

    • Razpipadon | C19H17F2N3O4 | CID 86764103 - PubChem - NIH. [Link]

    • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

    • Isoquinoline - Hazard - Computational Toxicology and Exposure Online Resources. [Link]

    • Dopamine-derived endogenous 1(R),2(N)-dimethyl-6,7-dihydroxy- 1,2,3,4-tetrahydroisoquinoline, N-methyl-(R)-salsolinol, induced parkinsonism in rat: biochemical, pathological and behavioral studies - PubMed. [Link]

    Sources

    ×

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.